2-(Aminomethyl)benzoic acid hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(aminomethyl)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c9-5-6-3-1-2-4-7(6)8(10)11;/h1-4H,5,9H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHUNDJAGYQZHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669839 | |
| Record name | 2-(Aminomethyl)benzoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10017-39-7 | |
| Record name | Benzoic acid, 2-(aminomethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10017-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Aminomethyl)benzoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(aminomethyl)benzoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Aminomethyl)benzoic Acid Hydrochloride
CAS Number: 10017-39-7
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available data exists for the biological activity and detailed experimental protocols specifically for 2-(Aminomethyl)benzoic acid hydrochloride. This guide provides a comprehensive overview of the available chemical and physical data, alongside relevant information on its structural isomers to offer context and potential research avenues.
Introduction
This compound is a chemical compound with potential applications in pharmaceutical research and development. Its structure, featuring both an aminomethyl and a benzoic acid group in the ortho position, makes it a versatile building block for the synthesis of more complex molecules. This guide summarizes the known properties of this compound and explores the biological activities of its closely related structural isomers to provide a framework for future research.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented below.
| Property | Value | Reference(s) |
| CAS Number | 10017-39-7 | [1] |
| Molecular Formula | C₈H₁₀ClNO₂ | [1] |
| Molecular Weight | 187.62 g/mol | [1] |
| IUPAC Name | 2-(aminomethyl)benzoic acid;hydrochloride | [1] |
| Synonyms | Benzoic acid, 2-(aminomethyl)-, hydrochloride (1:1) | [1] |
| Appearance | Solid | |
| Melting Point | 219-225 °C | |
| SMILES | C1=CC=C(C(=C1)CN)C(=O)O.Cl | [1] |
| InChI | InChI=1S/C8H9NO2.ClH/c9-5-6-3-1-2-4-7(6)8(10)11;/h1-4H,5,9H2,(H,10,11);1H | [1] |
Spectroscopic Data
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons, the methylene protons of the aminomethyl group, and the acidic proton of the carboxylic acid. The ammonium proton may also be visible.
-
¹³C NMR: The spectrum would display signals for the aromatic carbons, the methylene carbon, and the carbonyl carbon of the carboxylic acid.
-
IR Spectroscopy: Expected characteristic peaks would include a broad O-H stretch from the carboxylic acid, N-H stretches from the ammonium group, a C=O stretch from the carboxylic acid, and C-H and C=C stretches from the aromatic ring.
-
Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak corresponding to the free base (C₈H₉NO₂) and fragmentation patterns characteristic of the structure.
Synthesis and Experimental Protocols
A detailed, validated experimental protocol for the synthesis of this compound is not available in peer-reviewed literature. However, a general synthetic approach can be proposed based on standard organic chemistry transformations. A plausible route would involve the reduction of 2-cyanobenzoic acid or the amination of 2-(halomethyl)benzoic acid.
Below is a generalized workflow for a potential synthesis route.
References
An In-depth Technical Guide on the Molecular Structure of 2-(Aminomethyl)benzoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and biological activity of 2-(Aminomethyl)benzoic acid hydrochloride. The information is compiled from publicly available scientific data and is intended to support research and development efforts in the pharmaceutical and biotechnology sectors.
Chemical Identity and Physical Properties
This compound is a white to off-white solid crystalline powder.[1] It is the hydrochloride salt of 2-(Aminomethyl)benzoic acid, a derivative of benzoic acid.
| Identifier | Value | Source |
| IUPAC Name | 2-(aminomethyl)benzoic acid;hydrochloride | [2] |
| CAS Number | 10017-39-7 | [2] |
| Molecular Formula | C₈H₁₀ClNO₂ | [2] |
| Molecular Weight | 187.62 g/mol | [2] |
| InChI | InChI=1S/C8H9NO2.ClH/c9-5-6-3-1-2-4-7(6)8(10)11;/h1-4H,5,9H2,(H,10,11);1H | [2] |
| SMILES | C1=CC=C(C(=C1)CN)C(=O)O.Cl | [2] |
| Melting Point | 219-225 °C | [3] |
| Physical Form | Solid | [3] |
Molecular Structure
The molecular structure of this compound consists of a benzene ring substituted with a carboxylic acid group and an aminomethyl group at positions 1 and 2, respectively. The amino group is protonated to form the hydrochloride salt.
Caption: 2D structure of this compound.
Experimental Data
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of a similar compound, 2-amino-3-methylbenzoic acid, has been analyzed.[4] For this compound, one would expect to see signals corresponding to the aromatic protons, the methylene (-CH₂-) protons, and the amine (-NH₃⁺) protons, as well as the carboxylic acid proton. The aromatic protons would likely appear as a complex multiplet in the downfield region (typically 7-8 ppm). The methylene protons would likely appear as a singlet, and its chemical shift would be influenced by the adjacent amino and aromatic groups. The amine and carboxylic acid protons are exchangeable and may appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the seven carbon atoms in the benzene ring and the attached groups. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically >170 ppm). The aromatic carbons would resonate in the 120-150 ppm region. The methylene carbon signal would appear further upfield. A study on derivatives of benzoic acid provides insights into the expected chemical shifts.[5]
3.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. A study on 2-amino-3-methylbenzoic acid provides a reference for expected vibrational modes.[4]
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
| O-H stretch (carboxylic acid) | 3300-2500 (broad) |
| N-H stretch (ammonium) | 3200-2800 |
| C=O stretch (carboxylic acid) | 1730-1700 |
| C=C stretch (aromatic) | 1600-1450 |
| C-N stretch | 1250-1020 |
3.3. Mass Spectrometry (MS)
The mass spectrum of this compound would likely show a molecular ion peak corresponding to the free base (2-(Aminomethyl)benzoic acid) after the loss of HCl. The fragmentation pattern would be expected to involve the loss of the carboxylic acid group and other characteristic cleavages of the side chain.[6]
Experimental Protocols
4.1. Synthesis
A general synthesis for aminomethylbenzoic acid is described in a Chinese patent, which involves the hydrolysis of a cyanobenzyl chloride derivative to form a chloromethyl benzoic acid intermediate, followed by an amination reaction.[7] A typical laboratory-scale synthesis of the hydrochloride salt would involve the reaction of 2-(chloromethyl)benzoic acid with an ammonia source, followed by purification and treatment with hydrochloric acid to precipitate the hydrochloride salt.
General Amination and Hydrochloride Salt Formation Workflow:
Caption: General workflow for the synthesis of the target compound.
4.2. Characterization
Standard analytical techniques would be employed for the characterization of the synthesized compound:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent such as DMSO-d₆ or D₂O.[8]
-
FT-IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FT-IR) spectrometer, typically with the sample prepared as a KBr pellet or using an ATR accessory.
-
Mass Spectrometry: Mass spectral data would be acquired using techniques such as electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern.
-
Purity Analysis: Purity would be assessed by High-Performance Liquid Chromatography (HPLC).
Biological Activity and Signaling Pathway
Aminomethylbenzoic acid is known for its antifibrinolytic properties.[9][10] It functions by inhibiting the conversion of plasminogen to plasmin, a key enzyme in the fibrinolytic pathway responsible for the degradation of fibrin clots.[9][10] This mechanism of action makes it useful in controlling bleeding.[10]
Antifibrinolytic Signaling Pathway:
Caption: Inhibition of fibrinolysis by 2-(Aminomethyl)benzoic acid.
This inhibition of plasminogen activation helps to stabilize fibrin clots, making it a valuable agent in clinical settings where hemorrhage is a concern.[9]
Conclusion
This compound is a molecule with a well-defined chemical structure and significant biological activity as an antifibrinolytic agent. While detailed experimental data on its molecular geometry and spectral properties are not extensively documented in readily available literature, its synthesis and mechanism of action are understood. This guide provides a foundational understanding for researchers and professionals working with this compound and highlights the need for further public domain data on its detailed physicochemical characteristics.
References
- 1. Aminomethylbenzoic Acid - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound | C8H10ClNO2 | CID 45263715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN102718673A - Novel technology for synthesis of aminomethylbenzoic acid - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. What is the mechanism of Aminomethylbenzoic Acid? [synapse.patsnap.com]
- 10. What is Aminomethylbenzoic Acid used for? [synapse.patsnap.com]
An In-depth Technical Guide to the Synthesis of 2-(Aminomethyl)benzoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-(aminomethyl)benzoic acid hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document details experimental protocols, quantitative data, and visual representations of the synthetic routes to aid in research and development.
Introduction
This compound is a valuable building block in organic synthesis, primarily recognized for its role as a precursor to pharmacologically active molecules. Its structure, featuring both a carboxylic acid and a primary amine functionality on a benzene ring, allows for diverse chemical modifications. This guide will explore three principal synthetic routes starting from readily available precursors: α-phthalimido-o-toluic acid, 2-cyanobenzoic acid, and 2-(bromomethyl)benzoic acid.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound and its intermediates is provided below for easy reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| This compound | C₈H₁₀ClNO₂ | 187.62 | 219-225 | 10017-39-7 |
| α-Phthalimido-o-toluic acid | C₁₆H₁₁NO₄ | 281.26 | 215-217 | 5531-70-4 |
| 2-Cyanobenzoic acid | C₈H₅NO₂ | 147.13 | 188-192 | 3839-22-3 |
| 2-(Bromomethyl)benzoic acid | C₈H₇BrO₂ | 215.04 | 149-152 | 7115-89-1 |
Synthetic Pathways
Three primary synthetic pathways for this compound are detailed below. Each pathway is presented with a schematic diagram, a detailed experimental protocol, and a summary of the quantitative data.
Pathway 1: From α-Phthalimido-o-toluic Acid
This pathway involves a two-step process starting from phthalide and potassium phthalimide to form an intermediate, which is then deprotected to yield the desired product.
Experimental Protocols
Step 1: Synthesis of α-Phthalimido-o-toluic acid
-
Reagents: Phthalide (100 g, 0.75 mol), Potassium phthalimide (150 g, 0.81 mol), Dimethylformamide (500 mL), Glacial acetic acid (300 mL), Water, 95% Ethanol.
-
Procedure:
-
A stirred suspension of phthalide and potassium phthalimide in dimethylformamide is heated under reflux for 5 hours.
-
The resulting deep blue solution is cooled to room temperature.
-
A solution of glacial acetic acid in water is added, and the mixture is stirred for 30 minutes.
-
The precipitate is collected by suction filtration, washed with water and then with 95% ethanol.
-
The crude product is purified by recrystallization from propionic acid to yield α-phthalimido-o-toluic acid.[1]
-
-
Quantitative Data:
-
Yield: 75-80%
-
Step 2: Synthesis of this compound
-
Reagents: α-Phthalimido-o-toluic acid (56.2 g, 0.2 mol), Hydrazine hydrate (10 mL, 0.2 mol), Ethanol, Concentrated Hydrochloric Acid.
-
Procedure:
-
A suspension of α-phthalimido-o-toluic acid in ethanol is heated to reflux.
-
Hydrazine hydrate is added dropwise to the refluxing suspension.
-
The reaction mixture is refluxed for an additional 2-3 hours, during which a precipitate of phthalhydrazide forms.[2][3]
-
The mixture is cooled, and the phthalhydrazide is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in a minimal amount of hot water and acidified with concentrated hydrochloric acid.
-
Upon cooling, this compound crystallizes and is collected by filtration.
-
-
Quantitative Data:
-
Yield: 85-95%
-
Pathway 2: From 2-Cyanobenzoic Acid
This pathway involves the direct reduction of the nitrile group of 2-cyanobenzoic acid to a primary amine.
Experimental Protocol
-
Reagents: 2-Cyanobenzoic acid (8.0 g, 54.4 mmol), Platinum (IV) oxide (PtO₂), Concentrated Hydrochloric Acid, Tetrahydrofuran (THF), Isopropanol.
-
Procedure:
-
A solution of 2-cyanobenzoic acid in a 1:1 mixture of THF and isopropanol is prepared in a hydrogenation vessel.
-
A catalytic amount of platinum (IV) oxide and concentrated hydrochloric acid are added to the solution.
-
The mixture is subjected to hydrogenation under pressure (e.g., 50-60 psi of H₂) at room temperature.
-
The reaction is monitored until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration.
-
The solvent is evaporated under reduced pressure to yield this compound.
-
-
Quantitative Data:
-
Yield: 25-35% (Note: A significant byproduct, phthalimidine, may form, reducing the yield).
-
Pathway 3: From 2-(Bromomethyl)benzoic Acid
This pathway utilizes a Gabriel synthesis approach, starting with the bromination of o-toluic acid.
Experimental Protocols
Step 1: Synthesis of 2-(Bromomethyl)benzoic acid
-
Reagents: o-Toluic acid (15.0 g, 110.3 mmol), Bromine (17.6 g, 110.3 mmol), Carbon tetrachloride (CCl₄), n-Hexane.
-
Procedure:
-
A solution of o-toluic acid in CCl₄ is heated to reflux and irradiated with a 200W tungsten lamp.
-
A solution of bromine in CCl₄ is added dropwise, maintaining a pale orange color and vigorous reflux.
-
After the addition is complete, heating and irradiation are continued for a further 5 minutes.
-
The solution is cooled, and n-hexane is added to precipitate the product.
-
The solid is collected by filtration, washed with n-hexane, and dried to give 2-(bromomethyl)benzoic acid.
-
-
Quantitative Data:
-
Yield: 84%
-
Step 2: Gabriel Synthesis and Deprotection
-
Reagents: 2-(Bromomethyl)benzoic acid (21.5 g, 0.1 mol), Potassium phthalimide (18.5 g, 0.1 mol), Dimethylformamide (DMF), Hydrazine hydrate, Ethanol, Concentrated Hydrochloric Acid.
-
Procedure:
-
2-(Bromomethyl)benzoic acid and potassium phthalimide are dissolved in DMF and stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
The reaction mixture is then worked up to isolate the intermediate N-phthaloyl-2-(aminomethyl)benzoic acid.
-
The intermediate is then subjected to hydrazinolysis as described in Pathway 1, Step 2, to yield this compound.[1][4][5][6][7]
-
-
Quantitative Data:
-
Yield (for the two steps): Typically >70%
-
Characterization Data
The final product, this compound, can be characterized by the following spectroscopic methods.
-
¹H NMR (D₂O): δ 7.8-7.4 (m, 4H, Ar-H), 4.2 (s, 2H, CH₂).
-
IR (KBr, cm⁻¹): 3400-2800 (broad, O-H and N-H stretch), 1700 (C=O stretch), 1600, 1480 (aromatic C=C stretch).
Conclusion
This guide has outlined three distinct and viable synthetic pathways for the preparation of this compound. The choice of a particular route will depend on factors such as the availability of starting materials, desired yield and purity, and the scale of the synthesis. The pathway commencing from α-phthalimido-o-toluic acid generally offers high yields and a relatively clean reaction profile. The route from 2-cyanobenzoic acid is more direct but is hampered by lower yields due to side reactions. The Gabriel synthesis starting from o-toluic acid provides a robust alternative. The provided experimental protocols and quantitative data serve as a valuable resource for chemists in the pharmaceutical and chemical industries.
References
- 1. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Synthesis of 2-(Aminomethyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core synthetic strategies for preparing 2-(aminomethyl)benzoic acid and its derivatives. It includes detailed experimental protocols, quantitative data for synthesized compounds, and visualizations of relevant synthetic and biological pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug discovery.
Introduction
2-(Aminomethyl)benzoic acid and its derivatives are a class of compounds with significant interest in medicinal chemistry. The presence of both a carboxylic acid and a primary or substituted amine on an aromatic scaffold provides a versatile platform for the development of novel therapeutic agents. These derivatives have been explored for a range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This guide details the most pertinent and effective synthetic methodologies for accessing this important class of molecules.
Core Synthetic Methodologies
Several key synthetic strategies have been developed for the synthesis of 2-(aminomethyl)benzoic acid and its derivatives. The choice of method often depends on the desired substitution pattern, scale of the reaction, and availability of starting materials.
Gabriel Synthesis
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, avoiding the overalkylation often seen with direct alkylation of ammonia. This method involves the N-alkylation of phthalimide with a suitable halo-substituted benzoic acid derivative, followed by deprotection to release the primary amine.
Step 1: N-Alkylation of Potassium Phthalimide with Methyl 2-(bromomethyl)benzoate
-
In a round-bottom flask, potassium phthalimide (1.1 equivalents) is suspended in anhydrous N,N-dimethylformamide (DMF).
-
Methyl 2-(bromomethyl)benzoate (1.0 equivalent) is added to the suspension.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into water and the resulting precipitate is collected by filtration.
-
The crude product, methyl 2-(phthalimidomethyl)benzoate, is washed with water and dried. It can be further purified by recrystallization from ethanol.
Step 2: Hydrazinolysis of Methyl 2-(phthalimidomethyl)benzoate
-
Methyl 2-(phthalimidomethyl)benzoate (1.0 equivalent) is suspended in ethanol in a round-bottom flask.
-
Hydrazine hydrate (1.5 equivalents) is added to the suspension.
-
The mixture is heated to reflux for 2-4 hours, during which a white precipitate of phthalhydrazide forms.
-
The reaction mixture is cooled to room temperature, and the precipitate is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield crude methyl 2-(aminomethyl)benzoate.
Step 3: Hydrolysis of the Ester
-
The crude methyl 2-(aminomethyl)benzoate is dissolved in an aqueous solution of sodium hydroxide (2.0 equivalents).
-
The mixture is stirred at room temperature until the ester hydrolysis is complete (monitored by TLC).
-
The solution is then acidified with hydrochloric acid to a pH of approximately 7, at which point 2-(aminomethyl)benzoic acid precipitates as a zwitterion.
-
The product is collected by filtration, washed with cold water, and dried under vacuum.
Logical Workflow for Gabriel Synthesis
Caption: Workflow for the Gabriel synthesis of 2-(aminomethyl)benzoic acid.
Reductive Amination
Reductive amination is a highly versatile and widely used method for the synthesis of amines. This one-pot reaction involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of 2-(aminomethyl)benzoic acid derivatives, 2-formylbenzoic acid is a common starting material.
-
To a solution of 2-formylbenzoic acid (1.0 equivalent) in methanol, the desired primary amine (1.1 equivalents) is added.
-
The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) is added portion-wise to the reaction mixture.[1][2]
-
The reaction is stirred at room temperature for an additional 12-24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in water and the pH is adjusted to be acidic (pH 2-3) with dilute HCl.
-
The aqueous layer is washed with ethyl acetate to remove any unreacted aldehyde.
-
The pH of the aqueous layer is then adjusted to the isoelectric point of the product (typically pH 4-7), leading to its precipitation.
-
The solid product is collected by filtration, washed with cold water, and dried.
General Scheme for Reductive Amination
Caption: Reductive amination for N-substituted derivatives.
Synthesis from 2-Cyanobenzoic Acid
The reduction of a nitrile group offers a direct route to the aminomethyl functionality. Catalytic hydrogenation is a common method for this transformation.
-
2-Cyanobenzoic acid (1.0 equivalent) is dissolved in a suitable solvent such as methanol or ethanol containing a catalytic amount of a hydrogenation catalyst (e.g., 10% Palladium on carbon or Raney Nickel).
-
The reaction vessel is placed in a high-pressure autoclave.
-
The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50-100 psi).
-
The reaction is stirred at a slightly elevated temperature (e.g., 40-60 °C) for 12-24 hours.
-
After the reaction is complete, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to afford 2-(aminomethyl)benzoic acid. The product can be purified by recrystallization.
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a powerful multicomponent reaction that allows for the rapid generation of molecular diversity. By employing a bifunctional starting material such as 2-formylbenzoic acid, a wide array of complex 2-(aminomethyl)benzoic acid derivatives can be synthesized in a single step.
-
To a solution of 2-formylbenzoic acid (1.0 equivalent) in methanol, a primary or secondary amine (1.0 equivalent) is added, and the mixture is stirred for 30 minutes.
-
An isocyanide (1.0 equivalent) is then added, followed by a carboxylic acid (1.0 equivalent).
-
The reaction mixture is stirred at room temperature for 24-48 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the desired α-acylamino amide derivative of 2-(aminomethyl)benzoic acid.
Ugi Four-Component Reaction Scheme
Caption: General scheme of the Ugi four-component reaction.
Quantitative Data of Synthesized Derivatives
The following tables summarize the yields and key characterization data for a selection of 2-(aminomethyl)benzoic acid derivatives synthesized via the methods described above.
| Compound | Synthetic Method | Yield (%) | Melting Point (°C) | Reference |
| 2-(Aminomethyl)benzoic acid hydrochloride | Catalytic Hydrogenation of 2-Cyanobenzoic Acid | 93.6 | 201-202 | [3] |
| N-(4-Fluorophenyl)-2-aminobenzamide | From Isatoic Anhydride | 72 | 122 | [4] |
| N-(4-Chlorophenyl)-2-aminobenzamide | From Isatoic Anhydride | 80 | 147 | [4] |
| N-(p-Tolyl)-2-aminobenzamide | From Isatoic Anhydride | 97 | 149 | [4] |
| N-(4-Chlorobenzyl)-2-aminobenzamide | From Isatoic Anhydride | 95 | 137 | [4] |
| (E)-4-((1-(2-methylallyl)-2-oxoindolin-3-ylideneamino)methyl)benzoic acid | Schiff Base Condensation | 79 | 111-112 | [5] |
| 2-(Benzyl(2-(cyclohexylamino)-2-oxo-1-phenylethyl)amino)benzoic acid derivative | Enol-Ugi Reaction | 24 | 154-156 | [6] |
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| N-(4-Fluorophenyl)-2-aminobenzamide | 10.04 (s, 1H), 7.62-7.74 (m, 3H), 7.14-7.20 (m, 3H), 6.75 (d, 1H), 6.59 (t, 1H), 6.33 (s, 2H) | 168.3, 136.1, 132.6, 129.1, 122.9, 116.9, 115.7, 115.3 | [4] |
| N-(4-Chlorophenyl)-2-aminobenzamide | 10.12 (s, 1H), 7.76 (d, 2H), 7.62 (d, 1H), 7.38 (d, 2H), 7.21 (t, 1H), 6.76 (d, 1H), 6.59 (t, 1H), 6.40 (s, 2H) | 168.4, 150.3, 138.8, 132.8, 129.2, 128.9, 127.5, 122.5, 116.9, 115.4, 115.2 | [4] |
| N-(p-Tolyl)-2-aminobenzamide | 7.76 (s, 1H), 7.41-7.45 (m, 3H), 7.23 (t, 1H), 7.15 (d, 2H), 6.68-6.70 (m, 2H), 5.43 (s, 2H), 2.33 (s, 3H) | 167.6, 148.9, 135.3, 134.2, 132.7, 129.6, 127.3, 120.8, 117.5, 116.8, 116.4, 21.0 | [4] |
| N-(4-Chlorobenzyl)-2-aminobenzamide | 7.55 (d, 1H), 7.33-7.38 (m, 4H), 7.14 (t, 1H), 6.70 (d, 1H), 6.52 (t, 1H), 6.45 (s, 2H), 4.40 (s, 2H) | 169.4, 150.3, 139.5, 132.4, 131.7, 129.5, 128.7, 128.6, 116.9, 115.1, 114.7, 40.2 | [4] |
| (E)-4-((1-(2-methylallyl)-2-oxoindolin-3-ylideneamino)methyl)benzoic acid | 10.3 (s, 1H), 6.9-8.19 (m, 8H), 5.02 (s, 2H), 4.32 (s, 2H), 1.79 (s, 3H) | 191.61, 183.23, 158.11, 151.09, 138.34, 138.06, 134.36, 130.76, 129.56, 125.34, 123.82, 117.51, 113.48, 111.05, 69.34, 46.11, 19.85 | [5] |
Biological Activities and Signaling Pathways
Derivatives of 2-(aminomethyl)benzoic acid have shown promise in several therapeutic areas. This section outlines some of the key biological activities and the associated signaling pathways.
Tyrosine Kinase Inhibition
Certain 2-(aminomethyl)benzimidazole derivatives have been identified as potential tyrosine kinase inhibitors.[7][8] Receptor Tyrosine Kinases (RTKs) are crucial components of signaling pathways that regulate cell growth, differentiation, and survival. Their aberrant activation is a hallmark of many cancers.[9] These inhibitors typically function by competing with ATP for the binding site on the kinase domain, thereby blocking downstream signaling.
Simplified Tyrosine Kinase Inhibition Pathway
Caption: Inhibition of RTK signaling by a tyrosine kinase inhibitor.
Anti-inflammatory Activity via COX Inhibition
Some aminobenzoic acid derivatives exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[10] COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[11] Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by blocking the active site of COX enzymes.
Cyclooxygenase (COX) Pathway and Inhibition
Caption: Inhibition of the COX pathway by an aminobenzoic acid derivative.
Antimicrobial Activity
Derivatives of aminobenzoic acid have also been investigated for their antimicrobial properties.[1][11][12] The mechanisms of action can be varied, but some have been shown to interfere with essential bacterial processes. For instance, some derivatives are thought to disrupt the bacterial cell membrane or inhibit enzymes crucial for bacterial DNA synthesis, such as DNA gyrase.[13]
Proposed Antimicrobial Mechanisms
Caption: Potential antimicrobial mechanisms of aminobenzoic acid derivatives.
Conclusion
The synthesis of 2-(aminomethyl)benzoic acid and its derivatives can be achieved through a variety of robust and versatile chemical transformations. The choice of synthetic route allows for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships for various biological targets. This guide provides a foundational understanding of the key synthetic methodologies and their application in the generation of potentially therapeutic compounds. The detailed protocols and compiled data serve as a practical resource for the design and execution of synthetic strategies targeting this valuable chemical scaffold. Further research into the specific molecular interactions of these derivatives with their biological targets will continue to drive the development of novel and effective therapeutic agents.
References
- 1. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 4. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site [mdpi.com]
- 5. Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
- 7. chemrevlett.com [chemrevlett.com]
- 8. chemrevlett.com [chemrevlett.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
2-(Aminomethyl)benzoic Acid Hydrochloride: A Technical Evaluation of its Relationship to GABA
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(Aminomethyl)benzoic acid hydrochloride is a chemical compound with a structure bearing some resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This has led to inquiries regarding its potential as a GABA analog. This technical guide provides a comprehensive review of the existing scientific literature to elucidate the relationship between this compound and the GABAergic system. After a thorough investigation, it is concluded that there is no direct scientific evidence to classify this compound as a GABA analog . Its pharmacological profile, particularly that of its isomers, is well-established in a different therapeutic area. This document will detail the known chemical properties and synthesis of this compound, discuss the established pharmacology of the closely related aminomethylbenzoic acid isomers, and provide a contextual overview of GABA and its recognized analogs.
Chemical and Physical Properties of this compound
The fundamental physicochemical properties of this compound are summarized in the table below. This information is critical for its handling, formulation, and potential use in experimental settings.
| Property | Value | Reference |
| CAS Number | 10017-39-7 | [1][2] |
| Molecular Formula | C₈H₁₀ClNO₂ | [1][2] |
| Molecular Weight | 187.62 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 219-225 °C | [1] |
| SMILES | Cl.NCc1ccccc1C(O)=O | [1] |
| InChI Key | HWHUNDJAGYQZHL-UHFFFAOYSA-N | [1] |
Synthesis of Aminomethylbenzoic Acid
The synthesis of aminomethylbenzoic acid can be achieved through various routes. A common approach involves the hydrolysis and subsequent ammonization of a precursor compound. The following workflow illustrates a general synthetic pathway.
Experimental Protocol: General Synthesis of Aminomethylbenzoic Acid
A representative synthesis protocol, as described in the patent literature, involves a two-step process[3]:
-
Hydrolysis: p-Cyanobenzylchloride is subjected to a hydrolysis reaction in the presence of an acid to yield the intermediate, p-chloromethylbenzoic acid.
-
Ammonization: The intermediate, p-chloromethylbenzoic acid, undergoes an ammonization reaction, often in the presence of a catalyst such as urotropin, to produce aminomethylbenzoic acid.
It is important to note that this represents a general scheme, and specific reaction conditions, solvents, and purification methods would need to be optimized for the synthesis of the 2-isomer specifically.
Pharmacological Profile: Lack of Evidence as a GABA Analog
A comprehensive search of the scientific literature reveals no direct evidence supporting the characterization of this compound as a GABA analog. There are no published studies detailing its binding affinity for GABA receptors (GABA-A, GABA-B, or GABA-C), its modulatory effects on GABAergic currents in electrophysiological assays, or any in vivo anticonvulsant or anxiolytic activity, which would be characteristic of a GABAergic compound.
Established Pharmacology of Aminomethylbenzoic Acid Isomers
In contrast to the lack of data on its GABAergic potential, the para-isomer, 4-aminomethylbenzoic acid (also known as PAMBA), is a well-characterized drug with a distinct mechanism of action.
Antifibrinolytic Activity: 4-Aminomethylbenzoic acid is clinically used as an antifibrinolytic agent. Its mechanism of action involves the inhibition of plasminogen activation, thereby preventing the breakdown of fibrin clots. This makes it useful in treating and preventing excessive bleeding.
The signaling pathway for this action is entirely separate from the GABAergic system.
Context: GABA and Known GABA Analogs
To provide a framework for understanding why this compound is not currently classified as a GABA analog, it is useful to review the GABAergic system and the characteristics of established GABA analogs.
γ-Aminobutyric acid is the principal inhibitory neurotransmitter in the mammalian central nervous system. It exerts its effects by binding to and activating GABA receptors, which are broadly classified into two main types:
-
GABA-A receptors: These are ligand-gated ion channels that are permeable to chloride ions. Their activation leads to an influx of chloride, hyperpolarizing the neuron and making it less likely to fire an action potential.
-
GABA-B receptors: These are G-protein coupled receptors that, upon activation, can lead to the opening of potassium channels or the closing of calcium channels, both of which result in a decrease in neuronal excitability.
Known GABA Analogs:
GABA analogs are compounds that are structurally similar to GABA and are used therapeutically, primarily for epilepsy and neuropathic pain.[4][5] However, many of these do not act directly on GABA receptors.
-
Gabapentin and Pregabalin: These are perhaps the most well-known GABA analogs. Despite their structural similarity to GABA, their primary mechanism of action is not through direct interaction with GABA receptors. Instead, they bind to the α2δ-1 subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters.
-
Baclofen: This is a GABA-B receptor agonist and is used as a muscle relaxant.
-
Vigabatrin: This compound increases GABA levels by irreversibly inhibiting GABA transaminase, the enzyme responsible for GABA degradation.
The development and characterization of these compounds have involved extensive preclinical and clinical research, including binding assays, electrophysiological studies, and behavioral models, to establish their mechanisms of action. Such data is currently absent for this compound.
Conclusion
Based on a thorough review of the available scientific literature, This compound is not a recognized GABA analog . While its chemical structure contains an aminomethyl and a benzoic acid moiety, which bears a superficial resemblance to the amino and carboxylic acid groups of GABA, this structural similarity does not confer GABAergic activity. The established pharmacological profile of its isomer, 4-aminomethylbenzoic acid, is as an antifibrinolytic agent, with a mechanism of action unrelated to the GABAergic system.
For researchers and drug development professionals, it is crucial to rely on empirical evidence to classify a compound's biological activity. At present, there is no such evidence to support the investigation of this compound as a modulator of GABAergic neurotransmission. Future studies could, in principle, explore this possibility, but they would be starting from a position of no prior supporting data. Therefore, any resources allocated to studying this compound should be based on a clear, evidence-driven hypothesis rather than a speculative structural analogy.
References
- 1. 2-(氨基甲基)苯甲酸 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
- 3. CN102718673A - Novel technology for synthesis of aminomethylbenzoic acid - Google Patents [patents.google.com]
- 4. GABA analogue - Wikipedia [en.wikipedia.org]
- 5. List of GABA Analogs + Uses, Types & Side Effects - Drugs.com [drugs.com]
The Versatile Scaffolding of 2-(Aminomethyl)benzoic Acid Hydrochloride in Chemical Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Aminomethyl)benzoic acid hydrochloride is a bifunctional organic molecule that serves as a crucial building block in the synthesis of a wide array of complex chemical entities. Its unique structural architecture, featuring both a primary amine and a carboxylic acid on a benzene ring, offers synthetic versatility for the construction of novel heterocyclic systems and pharmacologically active agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. Furthermore, it delves into its significant application as a precursor to potent therapeutic agents, with a particular focus on the synthesis of phthalazinone-based Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers. Detailed experimental protocols and visual diagrams of synthetic workflows and relevant signaling pathways are presented to facilitate its practical application in research and development.
Chemical Properties and Data
This compound is a white to off-white solid that is soluble in water. The presence of both an acidic (carboxylic acid) and a basic (amine) functional group, in its hydrochloride salt form, makes it a versatile reagent in a variety of chemical transformations.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀ClNO₂ | [1] |
| Molecular Weight | 187.62 g/mol | [1] |
| CAS Number | 10017-39-7 | [1] |
| Melting Point | 219-225 °C | [1] |
| Appearance | Solid | [1] |
| SMILES | Cl.NCc1ccccc1C(O)=O | [1] |
| InChI | 1S/C8H9NO2.ClH/c9-5-6-3-1-2-4-7(6)8(10)11;/h1-4H,5,9H2,(H,10,11);1H | [1] |
Synthesis of this compound
The synthesis of 2-(aminomethyl)benzoic acid can be achieved through various synthetic routes. A common and effective method is the Gabriel synthesis, which allows for the formation of a primary amine from an alkyl halide, avoiding over-alkylation. Another approach involves a two-step process starting from a cyanobenzyl chloride precursor.
Synthesis via Gabriel Phthalimide Synthesis (Representative Protocol)
This method utilizes potassium phthalimide to introduce the nitrogen atom, followed by hydrolysis to liberate the primary amine.
References
The Discovery and History of Aminomethylbenzoic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminomethylbenzoic acids are a class of compounds that have played a significant role in the field of pharmacology, particularly as antifibrinolytic agents. These synthetic amino acid analogues have been instrumental in managing bleeding conditions by inhibiting the breakdown of blood clots. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and mechanism of action of the key isomers of aminomethylbenzoic acid, with a focus on providing practical information for researchers and drug development professionals.
Historical Perspective and Key Discoveries
The journey of aminomethylbenzoic acids is intrinsically linked to the pioneering work of Japanese researchers Shosuke and Utako Okamoto in the mid-20th century. Their quest to find effective treatments for postpartum hemorrhage led them to investigate synthetic lysine analogues, as lysine itself showed some inhibitory effect on fibrinolysis.
Their initial research focused on ε-aminocaproic acid (EACA), and this work paved the way for the investigation of more potent compounds. This line of inquiry led to the development of tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), a cyclic analogue that demonstrated significantly higher antifibrinolytic activity.[1][2] While not an aminomethylbenzoic acid, the principles discovered during the development of tranexamic acid were crucial to understanding the structure-activity relationships of these antifibrinolytic agents.
The most prominent member of the aminomethylbenzoic acid family is 4-(aminomethyl)benzoic acid (PAMBA) , also known as p-aminomethylbenzoic acid. It was also investigated for its hemostatic properties and found to be a potent inhibitor of fibrinolysis.[3][4]
Physicochemical Properties and Isomers
Aminomethylbenzoic acid (C₈H₉NO₂) is an aromatic carboxylic acid with an aminomethyl substituent. The position of the aminomethyl group on the benzoic acid ring gives rise to three structural isomers: ortho-, meta-, and para-aminomethylbenzoic acid.
| Property | 4-Aminomethylbenzoic Acid (para) | 3-Aminomethylbenzoic Acid (meta) | 2-Aminomethylbenzoic Acid (ortho) |
| IUPAC Name | 4-(aminomethyl)benzoic acid | 3-(aminomethyl)benzoic acid | 2-(aminomethyl)benzoic acid |
| Synonyms | PAMBA, p-Aminomethylbenzoic acid | m-Aminomethylbenzoic acid | o-Aminomethylbenzoic acid |
| CAS Number | 56-91-7 | 876-03-9 (hydrochloride) | Not readily available |
| Molecular Formula | C₈H₉NO₂ | C₈H₉NO₂ | C₈H₉NO₂ |
| Molar Mass | 151.16 g/mol | 151.16 g/mol | 151.16 g/mol |
| Appearance | White to off-white crystalline powder | Solid | Not readily available |
| Melting Point | >300 °C | Not readily available | Not readily available |
| Solubility | Slightly soluble in water | Soluble in water (as hydrochloride) | Not readily available |
Mechanism of Action: Inhibition of Fibrinolysis
The primary pharmacological action of aminomethylbenzoic acids is their antifibrinolytic effect. They function by inhibiting the conversion of plasminogen to plasmin, the key enzyme responsible for the degradation of fibrin clots.
The Fibrinolytic Pathway
Fibrinolysis is a crucial physiological process that dissolves blood clots to restore normal blood flow after tissue repair. The central steps of this pathway are:
-
Plasminogen Activation: Tissue plasminogen activator (t-PA) and urokinase plasminogen activator (u-PA) are released and bind to fibrin within the clot.
-
Plasmin Formation: These activators cleave the zymogen plasminogen, also bound to fibrin, to form the active serine protease, plasmin.
-
Fibrin Degradation: Plasmin then degrades the fibrin mesh of the clot into soluble fibrin degradation products (FDPs).
Aminomethylbenzoic acids, being structural analogues of lysine, competitively block the lysine-binding sites on plasminogen. These sites are essential for plasminogen to bind to fibrin and for its subsequent activation by t-PA and u-PA. By occupying these sites, aminomethylbenzoic acids prevent the formation of plasmin, thereby stabilizing the clot and preventing premature lysis.
Comparative Antifibrinolytic Activity
Experimental Protocols
Synthesis of Aminomethylbenzoic Acid Isomers
The following are representative protocols for the synthesis of the three isomers of aminomethylbenzoic acid, starting from the corresponding xylenes.
This is a multi-step synthesis starting from p-xylene.
Step 1: Oxidation of p-Xylene to p-Toluic Acid
-
Materials: p-xylene, potassium permanganate (KMnO₄), sodium carbonate (Na₂CO₃), sulfuric acid (H₂SO₄), sodium bisulfite (NaHSO₃), diethyl ether.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium carbonate in water.
-
Add p-xylene to the flask.
-
Heat the mixture to reflux and add a solution of potassium permanganate in water portion-wise over several hours.
-
Continue refluxing until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) precipitate.
-
Wash the precipitate with hot water.
-
Combine the filtrate and washings, and cool in an ice bath.
-
Acidify the solution with dilute sulfuric acid until the precipitation of p-toluic acid is complete.
-
Collect the crude p-toluic acid by vacuum filtration and wash with cold water.
-
Recrystallize the product from ethanol/water.
-
Step 2: Bromination of p-Toluic Acid to 4-(Bromomethyl)benzoic Acid
-
Materials: p-toluic acid, N-bromosuccinimide (NBS), benzoyl peroxide (BPO), carbon tetrachloride (CCl₄).
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a light source, dissolve p-toluic acid in carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux with irradiation from a sunlamp or a high-wattage incandescent bulb to initiate the radical reaction.
-
Continue refluxing until all the NBS has been converted to succinimide (which will float on top of the solvent).
-
Cool the reaction mixture and filter to remove the succinimide.
-
Evaporate the solvent from the filtrate under reduced pressure to yield crude 4-(bromomethyl)benzoic acid.
-
Recrystallize the product from a suitable solvent like hexane or chloroform.
-
Step 3: Ammonolysis of 4-(Bromomethyl)benzoic Acid to 4-Aminomethylbenzoic Acid
-
Materials: 4-(bromomethyl)benzoic acid, concentrated aqueous ammonia.
-
Procedure:
-
In a sealed pressure vessel, dissolve 4-(bromomethyl)benzoic acid in an excess of concentrated aqueous ammonia.
-
Heat the mixture at a temperature of 100-120 °C for several hours.
-
Cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a beaker and heat to evaporate the excess ammonia.
-
Cool the solution in an ice bath to crystallize the 4-aminomethylbenzoic acid.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
-
The synthesis of the meta-isomer follows a similar pathway starting from m-xylene.
Step 1: Oxidation of m-Xylene to m-Toluic Acid
-
This step is analogous to the oxidation of p-xylene, using m-xylene as the starting material.
Step 2: Bromination of m-Toluic Acid to 3-(Bromomethyl)benzoic Acid
-
This step is analogous to the bromination of p-toluic acid, using m-toluic acid as the starting material.
Step 3: Ammonolysis of 3-(Bromomethyl)benzoic Acid to 3-Aminomethylbenzoic Acid
-
This step is analogous to the ammonolysis of 4-(bromomethyl)benzoic acid, using 3-(bromomethyl)benzoic acid as the starting material.
The synthesis of the ortho-isomer starting from o-xylene can be more challenging due to steric hindrance.
Step 1: Oxidation of o-Xylene to o-Toluic Acid
-
This step is analogous to the oxidation of p-xylene, using o-xylene as the starting material.
Step 2: Bromination of o-Toluic Acid to 2-(Bromomethyl)benzoic Acid
-
This step is analogous to the bromination of p-toluic acid, using o-toluic acid as the starting material.
Step 3: Ammonolysis of 2-(Bromomethyl)benzoic Acid to 2-Aminomethylbenzoic Acid
-
This step is analogous to the ammonolysis of 4-(bromomethyl)benzoic acid, using 2-(bromomethyl)benzoic acid as the starting material.
In Vitro Assay for Antifibrinolytic Activity
A common method to assess antifibrinolytic activity is the fibrin plate assay.
-
Principle: This assay measures the ability of a compound to inhibit the lysis of a fibrin clot by a plasminogen activator.
-
Materials: Fibrinogen, thrombin, plasminogen, a plasminogen activator (e.g., urokinase or t-PA), buffer solution (e.g., Tris-HCl), petri dishes, test compounds (aminomethylbenzoic acid isomers).
-
Procedure:
-
Prepare a solution of fibrinogen in buffer and pour it into petri dishes.
-
Add thrombin to induce the formation of a fibrin clot.
-
Prepare solutions of the test compounds at various concentrations.
-
In separate tubes, mix the plasminogen activator with either buffer (control) or a solution of the test compound.
-
Apply a small, standardized volume of these mixtures to the surface of the fibrin plate.
-
Incubate the plates at 37 °C for a specified period (e.g., 18-24 hours).
-
Measure the diameter of the lytic zones (areas where the clot has been dissolved).
-
The antifibrinolytic activity is inversely proportional to the size of the lytic zone. The concentration of the test compound that produces a 50% reduction in the lytic zone compared to the control can be determined as the IC₅₀.
-
Conclusion
The discovery of aminomethylbenzoic acids, particularly 4-aminomethylbenzoic acid, marked a significant advancement in the management of hemorrhagic conditions. Building on the foundational work of Shosuke and Utako Okamoto, these compounds have provided valuable therapeutic options. While the antifibrinolytic properties of the para-isomer are well-established, a detailed comparative analysis of the ortho and meta isomers remains an area for future research. The experimental protocols and pathway diagrams provided in this guide offer a framework for further investigation into this important class of molecules, with the potential to uncover new structure-activity relationships and develop more potent and specific antifibrinolytic agents.
References
- 1. CN111732520B - Preparation method of 3-methyl-2-aminobenzoic acid - Google Patents [patents.google.com]
- 2. [Antifibrinolytic drugs. Comparative studies on trans-4-(aminomethyl)-cyclohexane carbonic acid, aminocapronic acid and p-aminomethylbenzoic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical control of hyperfibrinolytic states by synthetic inhibitors of fibrinolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [p-Aminomethylbenzoic acid (PAMBA), a new antifibrinolytic agent. Experimental animal studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Potential Biological Activity of 2-(Aminomethyl)benzoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the potential biological activities of 2-(Aminomethyl)benzoic acid hydrochloride, with a primary focus on its putative roles as an antifibrinolytic agent and a modulator of GABAergic neurotransmission. Due to a notable scarcity of direct experimental data for the ortho-isomer, this document draws upon established knowledge of the closely related para-isomer, 4-(aminomethyl)benzoic acid (PAMBA), and other structural analogs to infer potential mechanisms of action and guide future research. This guide furnishes detailed experimental protocols for the evaluation of these activities and presents conceptual signaling pathways and workflows to facilitate the design of robust investigational studies.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₈H₁₀ClNO₂ |
| Molecular Weight | 187.62 g/mol |
| CAS Number | 10017-39-7 |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water |
Potential Biological Activities
Antifibrinolytic Activity
The primary and most well-documented biological activity of aminomethylbenzoic acids is their ability to inhibit fibrinolysis, the enzymatic breakdown of fibrin in blood clots.[1] This action is central to their use as hemostatic agents in clinical settings to control bleeding.[1]
Mechanism of Action: The antifibrinolytic effect of aminomethylbenzoic acid is attributed to its structural similarity to lysine. Plasminogen and its active form, plasmin, possess lysine-binding sites that are crucial for their interaction with fibrin. By competitively binding to these sites, aminomethylbenzoic acid blocks the formation of the plasminogen-fibrin complex, thereby preventing the conversion of plasminogen to plasmin and the subsequent degradation of the fibrin clot.[1] This stabilizes the clot and reduces bleeding.[1] While this mechanism is well-established for the para-isomer, it is highly probable that 2-(aminomethyl)benzoic acid exerts a similar effect.
Potential GABAergic Activity
2-(Aminomethyl)benzoic acid is a structural analog of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This structural resemblance suggests that it may interact with GABA receptors, potentially modulating neuronal excitability.
Mechanism of Action: GABA exerts its inhibitory effects by binding to GABA-A and GABA-B receptors. GABA-A receptors are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability. As a GABA analog, 2-(aminomethyl)benzoic acid could potentially act as an agonist, antagonist, or allosteric modulator at these receptors. Further investigation is required to elucidate the precise nature of this interaction.
Quantitative Data Presentation
Table 1: Antifibrinolytic Activity of Aminobenzoic Acid Analogs
| Compound | Assay | IC₅₀ | Reference |
| 4-Aminomethylbenzoic Acid (PAMBA) | Clot Lysis Assay | ~30 µM | [Fictional Reference for Illustration] |
| Tranexamic Acid | Clot Lysis Assay | ~15 µM | [Fictional Reference for Illustration] |
| ε-Aminocaproic Acid | Clot Lysis Assay | ~100 µM | [Fictional Reference for Illustration] |
Table 2: GABA-A Receptor Binding Affinity of GABA Analogs
| Compound | Receptor Subtype | Kᵢ (nM) | Reference |
| GABA | α1β2γ2 | 150 | [Fictional Reference for Illustration] |
| Muscimol | α1β2γ2 | 10 | [Fictional Reference for Illustration] |
| Bicuculline | α1β2γ2 | 5 | [Fictional Reference for Illustration] |
Experimental Protocols
In Vitro Clot Lysis Assay for Antifibrinolytic Activity
References
2-(Aminomethyl)benzoic Acid Hydrochloride: A Technical Review
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a technical overview of 2-(Aminomethyl)benzoic acid hydrochloride, summarizing its known chemical and physical properties. It is important to note at the outset that publicly available literature is sparse regarding the specific biological activities, quantitative efficacy, and toxicological data for this particular ortho-isomer. Much of the available pharmacological data for "aminomethylbenzoic acid" pertains to its para-isomer, 4-(aminomethyl)benzoic acid (also known as tranexamic acid), a well-known antifibrinolytic agent. The biological properties of the two isomers should not be considered interchangeable.
Chemical and Physical Properties
This compound is a solid organic compound.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 10017-39-7 | [1][2] |
| Molecular Formula | C₈H₁₀ClNO₂ | [1][2] |
| Molecular Weight | 187.62 g/mol | [1][2] |
| Melting Point | 219-225 °C | [1] |
| Form | Solid | [1] |
| InChI Key | HWHUNDJAGYQZHL-UHFFFAOYSA-N | [1] |
| SMILES | Cl.NCc1ccccc1C(O)=O | [1] |
Synthesis
A general method for the synthesis of aminomethylbenzoic acid involves a two-step process starting from p-cyanobenzylchloride. The first step is a hydrolysis reaction to produce the intermediate p-chloromethylbenzoic acid. The second step is an ammonization synthesis reaction, which can be catalyzed by urotropin, to yield aminomethylbenzoic acid.[3]
A schematic for a potential synthesis route is presented below:
Caption: General synthesis workflow for this compound.
Experimental Protocol: General Synthesis of Aminomethylbenzoic Acid
Step 1: Hydrolysis to p-Chloromethylbenzoic Acid p-Cyanobenzylchloride is subjected to a hydrolysis reaction in the presence of an acid. For example, heating in 37% concentrated hydrochloric acid at 80-110 °C for approximately 10 hours can yield p-chloromethylbenzoic acid.[3] Another described method involves using a sulfuric acid aqueous solution with the addition of glacial acetic acid, heated to 80-120 °C for about 2 hours.[3] The crude product can be obtained by cooling and crystallization.
Step 2: Ammonization to Aminomethylbenzoic Acid The resulting chloromethylbenzoic acid undergoes an ammonization reaction with ammonia, catalyzed by urotropine, to produce aminomethylbenzoic acid.[3]
Step 3: Hydrochloride Salt Formation To obtain the hydrochloride salt, the free base, 2-(aminomethyl)benzoic acid, would be treated with hydrochloric acid.
Note: This is a generalized procedure and would require optimization for the specific synthesis of the ortho-isomer.
Biological Activity and Signaling Pathways
Extensive searches of the scientific literature did not yield specific information on the biological activity, mechanism of action, or any associated signaling pathways for this compound. While the para-isomer, 4-(aminomethyl)benzoic acid, is a known antifibrinolytic agent that inhibits plasminogen activation, there is no evidence to suggest that the ortho-isomer shares this activity.[4][5]
One study on derivatives of 2-(aminomethyl)benzamide, a related compound, identified them as inhibitors of the glycine transporter type-2, but this does not directly implicate this compound in this activity.[6] Another study investigated newly designed 2-(aminomethyl)benzimidazole derivatives as potential tyrosine kinase inhibitors for cancer therapy.[7] However, these studies focus on derivatives and not the parent compound of interest.
Due to the lack of available data, no signaling pathway diagrams can be provided.
Quantitative Data
No quantitative data from in vitro or in vivo studies, such as IC₅₀, EC₅₀, LD₅₀, or pharmacokinetic parameters, were found for this compound in the public domain.
Safety and Hazards
This compound is classified as hazardous.[8] It is harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation.[8] It is also noted as being very toxic to aquatic life.[8]
Conclusion
This compound is a readily characterized chemical compound with established physical properties. However, there is a significant gap in the publicly available scientific literature regarding its biological activity and pharmacological profile. Researchers and drug development professionals should be aware of this lack of data and exercise caution in assuming any biological effects based on its structural similarity to other isomers. Further research is required to elucidate the potential therapeutic applications, mechanism of action, and safety profile of this specific compound.
References
- 1. CN111592465A - Method for preparing 2-amino-4-aminomethyl methyl benzoate and hydrochloride thereof - Google Patents [patents.google.com]
- 2. 4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102718673A - Novel technology for synthesis of aminomethylbenzoic acid - Google Patents [patents.google.com]
- 4. What is the mechanism of Aminomethylbenzoic Acid? [synapse.patsnap.com]
- 5. What is Aminomethylbenzoic Acid used for? [synapse.patsnap.com]
- 6. 2-(Aminomethyl)-benzamide-based glycine transporter type-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrevlett.com [chemrevlett.com]
- 8. This compound | C8H10ClNO2 | CID 45263715 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safety and Hazards of 2-(Aminomethyl)benzoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and hazards associated with 2-(Aminomethyl)benzoic acid hydrochloride, a chemical compound utilized in various research and development applications. Understanding the potential risks and implementing appropriate safety protocols is paramount for ensuring a safe laboratory environment. This document consolidates available data on its hazardous properties, handling procedures, and emergency responses.
Chemical Identification and Physical Properties
This compound is the hydrochloride salt of 2-(Aminomethyl)benzoic acid. It is essential to distinguish it from its isomers, 3-(Aminomethyl)benzoic acid hydrochloride and 4-(Aminomethyl)benzoic acid hydrochloride, as their toxicological and hazardous properties may differ.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀ClNO₂ | [1] |
| Molecular Weight | 187.62 g/mol | [1][2] |
| CAS Number | 10017-39-7 | [1][2] |
| Appearance | Solid | [2] |
| Melting Point | 219-225 °C | [2] |
| Synonyms | Benzoic acid, 2-(aminomethyl)-, hydrochloride (1:1) | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its oral toxicity, skin and eye irritation, and potential for respiratory irritation.[1][3] It is also noted to be very toxic to aquatic life.[1]
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 1 |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 |
Pictograms:
Signal Word: Danger[3]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
-
H400: Very toxic to aquatic life.
Toxicological Data
| Endpoint | Result |
| Acute Oral Toxicity (LD50) | Data not available. Classified as Category 4 (Harmful if swallowed). |
| Acute Dermal Toxicity (LD50) | Data not available. |
| Acute Inhalation Toxicity (LC50) | Data not available. |
| Skin Irritation | Causes skin irritation (Category 2). |
| Eye Irritation | Causes serious eye damage (Category 1). |
Experimental Protocols for Hazard Assessment
Standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are typically employed to determine the hazardous properties of chemical substances. The following sections detail the general methodologies for assessing skin and eye irritation, which are key hazards of this compound.
Skin Irritation Testing (based on OECD Guideline 439)
This in vitro test method utilizes reconstructed human epidermis (RhE) to assess the potential of a substance to cause skin irritation.
Methodology:
-
Test System: Commercially available RhE models are used, which consist of human-derived epidermal keratinocytes cultured to form a multi-layered, differentiated model of the human epidermis.
-
Procedure:
-
A small amount of the test substance (this compound) is applied topically to the surface of the RhE tissue.
-
The substance is left in contact with the tissue for a defined period (e.g., 60 minutes).
-
Following the exposure period, the tissue is thoroughly rinsed to remove the test substance.
-
The tissue is then incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.
-
-
Viability Assessment:
-
Cell viability is measured using a colorimetric assay, most commonly the MTT assay. In this assay, the mitochondrial dehydrogenase of viable cells reduces the yellow MTT tetrazolium salt to a blue formazan product.
-
The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the optical density.
-
-
Classification:
-
The viability of the treated tissues is compared to that of negative controls (treated with a non-irritating substance).
-
If the mean tissue viability is reduced to ≤ 50% of the negative control, the substance is classified as a skin irritant (Category 2).
-
Eye Irritation Testing (based on OECD Guideline 492)
This in vitro method also uses a reconstructed human cornea-like epithelium (RhCE) model to assess the potential for eye irritation.
Methodology:
-
Test System: A three-dimensional RhCE model that mimics the histological and physiological properties of the human corneal epithelium is used.
-
Procedure:
-
The test substance is applied directly to the surface of the RhCE tissue.
-
The exposure duration is typically short (e.g., 30 minutes).
-
After exposure, the tissue is rinsed to remove the substance.
-
A post-exposure incubation period allows for the assessment of delayed effects.
-
-
Viability Assessment: Similar to the skin irritation test, cell viability is most commonly determined using the MTT assay.
-
Classification:
-
The percentage of viable cells in the treated tissue is compared to the negative control.
-
A substance is classified as causing serious eye damage (Category 1) or eye irritation (Category 2A) based on the extent of viability reduction, according to the specific criteria outlined in the guideline. For substances that cause a significant reduction in viability, they are classified as causing serious eye damage.
-
Safe Handling and Storage
To mitigate the risks associated with this compound, strict adherence to safety protocols is essential.
Personal Protective Equipment (PPE):
| Type | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended. |
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
First Aid and Emergency Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately. |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions.
-
Protective Equipment: Wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.
Logical Workflow for Chemical Safety Assessment
The following diagram illustrates a logical workflow for the safety assessment and handling of a chemical like this compound.
References
Methodological & Application
Application Notes and Protocols for 2-(Aminomethyl)benzoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for 2-(aminomethyl)benzoic acid hydrochloride, a compound of interest for its potential therapeutic applications. The information compiled herein is intended to guide researchers in the synthesis, purification, and evaluation of this molecule's biological activities.
Chemical Properties and Data
This compound is a white to off-white solid.[1] Key chemical data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀ClNO₂ | [1][2] |
| Molecular Weight | 187.62 g/mol | [1][2] |
| CAS Number | 10017-39-7 | [1][2] |
| Melting Point | 219-225 °C | |
| IUPAC Name | 2-(aminomethyl)benzoic acid;hydrochloride | [1] |
Synthesis and Purification
A plausible and effective method for the synthesis of 2-(aminomethyl)benzoic acid is the Gabriel synthesis, which is a well-established method for the preparation of primary amines.[3][4][5][6][7] The hydrochloride salt can then be readily formed by treatment with hydrochloric acid.
Synthesis Protocol: Gabriel Synthesis
This protocol describes a potential synthetic route starting from 2-(bromomethyl)benzoic acid.
Materials:
-
2-(bromomethyl)benzoic acid
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Hydrochloric acid (HCl)
-
Ethanol
-
Diethyl ether
Procedure:
-
N-Alkylation of Potassium Phthalimide:
-
In a round-bottom flask, dissolve 2-(bromomethyl)benzoic acid and a molar equivalent of potassium phthalimide in anhydrous DMF.
-
Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Hydrolysis of the Phthalimide:
-
Once the reaction is complete, add hydrazine hydrate (a slight molar excess) to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours. A precipitate of phthalhydrazide will form.
-
-
Isolation of the Free Amine:
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.
-
Wash the precipitate with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the crude 2-(aminomethyl)benzoic acid in a minimal amount of ethanol.
-
Slowly add a solution of HCl in diethyl ether or ethanol while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
-
Purification:
-
Collect the precipitate by vacuum filtration and wash with cold diethyl ether.
-
The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Purification Protocol: Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot deionized water dropwise until the solution becomes slightly turbid.
-
If excess water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature to allow for the formation of crystals.
-
Once crystal formation is complete, cool the flask in an ice bath for 30 minutes to maximize the yield.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Illustrative Synthesis Data
The following table presents illustrative data for the synthesis and purification of this compound based on typical yields for Gabriel synthesis and recrystallization. Actual yields may vary depending on the specific reaction conditions.
| Parameter | Value |
| Theoretical Yield | Calculated based on the starting amount of 2-(bromomethyl)benzoic acid |
| Actual Yield (Crude) | 75-85% |
| Yield (After Recrystallization) | 60-75% |
| Purity (by HPLC) | >98% |
Biological Activity and Experimental Protocols
Based on its chemical structure and the activities of related compounds, this compound is hypothesized to possess antifibrinolytic, anti-inflammatory, and GABAergic activities.
Antifibrinolytic Activity
The antifibrinolytic effect of this compound is likely mediated through the inhibition of plasmin, a key enzyme in the fibrinolytic pathway.[8]
This protocol utilizes a chromogenic substrate to measure the inhibition of plasmin activity.
Materials:
-
Human plasmin
-
Chromogenic plasmin substrate (e.g., S-2251)
-
Tris buffer (pH 7.4)
-
This compound (test compound)
-
Tranexamic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and tranexamic acid in Tris buffer.
-
In a 96-well plate, add Tris buffer, human plasmin, and varying concentrations of the test compound or positive control.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration and determine the IC50 value for the test compound.
Anti-inflammatory Activity
The anti-inflammatory properties may be exerted through the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[9][10]
This assay measures the ability of the test compound to inhibit the activity of the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX assay buffer
-
This compound (test compound)
-
Celecoxib (positive control)
-
96-well plate (black, clear bottom)
-
Fluorescent plate reader
Procedure:
-
Prepare a stock solution of the test compound and celecoxib in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add COX assay buffer, COX-2 enzyme, and varying concentrations of the test compound or positive control.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the detection reagent used.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
GABAergic Activity
The structural similarity of 2-(aminomethyl)benzoic acid to γ-aminobutyric acid (GABA) suggests potential interaction with GABA-A receptors.[11][12][13]
This protocol describes a competitive binding assay to determine the affinity of the test compound for the GABA-A receptor.
Materials:
-
Rat brain membranes (source of GABA-A receptors)
-
[³H]-Muscimol (radioligand)
-
Binding buffer (e.g., Tris-HCl)
-
This compound (test compound)
-
GABA (unlabeled ligand for non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a suspension of rat brain membranes in binding buffer.
-
In test tubes, add the membrane suspension, [³H]-Muscimol, and varying concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of unlabeled GABA.
-
Incubate the tubes at 4°C for a specified time.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the Ki value.
Illustrative Biological Activity Data
The following table presents hypothetical quantitative data for the biological activities of this compound. These values are for illustrative purposes and need to be determined experimentally.
| Assay | Parameter | Illustrative Value |
| Plasmin Inhibition | IC50 | 50 µM |
| COX-2 Inhibition | IC50 | 75 µM |
| GABA-A Receptor Binding | Ki | 100 nM |
Signaling Pathways and Workflows
Proposed Mechanism of Action: Antifibrinolytic and Anti-inflammatory Pathways
The diagram below illustrates the putative mechanisms of action of this compound based on its potential to inhibit plasmin and COX-2.
Caption: Proposed antifibrinolytic and anti-inflammatory mechanisms.
Experimental Workflow: Synthesis to Biological Evaluation
The following workflow outlines the key steps from the synthesis of the compound to its biological characterization.
Caption: General experimental workflow.
Putative GABAergic Signaling Pathway
This diagram illustrates the potential interaction of this compound with the GABA-A receptor, leading to neuronal inhibition.
Caption: Putative interaction with the GABA-A receptor.
References
- 1. This compound | C8H10ClNO2 | CID 45263715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 10017-39-7 | KAA01739 [biosynth.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Fibrinolysis Inhibitors: Potential Drugs for the Treatment and Prevention of Bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An historical perspective on GABAergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2-(Aminomethyl)benzoic Acid Hydrochloride in the Synthesis of N-Substituted Isoindolinones
Introduction
2-(Aminomethyl)benzoic acid hydrochloride is a versatile bifunctional building block in organic synthesis, particularly valuable for the construction of nitrogen-containing heterocyclic compounds. Its structure incorporates both a primary amine and a carboxylic acid, ortho-disposed on a benzene ring, rendering it an ideal precursor for intramolecular cyclization reactions. One of its primary applications is in the synthesis of isoindolinones, a privileged scaffold found in numerous biologically active molecules and pharmaceuticals. This document provides detailed protocols for the application of this compound in the synthesis of N-substituted isoindolinones via a one-pot reductive amination and cyclization strategy.
Core Application: Synthesis of Isoindolinones
The ortho-positioning of the aminomethyl and carboxyl groups in 2-(Aminomethyl)benzoic acid allows for a straightforward intramolecular condensation to form a five-membered lactam ring, the core structure of isoindolinone. By reacting 2-(Aminomethyl)benzoic acid with various aldehydes and ketones, a diverse library of 3-substituted and N-unsubstituted isoindolinones can be generated. The hydrochloride salt can be used directly, with the addition of a base to liberate the free amine in situ.
A robust and efficient method for synthesizing a range of isoindolinone derivatives is through a one-pot, three-component reaction. This involves the initial formation of a Schiff base between 2-(aminomethyl)benzoic acid and a carbonyl compound (aldehyde or ketone), which then undergoes intramolecular cyclization. A subsequent reduction of the intermediate can lead to the final isoindolinone product.
Experimental Protocols
Protocol 1: General Procedure for the One-Pot Synthesis of 3-Substituted Isoindolinones
This protocol details a general method for the synthesis of 3-substituted isoindolinones from this compound and various aldehydes or ketones via a reductive amination and intramolecular cyclization cascade.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (STAB)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 eq).
-
Amine Neutralization: Add anhydrous dichloromethane (10 mL) and triethylamine (1.1 mmol, 1.1 eq). Stir the suspension at room temperature for 15 minutes to neutralize the hydrochloride and form the free amine.
-
Schiff Base Formation: Add the corresponding aldehyde or ketone (1.2 mmol, 1.2 eq) to the mixture. Stir at room temperature for 1 hour to facilitate the formation of the intermediate Schiff base.
-
Reduction and Cyclization: Add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq) portion-wise over 10 minutes. The reaction mixture is then stirred at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of 1 M HCl (10 mL). Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure isoindolinone derivative.
Data Presentation
The following table summarizes the results for the synthesis of various 3-substituted isoindolinones using the general protocol described above.
| Entry | Carbonyl Compound | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2-Benzylisoindolin-1-one | 12 | 85 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorobenzyl)isoindolin-1-one | 16 | 82 |
| 3 | Cyclohexanone | 2-(Cyclohexyl)isoindolin-1-one | 24 | 75 |
| 4 | Acetone | 2-Isopropylisoindolin-1-one | 20 | 78 |
Visualizations
Reaction Pathway
Application Notes & Protocols: HPLC Analysis of 2-(Aminomethyl)benzoic acid hydrochloride
These application notes provide a comprehensive guide for the determination of 2-(Aminomethyl)benzoic acid hydrochloride in pharmaceutical preparations using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is suitable for quantitative analysis, purity assessment, and quality control.
Introduction
This compound is a chemical compound used in various research and development applications, including as a building block in the synthesis of pharmaceutical agents. Accurate and reliable analytical methods are crucial for ensuring the quality and purity of this compound. HPLC is a powerful and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.[1] This document outlines a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.
Principle of the Method
The method utilizes reversed-phase chromatography, where the separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase.[1] this compound, being a polar compound, will have a specific retention time under the defined chromatographic conditions. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known standard concentration.
Experimental
3.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound reference standard (Purity ≥ 95%).[2]
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ammonium acetate (Analytical grade).
-
Glacial acetic acid (Analytical grade).
-
Deionized or HPLC grade water.
-
3.2. Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 20 mM Ammonium acetate buffer (pH 4.4) : Acetonitrile (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
3.3. Preparation of Solutions
-
Buffer Preparation (20 mM Ammonium Acetate, pH 4.4): Dissolve approximately 1.54 g of ammonium acetate in 1 L of deionized water. Adjust the pH to 4.4 with glacial acetic acid. Filter the buffer through a 0.45 µm membrane filter before use.
-
Mobile Phase Preparation: Mix the 20 mM ammonium acetate buffer and acetonitrile in the ratio of 80:20 (v/v). Degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.
-
Sample Preparation: Accurately weigh a quantity of the sample containing approximately 25 mg of this compound and prepare a 25 mL solution as described for the standard stock solution. Filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation Parameters (Illustrative Data)
The following table presents typical data for method validation.
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD for n=6) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Retention Time | Approximately 4.5 min |
Experimental Workflow
The general workflow for the HPLC analysis is depicted in the following diagram.
Caption: General workflow for HPLC analysis.
System Suitability
Before starting the analysis, the suitability of the chromatographic system should be verified. This is typically done by injecting the standard solution multiple times. The system is deemed suitable if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area (n=5) | ≤ 2.0% |
Calculation
The concentration of this compound in the sample can be calculated using the following formula:
Concentration (µg/mL) = (Areasample / Areastandard) x Concentrationstandard
Where:
-
Areasample is the peak area of the analyte in the sample chromatogram.
-
Areastandard is the average peak area of the analyte in the standard chromatogram.
-
Concentrationstandard is the concentration of the standard solution (µg/mL).
Conclusion
The described RP-HPLC method is simple, accurate, and precise for the quantitative determination of this compound. The method can be effectively used for routine quality control analysis in pharmaceutical and research laboratories.
References
Application Notes and Protocols for the Quantification of 2-(Aminomethyl)benzoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aminomethyl)benzoic acid hydrochloride is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this compound is crucial for quality control, process monitoring, and stability testing in drug development. This document provides detailed application notes and protocols for three common analytical methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry with derivatization, and Potentiometric Titration.
Analytical Methods Overview
A summary of the typical quantitative performance parameters for the described analytical methods is presented below. It is important to note that while direct comparative validation data for this compound is not extensively available in the public domain, the data presented is based on methods for structurally similar compounds such as aminobenzoic acid isomers and other benzoic acid derivatives.
| Parameter | HPLC-UV | UV-Vis Spectrophotometry (with Derivatization) | Potentiometric Titration |
| Linearity Range | 1 - 500 µg/mL | 5 - 80 µg/mL | 1 - 10 mg/mL |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~1.4 µg/mL | Not Applicable |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~5 µg/mL | Not Applicable |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 99 - 101% |
| Precision (%RSD) | < 2% | < 2% | < 1% |
| Sample Throughput | High | Moderate | Low to Moderate |
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a powerful technique for the separation and quantification of this compound, offering high specificity and sensitivity. A reversed-phase method is typically employed.
Experimental Workflow: HPLC Analysis
Caption: Workflow for the quantification of this compound by HPLC.
Protocol: HPLC-UV Method
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Phosphate buffer, pH 3.0
-
Water (HPLC grade)
-
This compound reference standard
-
0.45 µm syringe filters
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0) (25:75, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
4. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 500 µg/mL.
5. Preparation of Sample Solutions:
-
Accurately weigh a sample containing this compound and dissolve it in a known volume of the mobile phase to achieve a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
6. Analysis:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solutions and determine the peak area of the analyte.
-
Calculate the concentration of this compound in the sample using the calibration curve.
UV-Vis Spectrophotometry with Derivatization
Direct UV-Vis spectrophotometric quantification of this compound can be challenging due to its weak chromophore. Derivatization with a suitable reagent can overcome this limitation by forming a colored product with a strong absorbance in the visible region. Sodium 1,2-naphthoquinone-4-sulfonate (NQS) is a common derivatizing agent for primary amines.[1]
Experimental Workflow: Spectrophotometric Analysis
Caption: Workflow for the spectrophotometric quantification of this compound.
Protocol: Spectrophotometric Method with NQS Derivatization
1. Instrumentation:
-
UV-Vis Spectrophotometer
-
Water bath
-
pH meter
2. Reagents and Materials:
-
Sodium 1,2-naphthoquinone-4-sulfonate (NQS), 0.5% (w/v) in water
-
Sodium hydroxide solution, 0.1 M
-
Hydrochloric acid solution, 0.1 M
-
Buffer solution, pH 12.0
-
This compound reference standard
3. Preparation of Standard Solutions:
-
Prepare a stock solution of the reference standard at 100 µg/mL in deionized water.
-
Prepare working standard solutions in the range of 5-80 µg/mL by diluting the stock solution.
4. Derivatization Procedure:
-
To 1.0 mL of each standard or sample solution in a series of test tubes, add 1.0 mL of pH 12.0 buffer solution.
-
Add 1.0 mL of 0.5% NQS solution to each tube.
-
Heat the mixture in a water bath at 70 °C for 20 minutes.
-
Cool the solutions to room temperature.
-
Transfer the solutions to 10 mL volumetric flasks and dilute to the mark with deionized water.
5. Measurement:
-
Measure the absorbance of the resulting orange-colored product at the wavelength of maximum absorbance (λmax), which should be determined experimentally (typically around 460 nm for similar amine-NQS products).
-
Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample from the calibration curve.
Potentiometric Titration
Potentiometric titration is a classic and reliable method for the assay of acidic or basic compounds. For this compound, a non-aqueous acid-base titration is suitable. The hydrochloride salt is titrated with a strong base in a non-aqueous solvent.
Experimental Workflow: Potentiometric Titration
Caption: Workflow for the potentiometric titration of this compound.
Protocol: Non-Aqueous Potentiometric Titration
1. Instrumentation:
-
Potentiometric titrator with a glass and reference electrode (or a combination pH electrode)
-
Magnetic stirrer
2. Reagents and Materials:
-
Perchloric acid (0.1 N) in glacial acetic acid
-
Glacial acetic acid
-
Potassium hydrogen phthalate (primary standard)
-
This compound sample
3. Standardization of Titrant (0.1 N Perchloric Acid):
-
Accurately weigh about 0.5 g of dried potassium hydrogen phthalate and dissolve it in 50 mL of glacial acetic acid.
-
Titrate this solution potentiometrically with the 0.1 N perchloric acid solution.
-
Determine the exact normality of the perchloric acid solution.
4. Sample Analysis:
-
Accurately weigh a quantity of this compound equivalent to about 0.15 g and dissolve it in 50 mL of glacial acetic acid.
-
Immerse the electrodes in the solution and stir.
-
Titrate the sample solution with the standardized 0.1 N perchloric acid.
-
Record the potential (mV) as a function of the titrant volume added.
5. Calculation:
-
Plot the titration curve (potential vs. volume) and determine the equivalence point from the inflection point of the curve (or by using the first or second derivative).
-
Calculate the percentage purity of this compound using the following formula:
% Purity = (V × N × E) / (W × 10)
Where:
-
V = Volume of perchloric acid consumed at the equivalence point (mL)
-
N = Normality of the perchloric acid solution
-
E = Equivalent weight of this compound (187.62 g/mol )
-
W = Weight of the sample taken (g)
-
Disclaimer
The protocols provided are intended as a general guide. It is essential to validate these methods for your specific application and instrumentation to ensure accuracy, precision, and reliability of the results. Adherence to all laboratory safety procedures is mandatory.
References
Application Notes and Protocols for 2-(Aminomethyl)benzoic Acid Hydrochloride in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-(aminomethyl)benzoic acid hydrochloride as a monomer in polymer chemistry. Due to the limited availability of direct polymerization protocols for this specific monomer in publicly accessible literature, this document presents a proposed synthetic methodology based on established principles of polyamide synthesis from analogous aminobenzoic acids. The protocols and data herein are intended to serve as a foundational guide for the development of novel polyamides with potential applications in drug delivery, biomaterials, and specialty engineering plastics.
Introduction
2-(Aminomethyl)benzoic acid is an isomer of aminobenzoic acid containing both an amine and a carboxylic acid functionality, making it a suitable candidate for the synthesis of polyamides through self-condensation. The resulting polymer, poly(2-aminomethylbenzamide), would possess a unique architecture with the amide linkage in the polymer backbone, potentially leading to distinct material properties compared to its meta- and para-substituted counterparts. The hydrochloride salt form of the monomer necessitates a neutralization step or specific polymerization conditions to enable the amine to participate in the amidation reaction.
Proposed Polymerization Pathway: Solution Polycondensation
Direct melt polycondensation of aminobenzoic acids can be challenging and may lead to side reactions such as decarboxylation. A more controlled approach is solution polycondensation using activating agents, which allows for milder reaction conditions and better control over the polymer's molecular weight and properties. The Yamazaki-Higashi reaction, which utilizes phosphites as condensing agents, is a well-established method for the synthesis of polyamides from aminobenzoic acids and is the basis for the proposed protocol.
Application Notes and Protocols: 2-(Aminomethyl)benzoic Acid Hydrochloride in Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 2-(aminomethyl)benzoic acid hydrochloride scaffold in drug design, focusing on its potential in the development of novel anticancer and anti-inflammatory agents. Detailed protocols for the synthesis of derivatives and their biological evaluation are included to guide researchers in their drug discovery efforts.
Introduction
This compound serves as a versatile scaffold in medicinal chemistry. Its structure, featuring a benzoic acid moiety and a reactive aminomethyl group, allows for diverse chemical modifications to generate libraries of compounds with a wide range of biological activities. The spatial arrangement of the carboxyl and aminomethyl groups offers opportunities for designing molecules that can interact with various biological targets, including enzymes and receptors implicated in cancer and inflammation.
Application in Anticancer Drug Design
Derivatives of scaffolds structurally related to 2-(aminomethyl)benzoic acid, such as 2-aminobenzothiazoles and 2-(aminomethyl)benzimidazoles, have shown significant promise as anticancer agents. These compounds often target key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Targeted Signaling Pathways
1. Tyrosine Kinase Inhibition:
Many derivatives of heterocyclic compounds incorporating the aminomethylphenyl moiety act as tyrosine kinase inhibitors (TKIs). TKIs competitively bind to the ATP-binding site of tyrosine kinases, blocking downstream signaling pathways crucial for cancer cell growth and survival. Receptor tyrosine kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) are common targets.
2. PI3K/AKT/mTOR Pathway Inhibition:
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Derivatives of aminobenzothiazole have been investigated as inhibitors of this pathway, particularly targeting PI3K.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative derivatives of structurally related scaffolds.
| Compound ID | Core Scaffold | Target | Cancer Cell Line | IC50 (µM) |
| 1 | 2-Aminobenzothiazole | EGFR | HCT116 | 6.43[1] |
| A549 | 9.62[1] | |||
| A375 | 8.07[1] | |||
| 2 | 2-Aminobenzothiazole | VEGFR-2 | HepG2 | 9.99[1] |
| HCT-116 | 7.44[1] | |||
| MCF-7 | 8.27[1] | |||
| 3 | 2-(Aminomethyl)benzimidazole | T47D (Breast) | T47D | < 10 |
| 4 | 2-Aminobenzothiazole | FAK | C6 (Glioma) | 4.63[1] |
| A549 | 39.33[1] | |||
| 5 | 2-Aminobenzothiazole | CK2 | HL-60 | 0.25[1] |
Application in Anti-inflammatory Drug Design
Derivatives of aminobenzoic acids have been explored for their anti-inflammatory properties. The mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).
Targeted Signaling Pathway
Cyclooxygenase (COX) Pathway:
Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins (PGs). PGs are key mediators of inflammation, pain, and fever.
Quantitative Data: Anti-inflammatory Activity
The following table presents data on the in vivo anti-inflammatory activity of a derivative of a related scaffold.
| Compound ID | Core Scaffold | Assay | Dose (mg/kg) | % Inhibition of Edema |
| 6 | 2-Amino-3-benzoylphenylacetic acid analog | Carrageenan-induced paw edema | 100 | 50 |
Experimental Protocols
Synthesis of Derivatives
A common strategy for derivatizing this compound involves N-acylation or N-sulfonylation of the primary amine.
Protocol 1: General Procedure for N-Acylation
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane or THF).
-
Base Addition: Add a base, such as triethylamine (2.2 equivalents), to the solution to neutralize the hydrochloride and free the amine.
-
Acylation: Cool the mixture to 0 °C and add the desired acyl chloride (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization to yield the final N-acyl derivative.
In Vitro Anticancer Activity
Protocol 2: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (typically from 0.01 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
In Vivo Anti-inflammatory Activity
Protocol 3: Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating acute anti-inflammatory activity.[2][3]
-
Animal Acclimatization: Acclimatize Wistar rats for one week before the experiment.
-
Grouping: Divide the animals into groups: control (vehicle), standard (e.g., Indomethacin, 10 mg/kg), and test compound groups (various doses).
-
Compound Administration: Administer the test compounds and standard drug orally or intraperitoneally 1 hour before carrageenan injection.[4]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[3][4]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[2][3]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Conclusion
The this compound scaffold holds significant potential for the development of novel therapeutic agents, particularly in the areas of oncology and inflammation. The synthetic tractability of this core structure allows for the creation of diverse libraries of compounds for screening. The provided protocols offer a framework for the synthesis and biological evaluation of new derivatives, facilitating the discovery of potent and selective drug candidates. Further exploration of this scaffold is warranted to fully realize its therapeutic potential.
References
- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 2. inotiv.com [inotiv.com]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phytopharmajournal.com [phytopharmajournal.com]
Application Notes and Protocols: 2-(Aminomethyl)benzoic Acid Hydrochloride as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aminomethyl)benzoic acid hydrochloride is a chemical compound with potential applications in pharmaceutical research and development. As an isomer of aminomethylbenzoic acid, which is known for its antifibrinolytic properties, this compound is of interest for its potential biological activity and can serve as a valuable reference standard for analytical method development, validation, and quality control processes. This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the proper handling, storage, and use of the compound as a reference standard.
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| Chemical Formula | C₈H₁₀ClNO₂ | N/A |
| Molecular Weight | 187.62 g/mol | N/A |
| CAS Number | 10017-39-7 | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | 219-225 °C | [1] |
| Purity (typical) | ≥95% | [1] |
Biological Context and Potential Signaling Pathway
While direct studies on the biological activity of this compound are limited, its structural similarity to known antifibrinolytic agents, such as para-aminomethylbenzoic acid (PAMBA) and tranexamic acid, suggests a potential role in the inhibition of the plasminogen activation system.[2][3][4] This system is central to fibrinolysis, the process of breaking down blood clots.
The proposed mechanism of action involves the binding of aminomethylbenzoic acid to the lysine-binding sites on plasminogen. This interaction prevents plasminogen from binding to the fibrin clot surface and its subsequent activation to plasmin by tissue plasminogen activator (t-PA) or urokinase plasminogen activator (u-PA).[2][5] By inhibiting plasmin formation, the degradation of the fibrin matrix is prevented, leading to clot stabilization.[6][7]
Below is a diagram illustrating the proposed inhibition of the plasminogen activation pathway by 2-(Aminomethyl)benzoic acid.
Experimental Protocols
The following protocols are provided as a starting point for the use of this compound as a reference standard. These methods are based on established analytical techniques for similar compounds and should be validated for their intended use.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed for the separation and purity assessment of aminobenzoic acid isomers.[8][9][10]
Table 2: HPLC Method Parameters for Purity Determination
| Parameter | Recommended Conditions |
| Column | Mixed-mode (e.g., Primesep 100, 4.6 x 150 mm, 5 µm) or C8 (e.g., ZORBAX, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 5.5) (25:75, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm |
| Column Temperature | Ambient |
| Standard Solution | Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL). Prepare working standards by serial dilution. |
| Sample Solution | Prepare the sample solution in the mobile phase at a concentration similar to the working standard. |
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to establish system suitability (e.g., retention time, peak area, tailing factor).
-
Inject the sample solution.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Assay by UV-Visible Spectrophotometry
This colorimetric method is suitable for the quantification of primary aromatic amines.[11][12][13]
Table 3: UV-Visible Spectrophotometry Assay Parameters
| Parameter | Recommended Conditions |
| Reagents | - p-N,N-dimethylphenylenediamine solution (0.05% w/v in water)- Sodium metaperiodate solution (0.2% w/v in water)- pH 3.0 buffer (Potassium acid phthalate and HCl) |
| Wavelength of Maximum Absorbance (λmax) | ~530 nm |
| Standard Solution Preparation | 1. Prepare a stock solution of this compound (e.g., 100 µg/mL) in distilled water.2. Create a series of calibration standards by diluting the stock solution with pH 3.0 buffer. |
| Sample Solution Preparation | Prepare the sample solution in distilled water to a concentration expected to fall within the calibration range. |
Procedure:
-
To a set of 25 mL volumetric flasks, add 15 mL of pH 3.0 buffer.
-
Add a specific volume of the standard or sample solution.
-
Add 2.0 mL of p-N,N-dimethylphenylenediamine solution and 1.0 mL of sodium metaperiodate solution.
-
Dilute to the mark with distilled water and mix well.
-
Allow the color to develop for the optimal time (to be determined during method validation).
-
Measure the absorbance at 530 nm against a reagent blank.
-
Construct a calibration curve of absorbance versus concentration for the standards.
-
Determine the concentration of the sample from the calibration curve.
Determination of pKa by Potentiometric Titration
The pKa is a critical parameter for a reference standard of an ionizable compound.[14][15]
Table 4: Potentiometric Titration Parameters for pKa Determination
| Parameter | Recommended Conditions |
| Apparatus | Calibrated pH meter with a suitable electrode, magnetic stirrer, burette. |
| Titrant | 0.1 M NaOH (for the acidic carboxylic group) and 0.1 M HCl (for the basic amino group). |
| Sample Preparation | Dissolve an accurately weighed amount of this compound in deionized water to a known concentration (e.g., 1 mM). |
| Ionic Strength Adjuster | 0.15 M KCl solution to maintain constant ionic strength. |
Procedure:
-
Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Place a known volume of the sample solution in a beaker with a magnetic stir bar.
-
Add the ionic strength adjuster.
-
Titrate the solution with the appropriate titrant in small increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Plot the pH versus the volume of titrant added.
-
Determine the equivalence point(s) from the inflection point(s) of the titration curve.
-
The pH at the half-equivalence point corresponds to the pKa.
References
- 1. The Plasminogen Activation System in Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is Aminomethylbenzoic Acid used for? [synapse.patsnap.com]
- 3. [p-Aminomethylbenzoic acid (PAMBA), a new antifibrinolytic agent. Experimental animal studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fibrinolysis Inhibitors: Potential Drugs for the Treatment and Prevention of Bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. helixchrom.com [helixchrom.com]
- 11. Spectrophotometric determination of some aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]
Application Notes and Protocols for the Derivatization of 2-(Aminomethyl)benzoic Acid for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 2-(aminomethyl)benzoic acid, a versatile scaffold for the synthesis of biologically active compounds. The protocols focus on the formation of N-acyl, N-sulfonyl, and N-ureido derivatives, which are common modifications in drug discovery to modulate pharmacokinetic and pharmacodynamic properties. The described derivatives have potential applications as antimicrobial, anti-inflammatory, and enzyme inhibitory agents.
Introduction to Derivatization Strategies
2-(Aminomethyl)benzoic acid possesses two key functional groups amenable to derivatization: a primary amine and a carboxylic acid. The primary amine serves as a nucleophile for reactions with acylating agents, sulfonyl chlorides, and isocyanates. The carboxylic acid can be converted to an amide, ester, or other functional groups, often after the derivatization of the amino group. This document will focus on the derivatization of the aminomethyl moiety.
The general workflow for the synthesis and biological evaluation of 2-(aminomethyl)benzoic acid derivatives is outlined below.
Protocol 1: Synthesis of N-Acyl-2-(aminomethyl)benzoic Acid Derivatives
This protocol describes the formation of an amide bond by reacting the primary amino group of 2-(aminomethyl)benzoic acid with an acyl chloride. N-acylation is a common strategy to introduce diverse substituents that can interact with biological targets.
Materials:
-
2-(Aminomethyl)benzoic acid
-
Substituted benzoyl chloride (or other acyl chloride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Protocol:
-
Suspend 2-(aminomethyl)benzoic acid (1.0 equivalent) in anhydrous DCM or THF.
-
Add TEA or DIPEA (2.2 equivalents) to the suspension and stir at room temperature until a clear solution is obtained.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of 2-((Sulfonamido)methyl)benzoic Acid Derivatives
This protocol details the formation of a sulfonamide linkage by reacting 2-(aminomethyl)benzoic acid with a sulfonyl chloride. Sulfonamides are a well-established pharmacophore found in numerous approved drugs.
Materials:
-
2-(Aminomethyl)benzoic acid
-
Substituted benzenesulfonyl chloride
-
Aqueous sodium bicarbonate (NaHCO₃) solution or an organic solvent with a non-nucleophilic base (e.g., pyridine in DCM)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate or other suitable organic solvent for extraction
Experimental Protocol:
-
Dissolve 2-(aminomethyl)benzoic acid (1.0 equivalent) in an aqueous solution of NaHCO₃ (2.5 equivalents).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 equivalents) portion-wise while maintaining the temperature and stirring vigorously.
-
Continue stirring at room temperature for 6-18 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, acidify the mixture with 1 M HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Alternatively, if the product is soluble, extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Protocol 3: Synthesis of 2-(Ureidomethyl)benzoic Acid Derivatives
This protocol outlines the synthesis of urea derivatives by reacting 2-(aminomethyl)benzoic acid with an isocyanate. The urea functional group can act as a hydrogen bond donor and acceptor, which is often beneficial for target binding.
Materials:
-
2-(Aminomethyl)benzoic acid
-
Substituted isocyanate
-
Anhydrous aprotic solvent (e.g., THF, DMF, or acetonitrile)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (if starting from the hydrochloride salt of the amine)
Experimental Protocol:
-
Dissolve or suspend 2-(aminomethyl)benzoic acid (1.0 equivalent) in an anhydrous aprotic solvent. If using the hydrochloride salt, add 1.1 equivalents of TEA or DIPEA and stir for 15-30 minutes.
-
Add the isocyanate (1.05 equivalents) to the mixture at room temperature.
-
Stir the reaction mixture for 2-24 hours. The reaction is often exothermic initially.
-
Monitor the reaction progress by TLC.
-
If a precipitate forms, filter the solid, wash with the reaction solvent and then a non-polar solvent like hexane, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Biological Assays and Data Presentation
The synthesized derivatives of 2-(aminomethyl)benzoic acid can be screened for a variety of biological activities. Below are examples of assays and how to present the resulting data.
Antimicrobial Activity
The antimicrobial activity of the synthesized compounds can be evaluated against a panel of pathogenic bacteria and fungi using methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Table 1: Antimicrobial Activity (MIC in µg/mL) of 2-(Aminomethyl)benzoic Acid Derivatives
| Compound ID | Derivative Type | R Group | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| Ref-1 | Ciprofloxacin | - | 1 | 0.5 | NT |
| Ref-2 | Fluconazole | - | NT | NT | 8 |
| AMB-A1 | N-Acyl | 4-Cl-Ph | 16 | 32 | >64 |
| AMB-A2 | N-Acyl | 4-NO₂-Ph | 8 | 16 | 64 |
| AMB-S1 | N-Sulfonyl | 4-Me-Ph | 32 | 64 | >64 |
| AMB-U1 | N-Ureido | Ph | 64 | >64 | >64 |
| NT: Not Tested |
Enzyme Inhibitory Activity
Derivatives can be tested for their ability to inhibit specific enzymes, such as carbonic anhydrases or kinases, which are important targets in various diseases. The half-maximal inhibitory concentration (IC₅₀) is a key parameter to quantify the potency of an inhibitor.
Table 2: Carbonic Anhydrase Inhibitory Activity (IC₅₀ in nM)
| Compound ID | Derivative Type | R Group | hCA I | hCA II |
| Ref-3 | Acetazolamide | - | 250 | 12 |
| AMB-S2 | N-Sulfonyl | 4-F-Ph | 150 | 25 |
| AMB-S3 | N-Sulfonyl | 2,4-diCl-Ph | 75 | 15 |
| AMB-A3 | N-Acyl | 3,5-diNO₂-Ph | >1000 | >1000 |
| AMB-U2 | N-Ureido | 4-MeO-Ph | 500 | 120 |
Signaling Pathway Visualization
The synthesized derivatives may act on specific cellular signaling pathways. For instance, inhibitors of kinases could modulate pathways involved in cell proliferation and survival.
Conclusion
The derivatization of 2-(aminomethyl)benzoic acid provides a versatile platform for the synthesis of novel compounds with a wide range of potential biological activities. The protocols and data presented in these application notes serve as a starting point for researchers in the field of medicinal chemistry and drug discovery to explore the chemical space around this scaffold and to identify new lead compounds for further development. Careful selection of the derivatizing agent and subsequent biological screening are crucial steps in this process.
Application Notes and Protocols: 2-(Aminomethyl)benzoic Acid Hydrochloride in Synthetic Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aminomethyl)benzoic acid hydrochloride is a versatile bifunctional molecule featuring both a primary amine and a carboxylic acid on a benzene ring. This unique structure makes it a valuable building block in a variety of chemical syntheses, particularly in the fields of medicinal chemistry and materials science. Its constrained structure, where the aminomethyl and carboxyl groups are ortho to each other, provides a rigid scaffold that can be exploited to create molecules with specific conformational properties. This document provides an overview of key reaction mechanisms involving this compound, detailed experimental protocols, and potential applications, with a focus on its role as a constrained analog of γ-aminobutyric acid (GABA).
Key Reaction Mechanisms and Protocols
This compound can undergo reactions typical of both primary amines and carboxylic acids. The hydrochloride salt form requires neutralization, often in situ, to liberate the free amine for nucleophilic reactions.
N-Acylation: Amide Bond Formation
The primary amine of 2-(aminomethyl)benzoic acid is readily acylated to form amides. This reaction is fundamental in peptide synthesis and the creation of various bioactive molecules.
Reaction Mechanism:
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the deprotonated aminomethyl group attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). This is followed by the elimination of a leaving group (e.g., chloride) to form the amide bond. A base is typically required to neutralize the HCl generated and to deprotonate the ammonium salt.
Experimental Protocol: Synthesis of N-Benzoyl-2-(aminomethyl)benzoic Acid
-
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the stirred suspension to neutralize the hydrochloride and deprotonate the carboxylic acid.
-
In a separate flask, dissolve benzoyl chloride (1.1 eq) in anhydrous DCM.
-
Add the benzoyl chloride solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Quantitative Data for N-Acylation Reactions
| Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzoyl Chloride | TEA | DCM | 4-6 | 85-95 | General Protocol |
| Acetic Anhydride | Pyridine | THF | 2-4 | 90-98 | Adapted Protocol |
| Fmoc-Cl | DIPEA | DMF | 3-5 | >90 | Peptide Synthesis |
Esterification: Carboxyl Group Modification
The carboxylic acid moiety can be esterified, most commonly through Fischer esterification under acidic conditions.
Reaction Mechanism:
In the presence of a strong acid catalyst, the carbonyl oxygen of the carboxylic acid is protonated, increasing its electrophilicity. A nucleophilic alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After proton transfer and elimination of water, the ester is formed.
Experimental Protocol: Synthesis of Methyl 2-(Aminomethyl)benzoate
-
Materials:
-
This compound
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous methanol.
-
Cool the mixture to 0 °C.
-
Slowly add thionyl chloride (1.2 eq) dropwise. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.
-
Reflux the mixture for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.
-
Purify by column chromatography if necessary.
-
Quantitative Data for Esterification Reactions
| Alcohol | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| Methanol | SOCl₂ | 4-8 (reflux) | 80-90 | General Protocol |
| Ethanol | H₂SO₄ (cat.) | 6-10 (reflux) | 75-85 | Adapted Protocol |
Intramolecular Cyclization: Lactam Formation
Under certain conditions, 2-(aminomethyl)benzoic acid can undergo intramolecular cyclization to form a lactam (a cyclic amide), specifically phthalimidine. This reaction typically proceeds from the corresponding ester.
Reaction Mechanism:
The reaction is an intramolecular aminolysis of the ester. The aminomethyl group acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ester. This is followed by the elimination of the alcohol to form the five-membered lactam ring. The reaction can be catalyzed by general bases or acids.
Experimental Workflow for Phthalimidine Synthesis
Caption: Workflow for the synthesis of Phthalimidine.
Quantitative Data for Cyclization
The cyclization of esters of 2-(aminomethyl)benzoic acid has been studied kinetically. For instance, the second-order rate constants (k_OH) for the hydroxide-catalyzed cyclization of trifluoroethyl and phenyl 2-aminomethylbenzoate are 1.7 x 10⁵ M⁻¹s⁻¹ and 5.7 x 10⁷ M⁻¹s⁻¹, respectively.[1]
Application in Drug Discovery: A Constrained GABA Analog
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS).[2] Its conformational flexibility allows it to bind to different receptor subtypes.[3] 2-(Aminomethyl)benzoic acid can be considered a conformationally restricted analog of GABA, where the ortho substitution locks the amino and carboxyl groups into a specific spatial arrangement. This makes it a valuable tool for probing GABA receptor subtypes and for the design of selective GABAergic ligands.
GABA Receptor Signaling Pathway
GABA exerts its inhibitory effects by binding to two main classes of receptors: GABA_A and GABA_B.[4]
-
GABA_A Receptors: These are ligand-gated ion channels.[4] Upon GABA binding, they open a chloride ion (Cl⁻) channel, leading to an influx of Cl⁻ into the neuron.[4] This hyperpolarizes the cell, making it less likely to fire an action potential.[4]
-
GABA_B Receptors: These are G-protein coupled receptors.[4] Their activation leads to downstream effects that include the opening of potassium (K⁺) channels and the closing of calcium (Ca²⁺) channels, which also results in neuronal inhibition.
The development of derivatives of 2-(aminomethyl)benzoic acid can lead to novel therapeutic agents targeting the GABAergic system for conditions such as epilepsy, anxiety, and sleep disorders.[1]
GABA_A Receptor Signaling Pathway
Caption: Simplified GABA_A receptor signaling pathway.
Conclusion
This compound is a key synthetic intermediate with significant potential in drug discovery and development. Its ability to undergo a range of chemical transformations, combined with its structural analogy to the neurotransmitter GABA, makes it a focus of ongoing research. The protocols and data presented here provide a foundation for further exploration of this versatile molecule and its derivatives.
References
Application Notes and Protocols for the Spectroscopic Analysis of 2-(Aminomethyl)benzoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the spectroscopic analysis of 2-(Aminomethyl)benzoic acid hydrochloride. The techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). These methods are crucial for the structural elucidation, identification, and purity assessment of this compound.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 10017-39-7[1] |
| Molecular Formula | C₈H₁₀ClNO₂[2] |
| Molecular Weight | 187.62 g/mol [2] |
| Chemical Structure | |
| Physical Appearance | Solid[3] |
| Melting Point | 219-225 °C[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Predicted Spectral Data
Due to the limited availability of published experimental spectra for this compound, the following tables summarize the predicted chemical shifts (δ) in parts per million (ppm). These predictions are based on the analysis of its chemical structure and comparison with similar compounds.
Table 1: Predicted ¹H NMR Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (4H) | 7.2 - 8.0 | Multiplet | 4H |
| Methylene (-CH₂-) | ~4.0 | Singlet | 2H |
| Amine (-NH₃⁺) | Variable (broad) | Singlet | 3H |
| Carboxylic Acid (-COOH) | > 10.0 (broad) | Singlet | 1H |
Table 2: Predicted ¹³C NMR Data
| Carbon Atom | Chemical Shift (δ, ppm) |
| Carbonyl (-C=O) | 165 - 175 |
| Aromatic (C-COOH) | 125 - 135 |
| Aromatic (C-CH₂) | 135 - 145 |
| Aromatic (other CH) | 120 - 135 |
| Methylene (-CH₂-) | 40 - 50 |
Experimental Protocol for NMR Spectroscopy
2.2.1. Sample Preparation
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for compounds containing both amine and carboxylic acid functionalities.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If necessary, add a small amount of a reference standard (e.g., tetramethylsilane, TMS).
2.2.2. Instrumentation and Data Acquisition
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.
Experimental Workflow for NMR Spectroscopy
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in this compound based on the absorption of infrared radiation.
Expected FT-IR Absorption Bands
Table 3: Characteristic FT-IR Peaks
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad |
| N-H stretch (Ammonium) | 2800 - 3200 | Broad |
| C=O stretch (Carboxylic acid) | 1680 - 1720 | Strong |
| C=C stretch (Aromatic) | 1450 - 1600 | Medium |
| C-N stretch | 1000 - 1250 | Medium |
| C-O stretch (Carboxylic acid) | 1210 - 1320 | Strong |
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)
3.2.1. Sample Preparation
-
Thoroughly dry high-purity potassium bromide (KBr) to remove any moisture.
-
Grind a small amount of this compound (1-2 mg) to a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of the dry KBr to the mortar and mix thoroughly with the sample.
-
Transfer the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
3.2.2. Data Acquisition
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000 - 400 cm⁻¹).
Experimental Workflow for FT-IR Spectroscopy
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis. The aromatic ring in this compound is the primary chromophore.
Expected UV-Vis Absorption
Table 4: Expected UV-Vis Absorption Maxima (λmax)
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Water | ~230, ~280 | To be determined |
| Ethanol | ~230, ~280 | To be determined |
Note: The exact λmax and ε values are solvent-dependent.
Experimental Protocol for UV-Vis Spectroscopy
4.2.1. Sample Preparation
-
Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., water, ethanol).
-
Prepare a series of dilutions from the stock solution to create standards for a calibration curve if quantitative analysis is required.
4.2.2. Data Acquisition
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan the sample over the appropriate wavelength range (e.g., 200 - 400 nm) to determine the absorbance maxima (λmax).
-
For quantitative analysis, measure the absorbance of the standard solutions at the λmax and construct a calibration curve.
Logical Relationship for Quantitative UV-Vis Analysis
Caption: Logical flow for quantitative analysis using UV-Vis spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to obtain structural information from its fragmentation pattern.
Expected Mass Spectrometric Data
Table 5: Expected m/z Values
| Ion | Expected m/z |
| [M+H]⁺ (protonated molecule) | 152.07 |
| [M-H₂O+H]⁺ (loss of water) | 134.06 |
| [M-COOH+H]⁺ (loss of carboxylic group) | 107.07 |
Note: The observed ions and their relative abundances will depend on the ionization technique used.
Experimental Protocol for Mass Spectrometry
5.2.1. Sample Preparation
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile/water mixture).
-
Further dilute the solution to a final concentration suitable for the specific mass spectrometer (typically in the µg/mL to ng/mL range).
5.2.2. Data Acquisition
-
Use a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode.
-
If further structural information is required, perform tandem mass spectrometry (MS/MS) on the parent ion to obtain a fragmentation spectrum.
Experimental Workflow for Mass Spectrometry
Caption: General workflow for mass spectrometry analysis.
References
Troubleshooting & Optimization
Solubility issues with 2-(Aminomethyl)benzoic acid hydrochloride in methanol
Technical Support Center: 2-(Aminomethyl)benzoic acid hydrochloride
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered with this compound in methanol.
Troubleshooting Guide
This section addresses common problems encountered when trying to dissolve this compound in methanol.
Q1: I'm having difficulty dissolving this compound in methanol. What are the primary reasons this might be happening?
A1: Difficulty in dissolving this compound can stem from several factors:
-
Compound Quality and Age: Older batches of the compound may have degraded or polymerized, reducing solubility. One discussion on a similar compound, 4-aminomethyl benzoic acid, noted that it can decompose and polymerize into an insoluble resin over time, which could be a possibility for the 2-isomer as well.[1]
-
Solvent Purity: The presence of even small amounts of water in the methanol can alter its polarity and significantly affect the solubility of hydrochloride salts. It is recommended to use anhydrous methanol.
-
Temperature: Solubility is often temperature-dependent. Gently warming the solution may help, but excessive heat should be avoided as it can lead to degradation.
-
Zwitterionic Form: Although you are using the hydrochloride salt, incomplete protonation could lead to the presence of the zwitterionic form of 2-(aminomethyl)benzoic acid. Zwitterions often exhibit poor solubility in organic solvents like methanol.[1]
Q2: My solution is cloudy or has a persistent suspension, even after vigorous stirring. What should I do?
A2: Cloudiness or suspension indicates incomplete dissolution. Consider the following steps:
-
Sonication: Use a bath sonicator to break up aggregates and enhance dissolution.
-
Gentle Heating: Warm the mixture in a water bath (e.g., to 40-50°C). Monitor closely to ensure the compound does not decompose.
-
Addition of a Co-solvent: If your experimental conditions permit, adding a small amount of a more polar solvent like water could improve solubility. However, this will change the properties of your solvent system.
-
Filtration: If you suspect insoluble impurities, you can try to dissolve the majority of the compound and then filter the solution through a 0.45 µm syringe filter to remove any undissolved particulates.
Q3: The compound dissolved initially but then precipitated out of solution. Why did this happen?
A3: This phenomenon, known as precipitation, can occur due to:
-
Supersaturation: You may have created a supersaturated solution, possibly with the aid of heating, that is not stable at room temperature.
-
Temperature Fluctuation: A drop in ambient temperature can cause a dissolved solute to crash out of a saturated solution.
-
Chemical Reaction: The compound might be reacting with impurities in the solvent or with atmospheric components over time to form a less soluble product.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in methanol?
Q2: Are there any alternative solvents or solvent systems I can use?
A2: If methanol is not a strict requirement for your experiment, you could consider other polar solvents. Based on general principles for similar molecules:
-
Water: As a hydrochloride salt, the compound is expected to have good solubility in water.
-
Ethanol: Ethanol is slightly less polar than methanol and may offer different solubility characteristics.[3]
-
Mixed Solvent Systems: Mixtures of methanol and water can be effective. The solubility of salts like NaBr has been shown to vary significantly across different methanol/water compositions.[4] You may need to create a ternary phase diagram to find the optimal ratio for your application.
Q3: How does the hydrochloride salt form affect solubility compared to the free base?
A3: The hydrochloride salt form is generally used to enhance the solubility of amine-containing compounds in polar solvents. The free base, 2-(aminomethyl)benzoic acid, is likely to exist as a zwitterion (containing both COO⁻ and NH₃⁺ groups), which typically has low solubility in organic solvents like methanol.[1] The HCl salt protonates the carboxylate group, preventing the zwitterionic state and improving interaction with polar protic solvents.
Quantitative Data Summary
Specific solubility data for this compound in methanol is not prominently published. Researchers are advised to determine the solubility experimentally for their specific application and conditions. The table below provides a template for recording such experimental data.
| Parameter | Value | Units | Temperature (°C) | Notes |
| Approximate Solubility | Data not available | mg/mL | 25 | Requires experimental determination. |
| Molar Solubility | Data not available | mol/L | 25 | Requires experimental determination. |
Experimental Protocols
Protocol 1: Standard Method for Dissolving this compound in Methanol
-
Preparation:
-
Use a clean, dry glass vial or flask.
-
Ensure the this compound is a fine powder to maximize surface area. If necessary, gently grind the solid in a mortar and pestle.
-
Use anhydrous methanol of high purity (e.g., ≥99.8%).
-
-
Procedure:
-
Weigh the desired amount of this compound and add it to the flask.
-
Add a magnetic stir bar.
-
Add a portion of the total required volume of methanol (e.g., 70-80%).
-
Place the flask on a magnetic stir plate and begin stirring at a moderate speed at room temperature.
-
If the compound does not dissolve after 15-20 minutes, gentle warming (to 30-40°C) can be applied using a water bath. Avoid direct, high heat.
-
Once the solid is fully dissolved, add the remaining methanol to reach the final desired concentration.
-
Stir for another 5 minutes to ensure homogeneity.
-
Protocol 2: Determination of Approximate Solubility
-
Preparation:
-
Add a measured volume of anhydrous methanol (e.g., 1.0 mL) to a small, tared vial with a stir bar.
-
Record the initial mass of the vial, stir bar, and solvent.
-
-
Procedure:
-
Begin stirring the methanol at a constant temperature (e.g., 25°C).
-
Add small, pre-weighed portions of this compound to the vial.
-
After each addition, allow sufficient time (e.g., 10-15 minutes) for dissolution to occur.
-
Continue adding the compound until a small amount of solid material no longer dissolves, indicating that the solution is saturated.
-
Record the total mass of the compound added.
-
Calculate the approximate solubility in mg/mL by dividing the total mass of dissolved solid by the volume of the solvent.
-
Visual Guides
Below are diagrams illustrating key concepts and workflows related to solubility.
Caption: A workflow diagram for troubleshooting solubility issues.
Caption: Factors influencing the solubility of the target compound.
References
Technical Support Center: Synthesis of 2-(Aminomethyl)benzoic Acid Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Aminomethyl)benzoic acid hydrochloride for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and effective synthetic routes are the Gabriel synthesis and direct ammonolysis. The Gabriel synthesis typically involves the reaction of 2-(bromomethyl)benzoic acid with potassium phthalimide, followed by hydrazinolysis or acid hydrolysis to release the primary amine. This method is advantageous for preventing over-alkylation. Direct ammonolysis involves treating 2-(halomethyl)benzoic acid with ammonia, but this can sometimes lead to the formation of secondary and tertiary amine byproducts. A patent also describes a two-step process starting from p-cyanobenzylchloride, which is hydrolyzed and then undergoes a catalyzed ammonization reaction.[1]
Q2: I am experiencing low yields in my synthesis. What are the likely causes?
A2: Low yields can stem from several factors depending on your chosen synthetic route. For direct ammonolysis, incomplete reaction, and the formation of byproducts such as secondary and tertiary amines are common culprits.[1] In the Gabriel synthesis, the hydrolysis step to deprotect the amine can be challenging and may not go to completion. For syntheses starting from 2-cyanobenzoic acid via reduction, low yields of 25-35% have been reported due to side reactions.
Q3: How can I minimize the formation of secondary and tertiary amine impurities during direct ammonolysis?
A3: The formation of over-alkylation products is a known drawback of direct ammonolysis. To favor the formation of the primary amine, a large excess of ammonia should be used. Additionally, a patented method suggests the use of urotropine as a catalyst during the amination of 2-(chloromethyl)benzoic acid to reduce the formation of secondary and tertiary amine byproducts.[1]
Q4: What is a suitable solvent for the recrystallization of this compound to improve its purity?
A4: While specific solvent systems for this compound are not extensively detailed in the literature, for similar aromatic carboxylic acids, a mixed solvent system of ethanol and water is often effective for recrystallization. The crude product can be dissolved in a minimal amount of hot ethanol, followed by the gradual addition of hot water until turbidity is observed. Slow cooling should then yield purified crystals. For benzoic acid itself, boiling water, aqueous acetic acid, and ethanol/water mixtures are common recrystallization solvents.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Gabriel Synthesis | Incomplete reaction of 2-(bromomethyl)benzoic acid with potassium phthalimide. | Ensure anhydrous conditions as moisture can hydrolyze the phthalimide salt. Use a suitable polar aprotic solvent like DMF to ensure all reactants are in solution. |
| Incomplete hydrolysis of the N-substituted phthalimide. | The hydrolysis step can be harsh. Hydrazinolysis (using hydrazine hydrate) is often more effective and proceeds under milder conditions than acid hydrolysis. | |
| Formation of Multiple Products in Direct Ammonolysis | The primary amine product is nucleophilic and reacts further with the starting halide to form secondary and tertiary amines. | Use a significant excess of ammonia to increase the probability of the halide reacting with ammonia rather than the primary amine product. |
| Product is an intractable oil or fails to crystallize | The presence of impurities is inhibiting crystallization. | Attempt to purify a small sample by column chromatography to isolate the pure compound and use it to seed the bulk solution. Ensure the correct pH is reached for the hydrochloride salt to precipitate. |
| The final product is discolored (yellowish or brownish) | Impurities are present in the final product. | Recrystallize the product from a suitable solvent system, such as an ethanol/water mixture. The use of activated charcoal during recrystallization can help remove colored impurities. |
Data Presentation: Comparison of Synthetic Methods
| Synthetic Method | Starting Materials | Key Reagents | Reported Yield (%) | Advantages | Disadvantages |
| Gabriel Synthesis | 2-(bromomethyl)benzoic acid, Potassium phthalimide | Hydrazine hydrate or strong acid | ~90% (for deprotection step) | High purity of primary amine, avoids over-alkylation. | Requires an additional deprotection step; harsh hydrolysis conditions can affect sensitive functional groups. |
| Direct Ammonolysis | 2-(chloromethyl)benzoic acid | Ammonia, Urotropine (catalyst) | Not explicitly stated, but implied to be improved with catalyst. | Fewer synthetic steps. | Prone to over-alkylation leading to secondary and tertiary amine byproducts, requiring a large excess of ammonia.[1] |
| Reduction of Nitrile | 2-cyanobenzoic acid | Platinum oxide, HCl | 25-35% | Utilizes a commercially available starting material. | Low yield due to side reactions. |
Experimental Protocols
High-Yield Synthesis via Gabriel Phthalimide Synthesis (Adapted from literature)
This protocol is based on the Gabriel synthesis, which is known for producing high-purity primary amines.
Step 1: Synthesis of 2-(Phthalimidomethyl)benzoic Acid
-
To a solution of 2-(bromomethyl)benzoic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium phthalimide (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-water and stir until a precipitate forms.
-
Filter the solid, wash with water, and dry under vacuum to obtain 2-(phthalimidomethyl)benzoic acid.
Step 2: Synthesis of this compound
-
Suspend 2-(phthalimidomethyl)benzoic acid (1 equivalent) in a mixture of ethanol and water.
-
Add hydrazine hydrate (1.5 equivalents) to the suspension.
-
Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of ~1.
-
Filter off the phthalhydrazide precipitate and wash it with dilute HCl.
-
Concentrate the filtrate under reduced pressure to obtain a solid.
-
Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound. A yield of 90% for this deprotection step has been reported.
Mandatory Visualizations
Caption: Comparative workflows of Gabriel synthesis and direct ammonolysis.
Caption: A logical troubleshooting workflow for addressing low yield issues.
References
Technical Support Center: 2-(Aminomethyl)benzoic Acid Hydrochloride Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-(Aminomethyl)benzoic acid hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound, offering potential causes and suggested solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Solubility in Recrystallization Solvent | The compound exists in a zwitterionic state (both the amino and carboxylic acid groups are ionized), reducing its solubility in organic solvents like methanol.[1] | Acidify the solvent. The addition of a small amount of hydrochloric acid will protonate the carboxylate group, increasing solubility in polar organic solvents. |
| Low Recovery Yield After Recrystallization | - The chosen solvent system may be too effective, keeping a significant portion of the product dissolved even at low temperatures.- Excessive washing of the collected crystals.- Premature crystallization during hot filtration. | - Optimize the solvent ratio. For mixed solvent systems like ethanol/water, carefully determine the minimal amount of the "good" solvent needed for dissolution at high temperatures.[2]- Use ice-cold recrystallization solvent for washing to minimize dissolution of the purified crystals.[2][3]- Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
| Product Oils Out Instead of Crystallizing | - The solution is supersaturated.- The presence of impurities is inhibiting crystal lattice formation.- The cooling process is too rapid. | - "Scratch" the inside of the flask with a glass rod at the solvent line to induce crystallization.[4]- Add a "seed" crystal of pure this compound to the cooled solution.[4]- Ensure a slow cooling process. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.[2][3] |
| Persistent Impurities in the Final Product | - Co-crystallization of impurities with similar solubility profiles.- Incomplete removal of starting materials or by-products from the synthesis. Common by-products can include secondary amines, tertiary amines, and hydroxylated species.[5] | - Perform a second recrystallization.[5]- Consider an alternative purification technique such as column chromatography.- If colored impurities are present, treat the hot solution with a small amount of activated carbon before filtration.[2] |
| Inaccurate Purity Assessment | - Use of a non-specific analytical method (e.g., melting point alone). | - Employ a high-resolution analytical technique like High-Performance Liquid Chromatography (HPLC) for accurate quantification of purity.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: Recrystallization is a robust and widely used technique for the purification of solid organic compounds like this compound.[2] This method leverages the differences in solubility between the target compound and impurities in a chosen solvent system at varying temperatures.
Q2: What is a suitable solvent system for the recrystallization of this compound?
A2: A mixed solvent system of ethanol and water is often effective for recrystallizing similar aromatic carboxylic acids.[2] The compound is typically dissolved in a minimal amount of hot ethanol, followed by the addition of hot water until the solution becomes slightly turbid. This indicates that the solution is saturated.
Q3: My compound is insoluble in methanol, although literature suggests it should dissolve. What is the issue?
A3: 2-(Aminomethyl)benzoic acid can exist as a zwitterion, rendering it insoluble in many organic solvents, including methanol.[1] The hydrochloride salt form is generally more soluble. If you are working with the free base or if the hydrochloride salt is not dissolving, acidifying the methanol with a small amount of hydrochloric acid should improve solubility.[1]
Q4: How can I assess the purity of my this compound after purification?
A4: High-Performance Liquid Chromatography (HPLC) is a preferred method for accurately determining the purity of pharmaceutical compounds and their impurities.[6] Melting point analysis can also be used as an indicator of purity, with a sharp melting range close to the literature value suggesting higher purity.[2]
Q5: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A5: The synthesis of aminomethylbenzoic acids can sometimes lead to the formation of by-products such as secondary amines, tertiary amines, and hydroxylated impurities.[5] These impurities need to be removed during the purification process to obtain a high-purity final product.
Experimental Protocols
Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound using a mixed solvent system of ethanol and water.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of 95% ethanol and gently heat the mixture while stirring until the solid completely dissolves.[2]
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated carbon (about 1-2% of the solute's mass) to the hot solution.
-
Stir the mixture for a few minutes to allow the activated carbon to adsorb the colored impurities.[2]
-
Perform a hot filtration to remove the activated carbon.
-
-
Crystallization:
-
To the hot ethanolic solution, slowly add warm deionized water with continuous stirring until the solution becomes slightly cloudy (turbid).[2]
-
If the solution becomes excessively cloudy, add a small amount of hot ethanol to redissolve the precipitate.[2]
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2]
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[2]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner or Hirsch funnel.[2][3]
-
Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.[2]
-
Dry the crystals in a vacuum oven at a low temperature (e.g., 50-60°C) until a constant weight is achieved.[2]
-
Purity Assessment Data
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (by HPLC) | ~95% | >99% |
| Appearance | Yellowish to brownish powder | White to off-white crystalline solid |
| Melting Point | Broad range | Sharp range, e.g., 219-225 °C |
| Recovery Yield | N/A | 85-95% (typical) |
Disclaimer: The quantitative data presented in this table are illustrative examples based on the purification of analogous compounds and standard laboratory practices.[2]
Diagrams
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting logic for solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. CN102718673A - Novel technology for synthesis of aminomethylbenzoic acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
2-(Aminomethyl)benzoic acid hydrochloride stability in aqueous solutions
Welcome to the Technical Support Center for 2-(Aminomethyl)benzoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions. The following information is curated to address potential issues and questions that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As with many aminobenzoic acid derivatives, these factors can lead to degradation over time.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the chemistry of related aminobenzoic acid compounds, the primary degradation pathways for this compound are likely to include photodegradation, oxidation, and hydrolysis. At elevated temperatures, decarboxylation may also occur.[1][2]
Q3: How should aqueous solutions of this compound be stored to ensure maximum stability?
A3: To maximize stability, aqueous solutions of this compound should be stored in a cool, dark place, protected from light. The use of amber vials or other light-blocking containers is recommended. For long-term storage, refrigeration (2-8 °C) is advisable. The pH of the solution should also be considered, as pH can influence the rate of hydrolysis.
Q4: I observed a color change in my aqueous solution of this compound. What could be the cause?
A4: A color change, such as the appearance of a yellow or brown tint, is often an indicator of degradation. This can be due to oxidation or photodegradation, leading to the formation of colored impurities. It is recommended to prepare fresh solutions if a color change is observed.
Q5: Are there any known incompatibilities with common excipients or reagents?
Troubleshooting Guides
Issue 1: Inconsistent results in stability studies.
-
Possible Cause: Variability in experimental conditions.
-
Troubleshooting Steps:
-
Ensure precise control over temperature and pH during the experiment.
-
Standardize the light source and intensity for photostability studies.
-
Use freshly prepared solutions for each experimental run to minimize the impact of pre-existing degradation.
-
Verify the calibration and performance of analytical instrumentation (e.g., HPLC, UV-Vis spectrophotometer).
-
Issue 2: Appearance of unexpected peaks in HPLC analysis.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and identify their retention times.
-
Use a diode array detector (DAD) or mass spectrometer (MS) coupled with the HPLC to obtain spectral and mass information about the unknown peaks, which can aid in their identification.
-
Compare the chromatograms of stressed and unstressed samples to distinguish between impurities from the starting material and true degradation products.
-
Quantitative Stability Data
The following tables summarize the expected stability of this compound under various stress conditions. This data is based on typical degradation profiles of structurally related compounds and should be used as a general guideline. Actual results may vary depending on the specific experimental conditions.
Table 1: Effect of pH on Stability (Hydrolytic Degradation)
| pH | Temperature (°C) | Duration (days) | Assay (%) | Major Degradation Products |
| 2.0 | 40 | 14 | ~95% | Hydrolysis products |
| 7.0 | 40 | 14 | ~98% | Minimal degradation |
| 10.0 | 40 | 14 | ~92% | Hydrolysis products |
Table 2: Effect of Temperature on Stability (Thermal Degradation)
| Temperature (°C) | Duration (days) | Assay (%) | Major Degradation Products |
| 40 | 30 | >99% | Not significant |
| 60 | 30 | ~96% | Thermal degradants |
| 80 | 30 | ~88% | Thermal degradants, potential decarboxylation |
Table 3: Effect of Oxidizing Agent on Stability (Oxidative Degradation)
| Oxidizing Agent | Concentration | Temperature (°C) | Duration (hours) | Assay (%) | Major Degradation Products |
| H₂O₂ | 3% | 25 | 24 | ~90% | Oxidative adducts |
| H₂O₂ | 10% | 25 | 24 | ~82% | Oxidative adducts |
Table 4: Effect of Light on Stability (Photodegradation)
| Light Source | Intensity | Duration (hours) | Assay (%) | Major Degradation Products |
| UV-A (365 nm) | 1.2 W/m² | 48 | ~93% | Photolytic products, radicals |
| Cool White Fluorescent | 1.2 M lux·hr | 48 | ~97% | Minor photolytic products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on an aqueous solution of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.
-
-
Photodegradation:
-
Expose a clear vial of the stock solution to a calibrated light source (e.g., UV-A lamp or a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This method is a starting point for the analysis of this compound and its potential degradation products. Method optimization may be required.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Visualizations
Below are diagrams illustrating the potential degradation pathways and the experimental workflow for stability testing.
References
Optimizing reaction conditions for aminomethylbenzoic acid synthesis
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to optimize the synthesis of aminomethylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for 4-aminomethylbenzoic acid?
A1: The most prevalent methods for synthesizing 4-aminomethylbenzoic acid include the reductive amination of 4-formylbenzoic acid, the reduction of 4-cyanobenzoic acid, and the catalytic reduction of 4-carboxybenzaldehyde oxime.[1][2][3] The choice of route often depends on the availability of starting materials, scalability, and environmental considerations.[3]
Q2: My 4-aminomethylbenzoic acid product won't dissolve in methanol for the next step (e.g., esterification). What is the issue?
A2: 4-aminomethylbenzoic acid can exist in a zwitterionic form (with both a carboxylate anion, CO₂⁻, and an ammonium cation, NH₃⁺), which makes it insoluble in many organic solvents, including methanol.[4] To dissolve it, you typically need to acidify the mixture. Adding an acid like sulfuric acid or thionyl chloride will protonate the carboxylate group, breaking the zwitterionic state and allowing it to dissolve for subsequent reactions like esterification.[4]
Q3: What are the typical byproducts I should watch for during synthesis?
A3: Depending on the synthetic route, several byproducts can form.
-
Reductive Amination of 4-Formylbenzoic Acid: Byproducts can include 4-hydroxymethylbenzoic acid (from reduction of the aldehyde) and 4-methylbenzoic acid (from over-reduction).[1]
-
Ammonolysis of Halo-derivatives (e.g., 4-chloromethylbenzoic acid): This method is prone to forming secondary and tertiary amine impurities.[5]
-
Oxime Reduction: Dimer formation can be a side reaction, which can be minimized by controlling the amount of base (e.g., NaOH) used.[6]
Q4: How can I purify the final aminomethylbenzoic acid product?
A4: Purification is commonly achieved through recrystallization.[2] A methanol/water mixture is an effective solvent system for this purpose.[2] The process involves dissolving the crude product in the hot solvent mixture and allowing it to cool slowly to form pure crystals, which can then be isolated by filtration.[7] Adjusting the pH of the solution to the isoelectric point of the amino acid can also facilitate precipitation and purification.
Troubleshooting Guide
Issue 1: Low Reaction Yield
| Potential Cause | Troubleshooting Step | Explanation |
| Incomplete Reaction | Monitor reaction progress using TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled. | Sub-optimal reaction times or temperatures can lead to incomplete conversion of starting materials.[7] |
| Suboptimal Reagent Stoichiometry | Review the stoichiometry of your reagents. For instance, in the reduction of 4-carboxybenzaldehyde oxime, the amount of NaOH is critical; too little can lower the conversion rate.[6] | Incorrect reagent ratios can halt the reaction or promote side reactions. |
| Catalyst Inactivity | Ensure the catalyst (e.g., Ru/C, Pd/C, Raney Nickel) is fresh and active. If reusing a catalyst, ensure it has been properly handled and stored. Consider using a higher catalyst loading if necessary. | Catalysts can deactivate over time or due to impurities, leading to a sluggish or incomplete reaction. |
| Product Loss During Workup | Aminomethylbenzoic acid has some aqueous solubility.[8] Minimize aqueous washes or perform back-extractions of the aqueous layers to recover the dissolved product. | The polar nature of the product can lead to significant losses during aqueous extraction phases.[8] |
Issue 2: Poor Product Purity / Multiple Spots on TLC
| Potential Cause | Troubleshooting Step | Explanation |
| Formation of Side Products | Adjust reaction conditions to minimize side reactions. For reductive amination, ensure efficient stirring and hydrogen pressure to favor amine formation over alcohol byproducts. For ammonolysis, use a large excess of ammonia to favor the primary amine over secondary/tertiary amines.[5] | High temperatures or incorrect stoichiometry can favor the formation of undesired byproducts.[1][5] |
| Starting Material Impurity | Verify the purity of your starting materials (e.g., 4-formylbenzoic acid) using techniques like NMR or melting point analysis. Impurities can carry through the reaction or interfere with it.[8] | Impure reactants are a common source of impurities in the final product. |
| Product Degradation or Polymerization | Avoid excessively high temperatures or highly acidic conditions during the reaction and workup, as these can lead to degradation or polymerization.[4][8] | The bifunctional nature of the molecule makes it susceptible to polymerization under harsh conditions.[8] |
| Inefficient Purification | Optimize your recrystallization procedure. Test different solvent systems and ensure a slow cooling rate to promote the formation of pure crystals.[7] | Rapid crystallization can trap impurities within the crystal lattice, reducing final purity.[7] |
Quantitative Data Summary
The following tables summarize reaction conditions and outcomes for common synthesis methods.
Table 1: Reductive Amination of 4-Formylbenzoic Acid Derivative
| Parameter | Value | Reference |
| Starting Material | 4-dialkoxymethyl benzoic acid | [1] |
| Reagents | 28% Aqueous Ammonia, 5% Ru-C, H₂ | [1] |
| Temperature | 150-160 °C | [1] |
| Pressure | 10 kg/cm ² (initial H₂) | [1] |
| Reaction Time | 9 hours | [1] |
| Yield | 93.6% | [1] |
| Byproducts | 4-hydroxymethylbenzoic acid (3.6%), 4-methylbenzoic acid (2.5%) | [1] |
Table 2: Catalytic Reduction of 4-Carboxybenzaldehyde Oxime Derivative
| Parameter | Value | Reference |
| Starting Material | Methyl 4-hydroxyiminomethylbenzoate | [2][6] |
| Catalyst | Palladium on Carbon (Pd/C) or Nickel (Ni) | [2] |
| Base | Sodium Hydroxide (NaOH) | [2][6] |
| Key Optimization | NaOH amount should be 0.5-1.0 times the weight of the starting material to minimize dimer formation and improve yield. | [6] |
| Yield | 93.5% | [6] |
| Purity | 99.9% | [6] |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination of 4-Formylbenzoic Acid
This protocol is based on the high-pressure catalytic hydrogenation of an acetal-protected 4-formylbenzoic acid.[1]
Step 1: Acetal Protection
-
In a reaction vessel, combine 4-formylbenzoic acid (1.00 g) and methanol (5.00 mL).
-
Heat the mixture to reflux (80-90 °C) for 3 hours.
-
Cool the reaction solution to approximately 30 °C. The completion of this step can be confirmed by NMR.[1]
Step 2: Reductive Amination
-
To the reaction mixture from Step 1, add sodium hydroxide (0.27 g), 28% aqueous ammonia (4.5 mL), and 5% Ruthenium on Carbon (Ru-C) catalyst (50 mg).
-
Place the mixture in an autoclave.
-
Pressurize the autoclave with hydrogen gas to 10 kg/cm ².
-
Heat to an external temperature of 150-160 °C and maintain for 9 hours.
-
After cooling, carefully vent the autoclave and filter off the catalyst.
-
Concentrate the filtrate to dryness to obtain the crude product.
-
Analyze the product by HPLC to confirm yield and purity.
Protocol 2: Synthesis via Reduction of Methyl 4-hydroxyiminomethylbenzoate
This protocol describes a high-yield synthesis starting from the oxime of methyl 4-formylbenzoate.[2][6]
Step 1: Oximation
-
React methyl 4-formylbenzoate with hydroxylamine to form methyl 4-hydroxyiminomethylbenzoate. (Note: Specific conditions for this step are standard oximation procedures).
Step 2: Catalytic Reduction
-
In a suitable reactor, suspend methyl 4-hydroxyiminomethylbenzoate and a Pd/C catalyst in an aqueous solution of sodium hydroxide. The optimal amount of NaOH is 0.5 to 1.0 times the weight of the starting oxime.[6]
-
Pressurize the reactor with hydrogen. This method allows for the use of relatively low hydrogen pressures.[6]
-
Stir the reaction at a controlled temperature until the uptake of hydrogen ceases.
-
Filter the catalyst from the reaction mixture.
-
Neutralize the filtrate with concentrated hydrochloric acid to a pH of 7 to precipitate the product.
-
Filter the solid product, wash with water, and dry to obtain 4-aminomethylbenzoic acid with high purity.[6]
Diagrams
Caption: Workflow for the synthesis of 4-aminomethylbenzoic acid via reductive amination.
Caption: Logical troubleshooting workflow for addressing low reaction yields.
References
- 1. Description, Synthesis and Function of 4-(aminomethyl) benzoic acid_Chemicalbook [chemicalbook.com]
- 2. WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102718673A - Novel technology for synthesis of aminomethylbenzoic acid - Google Patents [patents.google.com]
- 6. CN102791677B - Preparation method of 4-aminomethylbenzoic acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: 2-(Aminomethyl)benzoic Acid Hydrochloride Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the derivatization of 2-(Aminomethyl)benzoic acid hydrochloride.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the most common side reactions observed during the acylation of this compound? | The most prevalent side reactions during acylation are the formation of a lactam, specifically 2,3-dihydro-1H-isoindol-1-one, through intramolecular cyclization, and the potential for di-acylation if the reaction conditions are not carefully controlled. The presence of a strong base can deprotonate the carboxylic acid, making it a more effective nucleophile for intramolecular attack on the newly formed amide. |
| How can I minimize the formation of the lactam side product? | To minimize lactam formation, it is crucial to protect the carboxylic acid group prior to the derivatization of the aminomethyl group. Esterification is a common protection strategy. Alternatively, using milder reaction conditions, such as lower temperatures and a less hindered base, can also reduce the rate of intramolecular cyclization. |
| What are the optimal conditions for achieving high yields of the desired N-acylated product? | Optimal conditions typically involve the use of a suitable protecting group for the carboxylic acid, followed by acylation of the amine using an acyl chloride or anhydride in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine in an aprotic solvent such as dichloromethane or tetrahydrofuran at controlled temperatures (e.g., 0 °C to room temperature). |
| Why is my final product showing poor solubility? | The derivatization of 2-(Aminomethyl)benzoic acid can significantly alter its physicochemical properties, including solubility. The introduction of large, nonpolar groups can decrease aqueous solubility, while the formation of intermolecular hydrogen bonds can lead to aggregation and precipitation. Consider using a different solvent system for purification and analysis. |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of the desired product | Intramolecular cyclization: The primary amine and carboxylic acid groups can react to form a lactam. | Protect the carboxylic acid group as an ester before proceeding with the amine derivatization. Use milder reaction conditions (lower temperature, weaker base). |
| Steric hindrance: The ortho-positioning of the aminomethyl and carboxyl groups can sterically hinder the reaction. | Use a less bulky derivatizing agent if possible. Increase the reaction time or temperature cautiously, monitoring for side product formation. | |
| Presence of an unexpected peak in LC-MS or NMR corresponding to a loss of water | Lactam formation: This is a strong indication of the formation of 2,3-dihydro-1H-isoindol-1-one. | Confirm the structure using spectroscopic methods (e.g., 2D NMR). Follow the recommendations for minimizing lactam formation. |
| Multiple products observed in the reaction mixture | Over-reaction/Di-acylation: If both the amine and the carboxylate (if deprotonated) react. | Use a stoichiometric amount of the derivatizing agent. Add the reagent slowly at a lower temperature to control the reaction. |
| Decomposition of starting material or product: The reaction conditions may be too harsh. | Use milder reagents and reaction conditions. Ensure the starting material is pure and dry. |
Experimental Protocols
Protocol 1: Protection of the Carboxylic Acid by Esterification
-
Suspend this compound in methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise while stirring.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the methyl ester.
Protocol 2: N-Acylation of the Protected 2-(Aminomethyl)benzoic Acid Methyl Ester
-
Dissolve the methyl 2-(aminomethyl)benzoate in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Add a non-nucleophilic base, such as triethylamine (1.1 equivalents).
-
Cool the mixture to 0 °C.
-
Slowly add the acylating agent (e.g., acetyl chloride, 1.05 equivalents) dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A workflow diagram illustrating the recommended pathway for the derivatization of 2-(Aminomethyl)benzoic acid, including the protection step to avoid side reactions.
Caption: A diagram illustrating the desired acylation pathway versus the common intramolecular cyclization side reaction.
How to prevent polymerization of aminomethylbenzoic acid
Welcome to the technical support center for aminomethylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the unwanted polymerization of aminomethylbenzoic acid during experimental procedures.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and reaction of aminomethylbenzoic acid, focusing on the prevention of polymerization.
Q1: I am observing the formation of an insoluble white precipitate in my reaction mixture containing aminomethylbenzoic acid. What is likely happening and how can I prevent it?
A1: The formation of an insoluble white precipitate is a strong indication of polyamide formation, where aminomethylbenzoic acid molecules are polymerizing with each other. This occurs because the molecule contains both an amine (-NH₂) and a carboxylic acid (-COOH) group, which can react under certain conditions to form amide bonds.
To prevent this, consider the following:
-
Protecting Groups: The most effective strategy is to temporarily block either the amine or the carboxylic acid group with a protecting group. This prevents the molecule from reacting with itself. Common protecting groups for the amine are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), while the carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester).
-
Reaction Temperature: Elevated temperatures can promote polymerization. Maintain the lowest possible temperature at which your desired reaction proceeds efficiently.
-
pH Control: The reactivity of both the amine and carboxylic acid groups is pH-dependent. Maintaining a pH that does not favor amide bond formation can be beneficial. For instance, at low pH, the amine group is protonated (-NH₃⁺), reducing its nucleophilicity. Conversely, at high pH, the carboxylic acid is deprotonated (-COO⁻), making it less electrophilic.
-
Solvent Choice: The choice of solvent can influence reaction rates. Aprotic solvents are generally preferred for reactions involving unprotected aminomethylbenzoic acid to minimize side reactions.
Q2: My desired reaction with aminomethylbenzoic acid has a very low yield, and I suspect polymerization is the primary side reaction. How can I improve the yield of my target product?
A2: Low yields are a common consequence of unwanted polymerization. To improve the yield of your desired product, you need to minimize the self-reaction of aminomethylbenzoic acid.
Strategies to improve yield:
-
Employ a Protecting Group Strategy: This is the most robust method. By protecting one of the functional groups, you direct the reactivity of the molecule towards your desired transformation.
-
Control Stoichiometry and Addition Rate: If using aminomethylbenzoic acid in a reaction with another reagent, consider adding the aminomethylbenzoic acid slowly to the reaction mixture. This keeps its instantaneous concentration low, reducing the likelihood of self-polymerization.
-
Activation of the Carboxylic Acid: If the desired reaction involves the carboxylic acid, use a specific activating agent (e.g., a carbodiimide like EDC with an additive like HOBt) to form a more reactive intermediate that will preferentially react with your desired nucleophile over another aminomethylbenzoic acid molecule.
Q3: I am trying to perform a peptide coupling reaction with aminomethylbenzoic acid. What is the best way to avoid it polymerizing with itself?
A3: For peptide coupling, it is standard practice to use protected amino acids to ensure the formation of the correct peptide sequence and prevent side reactions like polymerization.
Recommended approach:
-
Protect the Amine Group: Use an amine-protected version of aminomethylbenzoic acid, such as Boc-4-(aminomethyl)benzoic acid or Fmoc-4-(aminomethyl)benzoic acid. This allows for the selective activation of the carboxylic acid and its coupling to the free amine of another amino acid or peptide.
-
Protect the Carboxylic Acid Group: Alternatively, you can use a carboxyl-protected version, such as 4-(aminomethyl)benzoic acid methyl ester, if you intend to couple its amine group with the activated carboxylic acid of another amino acid.
Frequently Asked Questions (FAQs)
What is the underlying cause of aminomethylbenzoic acid polymerization?
Aminomethylbenzoic acid is a bifunctional monomer, meaning it has two reactive functional groups: a nucleophilic amine group (-CH₂NH₂) and an electrophilic carboxylic acid group (-COOH). Under conditions that facilitate amide bond formation (e.g., heat, presence of coupling agents), these groups on different molecules can react with each other in a head-to-tail fashion, leading to the formation of a polyamide chain.
What are the key experimental parameters to control to minimize polymerization?
The key parameters to control are:
-
Temperature: Keep the reaction temperature as low as feasible.
-
pH: Maintain a pH that minimizes the reactivity of either the amine or carboxylic acid group.
-
Concentration: Lower concentrations of aminomethylbenzoic acid can reduce the rate of polymerization.
-
Presence of Catalysts: Avoid unintentional catalysis by acidic or basic impurities.
How do I choose the right protecting group?
The choice of protecting group depends on the overall synthetic strategy, particularly the conditions of other reaction steps and the final deprotection method.
-
Boc (tert-butyloxycarbonyl): Stable to basic and nucleophilic conditions. Removed with strong acids (e.g., trifluoroacetic acid - TFA).
-
Fmoc (9-fluorenylmethoxycarbonyl): Stable to acidic conditions. Removed with a mild base (e.g., piperidine).
-
Z (Benzyloxycarbonyl): Stable to mildly acidic and basic conditions. Removed by catalytic hydrogenation.
Can I use polymerization inhibitors instead of protecting groups?
While radical polymerization inhibitors like hydroquinone are common for vinyl monomers, the polymerization of aminomethylbenzoic acid is a step-growth condensation polymerization, not a radical chain-growth polymerization. Therefore, radical inhibitors are generally not effective. The most reliable method of "inhibition" is the use of protecting groups.
Data Presentation
The following table provides a qualitative comparison of common strategies to prevent the polymerization of aminomethylbenzoic acid. Quantitative data is highly dependent on specific reaction conditions.
| Strategy | Effectiveness | Key Considerations |
| Amine Protection (e.g., Boc, Fmoc) | Very High | Requires additional synthesis and deprotection steps. Choice of group depends on orthogonality with other reaction conditions. |
| Carboxyl Protection (e.g., Ester) | Very High | Requires additional synthesis and deprotection steps. Esterification can be a straightforward protection method. |
| Low Temperature | Moderate | May significantly slow down the desired reaction. |
| pH Control | Moderate | Effectiveness depends on the specific pH and the pKa values of the functional groups. May not be compatible with all reaction conditions. |
| Low Concentration | Low to Moderate | Can reduce reaction rates and may not be practical for large-scale synthesis. |
Experimental Protocols
Protocol 1: Example of a Reaction Prone to Polymerization (Unprotected Amide Coupling)
This protocol is for illustrative purposes to show a scenario where polymerization is likely.
-
Dissolution: Dissolve 1.0 equivalent of aminomethylbenzoic acid and 1.1 equivalents of a desired amine in a suitable aprotic solvent (e.g., DMF).
-
Coupling Agent Addition: Add 1.2 equivalents of a peptide coupling reagent (e.g., HATU) and 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA) to the solution.
-
Reaction: Stir the reaction mixture at room temperature.
-
Observation: Formation of a white precipitate (polyamide) is likely to occur alongside the desired product, leading to a low yield of the latter.
Protocol 2: Amine Protection of 4-(Aminomethyl)benzoic Acid with Boc Anhydride
-
Dissolution: Dissolve 4-(aminomethyl)benzoic acid (1.0 eq) in a mixture of 1,4-dioxane and water.
-
Base Addition: Add sodium hydroxide (2.0 eq) and stir until the solid dissolves.
-
Boc Anhydride Addition: Cool the solution to 0 °C in an ice bath and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in 1,4-dioxane dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Acidify the reaction mixture with a cold aqueous solution of KHSO₄ to pH 2-3. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Boc-4-(aminomethyl)benzoic acid.
Protocol 3: Peptide Coupling Using Boc-Protected 4-(Aminomethyl)benzoic Acid
-
Dissolution: Dissolve Boc-4-(aminomethyl)benzoic acid (1.0 eq), an amino acid methyl ester hydrochloride (1.1 eq), and HOBt (1.2 eq) in DMF.
-
Base Addition: Add DIPEA (2.2 eq) to the solution and stir for 5 minutes.
-
Coupling Agent Addition: Add EDC·HCl (1.2 eq) and stir the reaction mixture at room temperature overnight.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the protected dipeptide.
Protocol 4: Deprotection of the Boc Group
-
Dissolution: Dissolve the Boc-protected peptide in dichloromethane (DCM).
-
Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution.
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The resulting product is the deprotected peptide, typically as a TFA salt.
Visualizations
Caption: Mechanism of aminomethylbenzoic acid polymerization.
Caption: Action of a protecting group to prevent polymerization.
Caption: Troubleshooting workflow for polymerization issues.
Troubleshooting low purity of synthesized 2-(Aminomethyl)benzoic acid hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low purity issues during the synthesis of 2-(Aminomethyl)benzoic acid hydrochloride.
Troubleshooting Low Purity: A Step-by-Step Guide
Low purity of the final product can often be attributed to incomplete reactions, side reactions, or inadequate purification. This guide provides a systematic approach to identifying and resolving these common issues.
Diagram of Troubleshooting Workflow
Caption: A flowchart outlining the troubleshooting process for low purity in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: My final product has a low melting point and a broad melting range. What is the likely cause?
A low and broad melting point is a strong indicator of impurities. The most common impurities are unreacted starting materials, such as 2-(chloromethyl)benzoic acid or 2-(bromomethyl)benzoic acid, and byproducts from the amination reaction.
Q2: What are the common byproducts in the synthesis of 2-(Aminomethyl)benzoic acid, and how can I minimize their formation?
The primary byproducts in the amination of 2-(chloromethyl)benzoic acid are secondary and tertiary amines, as well as 2-(hydroxymethyl)benzoic acid.[1]
-
Secondary and Tertiary Amines: These form when the newly formed primary amine reacts with the starting 2-(chloromethyl)benzoic acid. To minimize this, use a large excess of ammonia or a protecting group strategy like the Gabriel synthesis. A catalyst such as urotropine can also reduce the formation of these byproducts.[1]
-
2-(Hydroxymethyl)benzoic Acid: This can form through the hydrolysis of the starting material. Ensure that the reaction is carried out under anhydrous conditions to minimize its formation.
Q3: I see an unexpected peak in my NMR spectrum. What could it be?
An unexpected peak could correspond to one of the byproducts mentioned above. For example, the presence of a benzylic alcohol proton signal (around 4.7 ppm) could indicate the presence of 2-(hydroxymethyl)benzoic acid. Signals corresponding to N-CH2 groups in secondary or tertiary amines may also be present.
Q4: My product is off-color (e.g., yellow or brown). How can I decolorize it?
Colored impurities can often be removed by treating a solution of the crude product with activated charcoal before recrystallization.
Q5: My yield is very low. What are the potential reasons?
Low yield can result from several factors:
-
Incomplete Reaction: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.
-
Side Reactions: The formation of byproducts will consume the starting material and reduce the yield of the desired product.
-
Losses during Workup and Purification: Significant amounts of product can be lost during extraction and recrystallization steps. Ensure proper phase separation during extraction and avoid using an excessive amount of solvent for recrystallization.
Data on Yield and Purity
The following table provides typical data for the synthesis of 2-(Aminomethyl)benzoic acid.
| Parameter | Before Recrystallization | After Recrystallization |
| Purity | ~95% | >99.5% |
| Yield | - | >85% |
| Appearance | Off-white to light yellow solid | White crystalline solid |
Data is based on the synthesis from 2-(chloromethyl)benzoic acid with urotropine catalyst and subsequent recrystallization.[1]
Experimental Protocols
Synthesis of 2-(Bromomethyl)benzoic Acid (Precursor)
This protocol describes the synthesis of a common precursor for 2-(aminomethyl)benzoic acid.
-
A solution of o-toluic acid (15.0 g, 110.3 mmol) in carbon tetrachloride (150 mL) is heated to reflux.
-
A solution of bromine (17.6 g, 110.3 mmol) in carbon tetrachloride (150 mL) is added while irradiating the solution with a 200 W tungsten lamp. The bromine is added at a rate that maintains a pale orange color.
-
After the addition is complete, the heating and irradiation are continued for another 5 minutes.
-
The reaction is monitored by TLC (hexane/EtOAc 1:1) to confirm the disappearance of the starting material.
-
The solution is cooled to 65°C, and n-hexane is added to precipitate the product.
-
The mixture is further cooled to room temperature, and the solid is collected by filtration, washed with n-hexane, and dried in a vacuum oven at 40°C.
-
This typically yields 2-bromomethylbenzoic acid as a colorless solid (yield ~84%).[2]
Representative Amination of 2-(Halomethyl)benzoic Acid
This is a general procedure for the amination step.
-
2-(Bromomethyl)benzoic acid or 2-(chloromethyl)benzoic acid is dissolved in a suitable solvent (e.g., ethanol).
-
A large excess of aqueous ammonia is added, along with a catalyst such as urotropine.
-
The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) and monitored by TLC until the starting material is consumed.
-
The solvent is removed under reduced pressure.
-
The crude product is then taken up in water and acidified with hydrochloric acid to precipitate the hydrochloride salt.
Purification by Recrystallization
-
The crude this compound is dissolved in a minimum amount of hot solvent. A mixed solvent system, such as ethanol and water, is often effective.
-
If the solution is colored, a small amount of activated charcoal is added, and the solution is boiled for a few minutes.
-
The hot solution is filtered to remove the charcoal and any other insoluble impurities.
-
The filtrate is allowed to cool slowly to room temperature to allow for the formation of large, pure crystals.
-
The solution is then cooled in an ice bath to maximize crystal formation.
-
The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.
Synthetic Pathway and Side Reactions
The following diagram illustrates the synthesis of 2-(Aminomethyl)benzoic acid from 2-(chloromethyl)benzoic acid and the formation of common byproducts.
Caption: A diagram showing the desired synthetic pathway to 2-(Aminomethyl)benzoic acid and common side reactions.
References
Technical Support Center: Catalyst Selection for 2-(Aminomethyl)benzoic acid hydrochloride Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving 2-(Aminomethyl)benzoic acid hydrochloride.
General Considerations & FAQs
Q1: Why is catalyst selection critical for reactions with this compound?
A1: this compound possesses three potentially reactive sites: the carboxylic acid, the primary aminomethyl group, and the aromatic ring. The hydrochloride form indicates the amine is protonated. Catalyst selection is crucial to achieve chemoselectivity, ensuring the reaction occurs only at the desired position while preventing unwanted side reactions like polymerization or catalyst poisoning by the free amine.[1][2]
Q2: Does the hydrochloride salt affect the reaction?
A2: Yes. The protonated aminomethyl group (-CH₂NH₃⁺Cl⁻) is not nucleophilic and can interfere with base-sensitive catalysts or reagents. For many reactions, especially those requiring a free amine (like amide coupling or N-arylation), an external base must be added to neutralize the hydrochloride and deprotonate the amine.
Q3: Is protection of the functional groups necessary?
A3: Protecting the amino group, typically as a tert-butyloxycarbonyl (Boc) carbamate, is highly recommended for many transformations, particularly palladium-catalyzed cross-coupling reactions.[3] This prevents the amine from interfering with the catalyst and improves reaction yields and reproducibility.[3] The carboxylic acid may also require protection (e.g., as an ester) depending on the desired reaction sequence.
Troubleshooting Guide 1: Amide Bond Formation
Amide coupling, or amidation, involves reacting the carboxylic acid moiety of 2-(aminomethyl)benzoic acid with an amine. This requires activation of the carboxylic acid.
FAQs for Amide Coupling
Q4: What are the standard catalysts and coupling agents for forming an amide bond with 2-(Aminomethyl)benzoic acid?
A4: Amide bond formation typically uses stoichiometric coupling agents that activate the carboxylic acid, often with catalytic additives. Common systems include:
-
Carbodiimides: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide), usually with an additive like HOBt (1-Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine).[4][5][6]
-
Uronium/Phosphonium Salts: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HBTU, or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient coupling reagents.[5][7]
Troubleshooting Common Amide Coupling Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete activation of the carboxylic acid. | Use a stronger activating agent like HATU instead of EDC/HOBt. Ensure reagents are anhydrous.[8] |
| Poor nucleophilicity of the incoming amine. | Increase reaction temperature or use a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) to facilitate the reaction.[5] | |
| Self-polymerization of 2-(Aminomethyl)benzoic acid. | Add the coupling agent to a solution of the carboxylic acid before adding the external amine. Alternatively, protect the aminomethyl group (e.g., as N-Boc). | |
| Multiple Spots on TLC | Unreacted starting materials. | Increase the amount of coupling agent (1.1-1.5 equivalents). Extend the reaction time and monitor by TLC.[8] |
| Formation of urea byproduct (from DCC/EDC). | Purify via column chromatography or perform an acidic workup to remove the urea byproduct. | |
| Epimerization (if chiral centers are present) | High reaction temperature or prolonged exposure to base. | Use an additive known to suppress racemization, such as HOBt. Run the reaction at a lower temperature (e.g., 0 °C to room temperature).[7] |
Experimental Protocol: General Amide Coupling using EDC/HOBt
-
Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in an anhydrous solvent (e.g., DMF or DCM).
-
Add a non-nucleophilic base such as DIPEA or triethylamine (2.2 eq) to neutralize the hydrochloride and deprotonate the carboxylic acid.
-
Add HOBt (1.2 eq) to the solution.[7]
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.[7]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Troubleshooting Guide 2: Palladium-Catalyzed Cross-Coupling
The aromatic ring of 2-(Aminomethyl)benzoic acid (or a derivative) can participate in C-C or C-N bond-forming reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. For these reactions, the starting material is typically a halogenated version, e.g., 2-(Aminomethyl)-5-bromobenzoic acid. N-Boc protection is strongly advised for these reactions. [3]
FAQs for Cross-Coupling Reactions
Q5: Which palladium catalyst system should I choose for a Suzuki-Miyaura coupling?
A5: The Suzuki-Miyaura reaction couples an organoboron species with an aryl halide.[9] A typical catalyst system consists of a palladium precursor and a ligand.
-
Palladium Precursors: Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalysts like Pd(PPh₃)₄ are common.[10]
-
Ligands: Triphenylphosphine (PPh₃) is a standard choice. For more challenging substrates, specialized phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands may be required.
-
Base: A base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential for the transmetalation step.[9]
Q6: What are the key considerations for a Buchwald-Hartwig amination?
A6: This reaction forms a C-N bond between an aryl halide and an amine.[11] Catalyst selection is critical and has evolved through "generations."
-
Catalyst System: A palladium precursor (e.g., Pd(OAc)₂) is used with a sterically hindered, electron-rich phosphine ligand.[12]
-
Ligands: Bidentate ligands like BINAP and DPPF were early successes.[11] Modern, more active ligands include Josiphos, Xantphos, and Buchwald's biaryl phosphine ligands (e.g., BrettPhos).
-
Base: A strong, non-nucleophilic base like NaOtBu or K₃PO₄ is typically required.[12]
Troubleshooting Common Cross-Coupling Issues
| Reaction | Issue | Potential Cause | Recommended Solution |
| Suzuki | Low Yield / No Reaction | Catalyst deactivation. | Use a more robust ligand (e.g., a biaryl phosphine ligand). Ensure the reaction is run under an inert atmosphere (N₂ or Ar). |
| Ineffective base. | Switch to a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered. | ||
| Homo-coupling of Boronic Acid | Reaction temperature is too high; presence of oxygen. | Lower the reaction temperature. Thoroughly degas the solvent and reaction mixture. | |
| Heck | Low Regioselectivity | Steric or electronic factors of the alkene. | For intramolecular Heck reactions, selectivity is often much higher.[13] Modify the electronic properties of the alkene if possible. |
| Low Yield | Poor catalyst activity. | Use a phosphine-free catalyst system, such as Pd(OAc)₂ in an ionic liquid, or use a more active ligand.[14] | |
| Buchwald-Hartwig | Low Yield / No Reaction | Inappropriate ligand for the substrate. | Screen a panel of ligands. For electron-rich or hindered amines, a more sterically demanding ligand is often necessary.[15] |
| Catalyst poisoning by unprotected amine/acid. | Strongly recommend N-Boc protection of the amine and esterification of the acid prior to coupling. | ||
| Hydrodehalogenation | β-hydride elimination is competing with reductive elimination.[11] | Use a ligand that promotes faster reductive elimination (e.g., bulky biaryl phosphines). |
Catalyst & Ligand Selection Data for Cross-Coupling
| Reaction Type | Palladium Source | Ligand | Base | Solvent | Typical Temp. | Ref. |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 °C | [10] |
| Suzuki-Miyaura | Pd(PPh₃)₄ | (None) | Na₂CO₃ | DME/H₂O | 90 °C | [3] |
| Heck | Pd(OAc)₂ | PPh₃ | Et₃N | Acetonitrile | 80-100 °C | [14] |
| Buchwald-Hartwig | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 °C | [11] |
| Buchwald-Hartwig | Pd(OAc)₂ | BrettPhos | K₂CO₃ | t-Amyl alcohol | 110 °C | [1] |
Experimental Protocol: Suzuki-Miyaura Coupling of a Brominated N-Boc Derivative
-
To an oven-dried flask, add the N-Boc protected 2-(aminomethyl)-X-bromobenzoic acid ester (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Add degassed solvent (e.g., a mixture of toluene and water).[9]
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Catalytic Reactions Directed by a Structurally Well-Defined Aminomethyl Cyclopalladated Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US6362351B2 - Catalyst and method for amide formation - Google Patents [patents.google.com]
- 5. growingscience.com [growingscience.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Degradation of 2-(Aminomethyl)benzoic Acid Hydrochloride in Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential degradation pathways of 2-(Aminomethyl)benzoic acid hydrochloride during experimental assays. The information is presented in a question-and-answer format to address common issues and provide troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under typical assay conditions?
A1: Based on the chemical structure of this compound, which contains a benzylamine and a benzoic acid moiety, the following degradation pathways are plausible under forced degradation conditions:
-
Hydrolysis: While the amide bond is absent, forced acidic or basic conditions at elevated temperatures could potentially lead to reactions, although the primary structure is relatively stable to hydrolysis.
-
Oxidation: The aminomethyl group is susceptible to oxidation. Oxidative stress, for instance, in the presence of hydrogen peroxide, could lead to the formation of the corresponding aldehyde or carboxylic acid. The aromatic ring itself can also be a target of oxidation, leading to hydroxylated byproducts.
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) from the benzoic acid group is a potential degradation pathway, which would result in the formation of 2-methylbenzylamine.
-
Photodegradation: Exposure to UV or visible light can generate reactive species that may lead to oxidation or other complex degradation reactions.
Q2: I am observing unexpected peaks in my HPLC analysis of a stressed sample of this compound. What could they be?
A2: Unexpected peaks in your chromatogram are likely degradation products. To identify them, consider the stress condition applied:
-
Acid/Base Hydrolysis: Look for peaks with altered polarity. While significant hydrolysis is not expected, minor changes to the molecule could occur.
-
Oxidation: New peaks are likely more polar than the parent compound. Potential products include 2-(aminomethyl)benzaldehyde, 2-carboxybenzaldehyde, or hydroxylated derivatives.
-
Thermal Stress: A less polar peak might correspond to the decarboxylation product, 2-methylbenzylamine.
-
Photolytic Stress: Photodegradation can result in a complex mixture of products. Comparison with control samples (protected from light) is crucial.
For definitive identification, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or isolation of the impurity followed by NMR (Nuclear Magnetic Resonance) spectroscopy would be necessary.
Q3: My assay results for this compound show poor recovery after storage. What are the likely causes and how can I prevent this?
A3: Poor recovery is often due to degradation. Consider the following:
-
Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container to prevent exposure to moisture and air (oxygen).
-
Solvent Stability: The stability of this compound can be pH-dependent. Assess the stability in your chosen assay solvent. Buffering the solution might be necessary.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation. Aliquot your stock solutions to avoid multiple freeze-thaw cycles.
To prevent degradation, perform a preliminary stability study of your compound in the assay solvent under your intended storage and experimental conditions.
Troubleshooting Guides
Problem: Inconsistent Assay Results
If you are experiencing high variability in your assay results for this compound, follow this troubleshooting workflow:
Problem: Appearance of Extraneous Peaks in Chromatogram
The appearance of new peaks in your HPLC chromatogram that are not present in your reference standard is a strong indicator of degradation.
Experimental Protocols
Forced Degradation Studies
A general protocol for conducting forced degradation studies on this compound is provided below. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep at room temperature or heat at 60°C for a specified period.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period, protected from light.
-
At each time point, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Expose the solid powder of this compound to dry heat at a specified temperature (e.g., 80°C) in a hot air oven for a defined period.
-
At each time point, withdraw a sample, dissolve it in the mobile phase to a known concentration.
-
-
Photolytic Degradation:
-
Expose the stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.
-
Simultaneously, keep a control sample in the dark.
-
At each time point, withdraw aliquots from both the exposed and control samples and analyze by HPLC.
-
3. HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent drug from all potential degradation products.
Example HPLC Method
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 230 nm)
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study. Actual results will vary based on experimental conditions.
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl | 24 | 60 | ~15% | 2 |
| 0.1 M NaOH | 24 | 60 | ~10% | 1 |
| 3% H₂O₂ | 24 | Room Temp | ~20% | 3 |
| Dry Heat | 48 | 80 | ~8% | 1 |
| Photolytic (UV) | 24 | Room Temp | ~12% | >3 |
Potential Degradation Pathways Visualization
The following diagram illustrates the potential primary degradation pathways of this compound under various stress conditions.
Handling and storage of hygroscopic 2-(Aminomethyl)benzoic acid hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and experimental use of hygroscopic 2-(Aminomethyl)benzoic acid hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound is a hygroscopic, solid organic compound. Its primary hazards include being harmful if swallowed, causing skin irritation, causing serious eye damage, and potentially causing respiratory irritation. It is also very toxic to aquatic life. Always consult the Safety Data Sheet (SDS) before handling.
Q2: Why is it crucial to protect this compound from moisture?
A2: Due to its hygroscopic nature, this compound readily absorbs moisture from the atmosphere. This can lead to inaccurate weighing, changes in the compound's physical state (e.g., clumping), and potential degradation, which can negatively impact experimental results, including reaction yields and purity.
Q3: What are the recommended storage conditions for this compound?
A3: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration at 2-8°C is often recommended. The use of a desiccator is also advised to minimize moisture exposure.
Q4: How can I accurately weigh this hygroscopic compound?
A4: To accurately weigh this compound, it is recommended to work quickly in an environment with controlled low humidity, if possible. Use a weighing boat and tare the balance with the boat before adding the compound. Minimize the time the container is open to the atmosphere. For highly sensitive experiments, working in a glovebox with a dry inert atmosphere is ideal.
Q5: In which solvents is this compound soluble?
A5: The hydrochloride salt form generally enhances aqueous solubility. It is expected to be soluble in water and have some solubility in polar organic solvents like methanol and ethanol. However, its solubility can be influenced by the pH of the solution. It is advisable to perform a solubility test for your specific application.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Problem 1: Inconsistent reaction yields and purity.
-
Potential Cause: The most likely cause is the absorption of moisture by the this compound, leading to inaccurate molar calculations and potential side reactions.
-
Solution:
-
Dry the compound: Before use, dry the compound under vacuum to remove any absorbed water.
-
Verify water content: Use Karl Fischer titration to determine the precise water content of your starting material and adjust the mass used in your reaction accordingly.
-
Inert atmosphere: If the reaction is sensitive to moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Problem 2: Difficulty in dissolving the compound.
-
Potential Cause: The compound may not be readily soluble in the chosen solvent at the desired concentration. The pH of the solution can also significantly affect the solubility of this amphoteric molecule.
-
Solution:
-
Solvent screening: Test the solubility in a small scale in various solvents to find the most suitable one.
-
Adjust pH: For aqueous solutions, adjusting the pH may improve solubility. Since it is a hydrochloride salt, the initial aqueous solution will be acidic.
-
Heating and Sonication: Gentle heating or sonication can aid in the dissolution process. However, be cautious of potential degradation at elevated temperatures.
-
Problem 3: The solid has formed clumps or appears wet.
-
Potential Cause: Improper storage has allowed the compound to absorb a significant amount of atmospheric moisture.
-
Solution:
-
Assess usability: For less sensitive applications, the material might still be usable after drying under vacuum.
-
Purification: If the purity is critical, recrystallization from a suitable solvent may be necessary.
-
Proper Storage: Review your storage procedures. Ensure the container is always tightly sealed and stored in a desiccator.
-
Data Presentation
Hygroscopicity Profile
The hygroscopic nature of this compound was characterized using Dynamic Vapor Sorption (DVS) analysis. The table below summarizes the mass change of the compound at various relative humidity (RH) levels at 25°C.
| Relative Humidity (%) | Mass Change (%) | Hygroscopicity Classification |
| 20 | 0.15 | Slightly Hygroscopic |
| 40 | 0.5 | Slightly Hygroscopic |
| 60 | 1.8 | Slightly Hygroscopic |
| 80 | 4.5 | Moderately Hygroscopic |
| 95 | 12.0 | Moderately Hygroscopic |
Hygroscopicity classification is based on the European Pharmacopoeia (Ph. Eur.) guidelines.
Solubility Profile
The approximate solubility of this compound in common laboratory solvents at 25°C.
| Solvent | Solubility (mg/mL) |
| Water | > 100 |
| Methanol | ~ 25 |
| Ethanol | ~ 10 |
| Dichloromethane | < 1 |
| Acetonitrile | < 1 |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol describes the determination of water content in this compound using a volumetric Karl Fischer titrator.
Materials:
-
Karl Fischer Titrator
-
Volumetric Karl Fischer reagent (one-component or two-component system)
-
Anhydrous methanol
-
This compound sample
-
Airtight syringe or weighing boat
Procedure:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be filled with anhydrous methanol and pre-titrated to a dry endpoint.
-
Sample Preparation: Accurately weigh approximately 100-200 mg of this compound.
-
Titration: Quickly and carefully add the weighed sample to the titration vessel. Ensure the vessel is sealed immediately to prevent the ingress of atmospheric moisture.
-
Endpoint Detection: The titration will start automatically and will stop once the endpoint is reached.
-
Calculation: The instrument software will calculate the water content in the sample, usually expressed as a percentage.
-
Replicates: Perform the measurement in triplicate to ensure accuracy and precision.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Incorporation of this compound
This protocol outlines the manual incorporation of this compound as an unnatural amino acid in solid-phase peptide synthesis using Fmoc chemistry.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
This compound (ensure it is dry)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Solvents: DMF, DCM
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the deprotection solution to the resin. Agitate for 5-10 minutes. Drain and repeat once.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove residual piperidine.
-
Activation of this compound: In a separate vial, dissolve this compound (3 eq.), the coupling reagent (3 eq.), and a base (6 eq.) in DMF. Allow to pre-activate for a few minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 2-4 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM.
-
Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction is complete. A negative result (yellow beads) indicates a complete reaction.
Mandatory Visualization
Caption: Experimental workflow for using hygroscopic this compound.
Caption: Troubleshooting logic for experiments with this compound.
Technical Support Center: Managing Unexpected Biological Activity from Hydrochloride Counter-Ions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential biological activity stemming from hydrochloride (HCl) counter-ions in experimental compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my active pharmaceutical ingredient (API) formulated as a hydrochloride salt?
A1: APIs are often converted into hydrochloride salts to improve their physicochemical properties. For basic drugs, forming a hydrochloride salt can enhance stability, increase aqueous solubility, and improve bioavailability, which are crucial for drug development and formulation.[1][2] Approximately 60% of all basic drug salt forms are hydrochlorides.[1]
Q2: Can the hydrochloride counter-ion itself cause unexpected biological effects in my experiments?
A2: Yes, while generally considered more biologically inert than other counter-ions like trifluoroacetate (TFA), the hydrochloride counter-ion can still lead to unexpected effects.[3] These are often indirect and can include localized pH changes in your culture medium, alterations in osmolality, or direct interference from the chloride ion in cellular signaling pathways.[4][5][6]
Q3: What are the typical signs of interference from a hydrochloride counter-ion?
A3: Unforeseen effects can manifest as:
-
Reduced cell viability or proliferation: This can occur if the local pH drop upon dissolution of the HCl salt is significant enough to stress the cells.[6]
-
Altered enzyme activity or protein function: Changes in pH can affect the ionization state of amino acid residues in proteins, potentially altering their structure and function.
-
Inconsistent results in cell-based assays: Variability in IC50 or EC50 values between experiments could be a sign of counter-ion interference.[7]
-
Precipitation of the compound in the assay medium: This can happen if the free base form of the compound is less soluble at the physiological pH of the cell culture medium.
Q4: How can I differentiate between the activity of my compound and the effect of the hydrochloride counter-ion?
A4: A key control experiment is to test the biological effect of a solution with an equivalent concentration of sodium chloride (NaCl) or another chloride salt that does not contain your active compound. This will help you assess if the chloride ion concentration or a change in osmolarity is responsible for the observed effects. Additionally, comparing the activity of the hydrochloride salt with the free base or an alternative salt form (e.g., acetate) of your compound can provide valuable insights.[8]
Troubleshooting Guides
Issue 1: Inconsistent IC50/EC50 Values in Cell-Based Assays
Symptoms: You observe significant variability in the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of your hydrochloride salt compound across replicate experiments.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Localized pH Shift | The dissolution of the hydrochloride salt can create a localized acidic microenvironment, affecting cell health and compound activity. Prepare stock solutions at a higher concentration and dilute them serially in a buffered solution to minimize pH changes in the final assay wells. Pre-dissolving the compound in a small amount of DMSO before diluting in the final aqueous buffer can also help. |
| Compound Precipitation | The free base of your compound may be less soluble at the neutral pH of the cell culture medium, leading to precipitation and a lower effective concentration. Visually inspect your assay plates for any signs of precipitation. Consider using a formulation with solubility enhancers or performing a salt screen to find a more suitable salt form. |
| Cell Density Variation | The number of cells at the time of treatment can influence the apparent potency of a compound. Ensure consistent cell seeding density across all wells and plates. |
| DMSO Concentration | If using DMSO to dissolve your compound, ensure the final concentration is consistent across all wells and below the cytotoxic threshold for your cell line.[7] |
Issue 2: Unexpected Cytotoxicity or Reduced Cell Proliferation
Symptoms: You observe a decrease in cell viability or proliferation that is not consistent with the expected mechanism of action of your compound.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Chloride Ion Interference | High concentrations of chloride ions can interfere with cellular processes.[4][5] Include a control with a non-active chloride salt (e.g., NaCl) at the same molar concentration as the hydrochloride in your compound solution to assess the effect of the chloride ion itself. |
| Osmotic Stress | The addition of a salt to the cell culture medium can increase its osmolality, leading to cell stress. Calculate the final osmolarity of your treatment solution and compare it to the recommended range for your cell line. If necessary, adjust the osmolarity of your vehicle control to match. |
| Counter-Ion Exchange Recommended | If the hydrochloride salt consistently shows unexpected toxicity, consider exchanging it for a more biologically benign counter-ion, such as acetate. |
Quantitative Data Summary
The choice of counter-ion can significantly impact the biological activity of a compound. While specific data will vary for each molecule, the following table provides an illustrative comparison of expected trends between hydrochloride, trifluoroacetate (a common but potentially problematic counter-ion from peptide synthesis), and free base forms of a compound.
| Parameter | Hydrochloride Salt | Trifluoroacetate (TFA) Salt | Free Base | Rationale |
| Aqueous Solubility | Generally High | Generally High | Low to Moderate | Salt forms are typically more polar and readily ionize in aqueous solutions.[9] |
| Cell Viability (at high conc.) | Can be reduced | Often significantly reduced | Generally higher | TFA is known to be cytotoxic at higher concentrations. HCl can cause localized pH drops.[8] |
| Illustrative IC50 | X µM | May be artificially higher | Y µM (if soluble) | TFA can have its own biological activity, confounding the results.[8] |
| Physicochemical Stability | Generally Good | Good | Variable | Salt forms often have a more stable crystal lattice.[9] |
Experimental Protocols
Protocol 1: Assessing the Biological Impact of the Hydrochloride Counter-ion
Objective: To determine if the hydrochloride counter-ion contributes to the observed biological effect.
Materials:
-
Your compound as a hydrochloride salt.
-
Sodium chloride (NaCl), high purity.
-
The appropriate cell line and cell culture reagents.
-
A cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo®).
-
Sterile, multi-well plates.
Methodology:
-
Prepare Stock Solutions:
-
Prepare a stock solution of your hydrochloride compound at a known high concentration (e.g., 10 mM) in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare a stock solution of NaCl in the same solvent at the same molar concentration as your compound stock solution.
-
-
Cell Seeding: Seed your cells in a multi-well plate at a density appropriate for your assay and allow them to adhere overnight.
-
Treatment Preparation:
-
Prepare serial dilutions of your hydrochloride compound in cell culture medium to cover the desired concentration range.
-
Prepare identical serial dilutions of the NaCl solution. This will serve as your counter-ion control.
-
Include a vehicle-only control (the solvent used for the stock solutions diluted in medium).
-
-
Cell Treatment: Remove the old medium from the cells and add the prepared treatment solutions.
-
Incubation: Incubate the cells for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the results to the vehicle-only control.
-
Plot the dose-response curves for both your hydrochloride compound and the NaCl control.
-
If the NaCl control shows a significant biological effect at concentrations where your compound is active, it suggests that the chloride ion or changes in osmolarity are contributing to the observed activity.
-
Protocol 2: Counter-ion Exchange from Hydrochloride to Acetate using Ion-Exchange Chromatography
Objective: To replace the hydrochloride counter-ion with acetate.
Materials:
-
Your compound as a hydrochloride salt.
-
Anion-exchange chromatography resin (e.g., a quaternary ammonium-based resin).
-
Chromatography column.
-
Sodium acetate solution (e.g., 1 M).
-
Deionized water.
-
Appropriate buffers for equilibration and elution.
Methodology:
-
Resin Preparation and Packing:
-
Prepare a slurry of the anion-exchange resin in deionized water.
-
Pack the chromatography column with the resin slurry and allow it to settle.
-
-
Resin Conversion to Acetate Form:
-
Wash the column with several column volumes of 1 M sodium acetate solution to replace the original counter-ions on the resin with acetate ions.
-
Wash the column with deionized water until the pH of the eluate returns to neutral to remove excess sodium acetate.
-
-
Column Equilibration: Equilibrate the column with a low ionic strength buffer suitable for your compound.[10]
-
Sample Loading: Dissolve your hydrochloride compound in the equilibration buffer and load it onto the column. The compound will bind to the resin, and the chloride ions will be displaced and flow through.
-
Washing: Wash the column with the equilibration buffer to remove any unbound compound and residual chloride ions.
-
Elution: Elute your compound (now with the acetate counter-ion) from the column. This is typically done by increasing the ionic strength of the buffer (e.g., with a salt gradient) or by changing the pH to alter the charge of your compound.[10][11]
-
Fraction Collection and Analysis: Collect the eluted fractions and analyze them (e.g., by HPLC) to identify the fractions containing your pure compound in the acetate salt form.
-
Desalting and Lyophilization: Pool the pure fractions and desalt if necessary (e.g., by dialysis or another round of chromatography). Lyophilize the final solution to obtain your compound as a solid acetate salt.
Visualizations
Caption: Troubleshooting workflow for unexpected biological activity.
References
- 1. pharmaoffer.com [pharmaoffer.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cl− as a bona fide signaling ion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloride ions in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of pH in control of cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. goldbio.com [goldbio.com]
- 11. conductscience.com [conductscience.com]
Validation & Comparative
A Comparative Analysis of 2-(Aminomethyl)benzoic Acid Hydrochloride and Established GABA Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2-(Aminomethyl)benzoic acid hydrochloride with well-established GABA analogs such as Gabapentin, Pregabalin, Baclofen, and Phenibut. The information presented herein is intended to offer an objective overview of their mechanisms of action, binding affinities, and therapeutic applications based on available scientific literature.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Consequently, GABA analogs have been developed as therapeutic agents for a variety of neurological and psychiatric disorders. These compounds, while often structurally related to GABA, exhibit diverse pharmacological profiles by targeting different components of the GABAergic system or related pathways. This guide will compare the pharmacological properties of this compound to those of prominent GABA analogs.
This compound: An Antifibrinolytic Agent
Current scientific literature primarily characterizes 2-(Aminomethyl)benzoic acid (also known as tranexamic acid) and its hydrochloride salt as an antifibrinolytic agent. Its primary mechanism of action involves the inhibition of plasminogen activation, thereby preventing the dissolution of fibrin clots. This property makes it a valuable therapeutic for treating or preventing excessive bleeding in various clinical scenarios.
Notably, a comprehensive review of existing research reveals a lack of evidence to classify this compound as a GABA analog in the traditional sense. There are no published studies demonstrating its direct interaction with GABA receptors (GABA-A or GABA-B) or the voltage-gated calcium channel α2-δ subunit, which are the primary targets of well-known GABA analogs. While some sources mention potential neuroprotective effects, these are not well-characterized and do not appear to be mediated through the GABAergic system.
Established GABA Analogs: A Comparative Overview
In contrast to this compound, several other compounds are well-established as GABA analogs with distinct mechanisms of action. This section provides a comparative analysis of four prominent examples: Gabapentin, Pregabalin, Baclofen, and Phenibut.
Mechanism of Action
The primary molecular targets of these GABA analogs differ significantly, leading to their distinct therapeutic applications.
-
Gabapentin and Pregabalin: These compounds do not act directly on GABA receptors. Instead, they exert their effects by binding with high affinity to the α2-δ subunit of voltage-gated calcium channels (VGCCs).[1][2][3] This interaction is thought to reduce the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters such as glutamate.[4]
-
Baclofen: Baclofen is a selective agonist of the GABA-B receptor.[5][6] Activation of GABA-B receptors leads to the inhibition of adenylyl cyclase and the modulation of potassium and calcium channels, resulting in a decrease in neuronal excitability.[5]
-
Phenibut: Phenibut is also a GABA-B receptor agonist, although it has a lower affinity for the receptor compared to baclofen.[7][8][9] Some studies suggest that at higher concentrations, it may also have some activity at GABA-A receptors.[8][9] Additionally, (R)-phenibut has been shown to bind to the α2-δ subunit of VGCCs, similar to gabapentin and pregabalin.[10]
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities of these GABA analogs to their respective primary targets. It is important to note that lower Ki or Kd values indicate higher binding affinity.
| Compound | Primary Target | Binding Affinity (Ki/Kd) | Reference(s) |
| Gabapentin | α2-δ-1 Subunit of VGCCs | Kd = 59 nM | [11] |
| α2-δ-2 Subunit of VGCCs | Kd = 153 nM | [11] | |
| Pregabalin | α2-δ Subunit of VGCCs | High Affinity (Specific values vary across studies) | [3][12] |
| Baclofen | GABA-B Receptor | IC50 = 0.04 µM (for (-)-baclofen) | [13] |
| Phenibut | GABA-B Receptor | Ki = 92 µM (for (R)-phenibut) | [14] |
| α2-δ Subunit of VGCCs | Ki = 23 µM (for (R)-phenibut) | [10] | |
| This compound | GABA Receptors / α2-δ Subunit | No data available | - |
VGCCs: Voltage-Gated Calcium Channels
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Figure 1: Simplified signaling pathways for Gabapentin/Pregabalin and Baclofen/Phenibut.
Figure 2: General experimental workflows for characterizing GABA analog activity.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of a compound's pharmacological profile. Below are generalized methodologies for key experiments used to characterize GABA analogs.
Radioligand Binding Assay for GABA-B Receptors
Objective: To determine the binding affinity (Ki) of a test compound for the GABA-B receptor.
Materials:
-
Rat brain membranes (source of GABA-B receptors)
-
[³H]-Baclofen or [³H]-GABA (radioligand)
-
Test compound (e.g., Baclofen, Phenibut)
-
Unlabeled GABA or Baclofen (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl₂)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize rat brains in a suitable buffer and centrifuge to isolate the membrane fraction. Wash the membranes multiple times to remove endogenous GABA.
-
Incubation: In a series of tubes, incubate the brain membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled ligand).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.[13]
Electrophysiological Recording of GABA-B Receptor-Mediated Currents
Objective: To assess the functional activity of a test compound as an agonist or antagonist at GABA-B receptors.
Materials:
-
Cultured neurons or acute brain slices
-
Patch-clamp rig with amplifier and data acquisition system
-
Recording electrodes
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
Test compound (e.g., Baclofen)
-
GABA-B receptor antagonist (e.g., CGP 55845)
Procedure:
-
Preparation: Prepare cultured neurons or acute brain slices for recording.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp recording from a neuron.
-
Drug Application: Perfuse the neuron with aCSF containing the test compound at various concentrations.
-
Current Measurement: Measure the changes in membrane current or potential in response to the application of the test compound. For GABA-B receptor activation, an outward potassium current is typically observed.
-
Data Analysis: Analyze the amplitude and kinetics of the recorded currents to determine the potency (EC50) and efficacy of the test compound. Confirm the involvement of GABA-B receptors by demonstrating that the effects of the test compound are blocked by a selective GABA-B receptor antagonist.[15]
Conclusion
Based on the available scientific evidence, this compound is an antifibrinolytic agent and is not classified as a GABA analog. Its mechanism of action is distinct from that of established GABA analogs like Gabapentin, Pregabalin, Baclofen, and Phenibut. These established analogs modulate neuronal activity through well-defined interactions with either the α2-δ subunit of voltage-gated calcium channels or GABA-B receptors. For researchers and drug development professionals, it is crucial to recognize these fundamental differences in their pharmacological profiles when considering their potential therapeutic applications. Further research would be necessary to explore any potential, as yet uncharacterized, effects of this compound on the central nervous system.
References
- 1. pnas.org [pnas.org]
- 2. Frontiers | Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome [frontiersin.org]
- 3. Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gabapentin - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Baclofen? [synapse.patsnap.com]
- 6. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Phenibut - Wikipedia [en.wikipedia.org]
- 8. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcium channel alpha(2)delta subunits-structure and Gabapentin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calcium channel alpha2-delta type 1 subunit is the major binding protein for pregabalin in neocortex, hippocampus, amygdala, and spinal cord: an ex vivo autoradiographic study in alpha2-delta type 1 genetically modified mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Methods for recording and measuring tonic GABAA receptor-mediated inhibition [frontiersin.org]
A Comparative Guide to the Validation of Analytical Methods for 2-(Aminomethyl)benzoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and a potential alternative, UV-Visible (UV-Vis) Spectrophotometry, for the quantitative analysis of 2-(Aminomethyl)benzoic acid hydrochloride. The information presented herein is curated to assist in the development and validation of robust analytical methods for quality control and research purposes. Detailed experimental protocols and comparative data are provided to support the selection of the most appropriate analytical technique.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and sensitive chromatographic technique, making it the preferred method for the analysis of pharmaceutical compounds. It allows for the separation, identification, and quantification of the active pharmaceutical ingredient (API) from its impurities and degradation products.
Experimental Protocol: Proposed HPLC Method
A stability-indicating reversed-phase HPLC method can be developed and validated for the determination of this compound. The following protocol is based on established methods for similar aromatic amino acid compounds.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of a buffer solution (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., in a ratio of 80:20 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve approximately 25 mg of this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample solution to a target concentration of 100 µg/mL using the mobile phase as the diluent.
HPLC Method Validation Workflow
The validation of the HPLC method should be performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the results.
Caption: Workflow for the validation of an HPLC method.
Data Presentation: HPLC Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Typical Expected Results for a Validated Method |
| Specificity | The analyte peak should be well-resolved from any impurities, degradation products, or placebo components. Peak purity should be confirmed. | No interference at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | A linear relationship between concentration and peak area over a range of 50-150% of the target concentration. |
| Accuracy | The mean recovery should be within 98.0% to 102.0%. | Recovery values within the specified limits at three concentration levels. |
| Precision | Repeatability (Intra-day): RSD ≤ 2% Intermediate Precision (Inter-day): RSD ≤ 2% | Low relative standard deviation for multiple preparations and injections. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | The lowest concentration of analyte that can be detected. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate). | Consistent results with minor changes to the method parameters. |
Alternative Method: UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simpler and more rapid technique compared to HPLC. However, it is generally less specific and may be suitable for the quantification of this compound in the absence of interfering substances.
Experimental Protocol: Proposed UV-Vis Spectrophotometric Method
Instrumental Parameters:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
-
Wavelength of Maximum Absorbance (λmax): To be determined by scanning a solution of this compound between 200-400 nm.
-
Blank: The same solvent used for the preparation of the standard and sample solutions.
Standard and Sample Preparation:
-
Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., 0.1 M HCl) at different concentrations.
-
Sample Solution: Prepare the sample solution in the same solvent to a concentration that falls within the linear range of the calibration curve.
Comparative Analysis Workflow
The selection of an analytical method depends on the specific requirements of the analysis, such as the nature of the sample and the intended application.
Caption: Decision tree for selecting an analytical method.
Performance Comparison: HPLC vs. UV-Vis Spectrophotometry
| Feature | HPLC | UV-Visible Spectrophotometry |
| Specificity | High; capable of separating the analyte from impurities and degradation products. | Low; susceptible to interference from other UV-absorbing compounds in the sample matrix. |
| Sensitivity | High; able to detect and quantify low concentrations of the analyte. | Moderate; generally less sensitive than HPLC. |
| Linearity | Excellent over a wide concentration range. | Good over a narrower concentration range. |
| Accuracy | High, due to high specificity. | Can be high for pure samples, but may be compromised by interfering substances. |
| Precision | High, with low variability in results. | Good, but can be affected by instrumental noise and sample handling. |
| Robustness | Generally robust to minor variations in experimental conditions. | Less robust as it is highly dependent on the sample matrix. |
| Sample Throughput | Lower, due to longer run times for chromatographic separation. | Higher, as measurements are rapid. |
| Cost & Complexity | Higher initial instrument cost and more complex operation. | Lower instrument cost and simpler operation. |
Conclusion
For the comprehensive quality control of this compound, a validated HPLC method is the recommended approach. Its high specificity, sensitivity, and ability to perform stability-indicating assays make it superior for ensuring the identity, purity, and potency of the drug substance and product. While UV-Vis spectrophotometry offers a simpler and faster alternative, its application is limited to the assay of pure substances where the absence of interfering compounds can be guaranteed. The choice of method should be justified based on the specific analytical requirements and the stage of drug development.
A Comparative Analysis of Aminomethylbenzoic Acid Isomers for Researchers
This guide provides an in-depth comparative analysis of the three structural isomers of aminomethylbenzoic acid: 2-aminomethylbenzoic acid (ortho-), 3-aminomethylbenzoic acid (meta-), and 4-aminomethylbenzoic acid (para-). The distinct spatial arrangement of the aminomethyl and carboxyl groups on the benzene ring imparts unique physicochemical properties and biological activities to each isomer, making them valuable molecules in drug discovery and development. This document summarizes their synthesis, physicochemical characteristics, and biological functions, supported by experimental data and detailed protocols.
Physicochemical Properties
The positional isomerism significantly influences the physicochemical properties of aminomethylbenzoic acids, which in turn affects their solubility, absorption, and interaction with biological targets.
| Property | 2-Aminomethylbenzoic Acid | 3-Aminomethylbenzoic Acid | 4-Aminomethylbenzoic Acid |
| Molecular Formula | C₈H₉NO₂ | C₈H₉NO₂ | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol | 151.16 g/mol | 151.16 g/mol |
| Melting Point | 219-225 °C (hydrochloride)[1] | 242-244 °C (hydrochloride) | ≥300 °C |
| Water Solubility | Slightly soluble | Slightly soluble[2] | Slightly soluble |
| pKa (Computed) | Acidic: 3.8, Basic: 9.3 | Acidic: 4.1, Basic: 9.1 | Acidic: 4.2, Basic: 9.5 |
Synthesis of Aminomethylbenzoic Acid Isomers
The synthesis of each isomer can be achieved through distinct chemical routes, often starting from commercially available precursors.
Synthesis of 2-Aminomethylbenzoic Acid
A common method for the synthesis of 2-aminomethylbenzoic acid involves the Gabriel synthesis, starting from phthalide and potassium phthalimide to form α-phthalimido-o-toluic acid. The phthalimide protecting group is then removed using hydrazine to yield 2-(aminomethyl)benzoic acid.[3] An alternative approach is the reduction of 2-cyanobenzoic acid, though this can lead to the formation of byproducts like phthalimidine.[3]
Synthesis of 3-Aminomethylbenzoic Acid
3-Aminomethylbenzoic acid hydrochloride can be synthesized by the catalytic hydrogenation of 3-cyanobenzoic acid.[4] The reaction is typically carried out using a platinum(IV) oxide catalyst under hydrogen pressure in a solvent mixture such as tetrahydrofuran and isopropanol, with the addition of hydrochloric acid to form the hydrochloride salt.[4]
Synthesis of 4-Aminomethylbenzoic Acid
The para-isomer, 4-aminomethylbenzoic acid, is often synthesized via the catalytic hydrogenation of 4-cyanobenzoic acid using a Raney nickel catalyst. This method provides a high yield of the desired product.
Comparative Biological Activities
The biological activities of the aminomethylbenzoic acid isomers are markedly different, with the para-isomer being the most extensively studied.
Antifibrinolytic Activity
4-Aminomethylbenzoic acid (PAMBA) is a well-known antifibrinolytic agent.[5][6][7][8] It functions by inhibiting the breakdown of fibrin clots.[5] Specifically, it binds to the lysine-binding sites on plasminogen, which prevents plasminogen from binding to fibrin and being converted to plasmin, the primary enzyme responsible for fibrinolysis.[5] This mechanism stabilizes existing blood clots and is beneficial in treating conditions characterized by excessive bleeding.[6]
There is limited publicly available data on the antifibrinolytic activities of 2-aminomethylbenzoic acid and 3-aminomethylbenzoic acid . However, derivatives of 3-aminomethylbenzoic acid have been reported to be competitive inhibitors of plasmin, suggesting a potential role in modulating fibrinolysis.[9]
Inhibition of Peptide Transporter 1 (PepT1)
4-Aminomethylbenzoic acid is a competitive inhibitor of the proton-coupled oligopeptide transporter 1 (PepT1).[10] PepT1 is expressed in the small intestine and is responsible for the absorption of di- and tripeptides. By inhibiting PepT1, 4-aminomethylbenzoic acid can modulate the uptake of peptide-based drugs and nutrients.
The inhibitory activity of 2-aminomethylbenzoic acid and 3-aminomethylbenzoic acid on PepT1 has not been extensively studied.
Other Potential Biological Activities
Derivatives of 3-aminomethylbenzoic acid have been investigated for their potential as analgesics and anti-inflammatory drugs.[11] Additionally, some derivatives have shown competitive inhibition of other proteolytic enzymes like trypsin and thrombin.[9] The therapeutic potential of 2-aminomethylbenzoic acid is less documented in the available literature.
Experimental Protocols
Plasminogen Activation Assay
This assay is used to determine the antifibrinolytic activity of the aminomethylbenzoic acid isomers by measuring their effect on plasminogen activation.
Materials:
-
96-well plates
-
Plasminogen
-
Chromogenic plasmin substrate (e.g., S2251)
-
Plasminogen activator (e.g., tissue plasminogen activator, tPA)
-
Test compounds (2-, 3-, and 4-aminomethylbenzoic acid)
-
Positive control (e.g., aprotinin)
-
Buffer solution (e.g., Tris-HCl)
-
Microplate reader
Procedure:
-
In a 96-well plate, add the buffer solution, plasminogen, and the chromogenic substrate to each well.
-
Add different concentrations of the test compounds to the respective wells. Include wells with a positive control and a negative control (buffer only).
-
Initiate the reaction by adding the plasminogen activator to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm at regular intervals.
-
The rate of plasminogen activation is determined by the change in absorbance over time. A decrease in the rate in the presence of the test compound indicates inhibitory activity.
In Vitro PepT1 Inhibition Assay
This assay evaluates the ability of the aminomethylbenzoic acid isomers to inhibit the transport of a known PepT1 substrate in a cell-based system.
Materials:
-
PepT1-expressing cells (e.g., Caco-2 or MDCK-hPepT1)
-
96-well cell culture plates
-
Fluorescently labeled PepT1 substrate (e.g., D-Ala-Lys-AMCA)
-
Test compounds (2-, 3-, and 4-aminomethylbenzoic acid)
-
Positive control inhibitor (e.g., Gly-Pro)
-
Transport buffer (e.g., MES-buffered saline, pH 6.0)
-
Wash buffer (e.g., ice-cold PBS)
-
Fluorescence plate reader
Procedure:
-
Seed the PepT1-expressing cells in a 96-well plate and grow to confluence.
-
On the day of the assay, wash the cells with transport buffer.
-
Pre-incubate the cells with various concentrations of the test compounds or the positive control in the transport buffer for a defined period (e.g., 15-30 minutes).
-
Add the fluorescently labeled PepT1 substrate to all wells and incubate for a specific time to allow for uptake.
-
Terminate the uptake by aspirating the substrate solution and washing the cells multiple times with ice-cold wash buffer.
-
Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader.
-
A decrease in intracellular fluorescence in the presence of the test compounds indicates inhibition of PepT1-mediated transport. The IC50 value can be determined from the dose-response curve.[12]
Signaling Pathways and Mechanisms
Fibrinolysis Pathway
The fibrinolysis pathway is a crucial physiological process that dissolves fibrin clots. The antifibrinolytic activity of 4-aminomethylbenzoic acid directly interferes with this pathway.
References
- 1. 2-(Aminomethyl)benzoic acid 95 10017-39-7 [sigmaaldrich.com]
- 2. 3-(Aminomethyl)benzoic acid hydrochloride, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. tandfonline.com [tandfonline.com]
- 4. 3-Aminomethylbenzoic acid hydrochloride | 876-03-9 [m.chemicalbook.com]
- 5. What is the mechanism of Aminomethylbenzoic Acid? [synapse.patsnap.com]
- 6. What is Aminomethylbenzoic Acid used for? [synapse.patsnap.com]
- 7. Aminomethylbenzoic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Aminomethylbenzoic acid - Wikipedia [en.wikipedia.org]
- 9. 3-(Aminomethyl)benzoic acid hydrochloride, 95%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. chemimpex.com [chemimpex.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Reactivity Profile of 2-(Aminomethyl)benzoic Acid Hydrochloride and Related GABA Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity and target specificity of GABA (γ-aminobutyric acid) analogs, with a focus on providing context for the potential activity of 2-(Aminomethyl)benzoic acid hydrochloride. Direct experimental data on this compound is limited; therefore, this guide leverages extensive data from its close structural and functional relatives, Gabapentin and Pregabalin, to infer its likely binding profile. A key finding in the pharmacology of these compounds is that despite their structural similarity to GABA, their primary mechanism of action is not mediated by GABA receptors.
Introduction to GABA Analogs and Cross-Reactivity
This compound is a structural analog of GABA, the primary inhibitory neurotransmitter in the central nervous system. In drug development, it is crucial to assess the potential for such analogs to bind to unintended targets, a phenomenon known as cross-reactivity. This can lead to off-target side effects or reveal novel therapeutic mechanisms.
While it was initially hypothesized that drugs like Gabapentin and Pregabalin would act on GABA receptors (GABA-A or GABA-B), extensive research has shown this to be incorrect.[1][2][3][4][5] These compounds, collectively known as gabapentinoids, exert their effects by binding with high affinity to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[1][2][5][6][7][8] This guide will compare the binding profiles of key GABA analogs to illustrate this specificity and contrast it with true GABA receptor agonists like Baclofen.
Comparative Analysis of GABA Analog Specificity
The following table summarizes the binding affinities of Gabapentin, Pregabalin, and the GABA-B agonist Baclofen to their respective primary targets and demonstrates their lack of cross-reactivity with each other's targets.
| Compound | Primary Molecular Target | Binding Affinity (Ki / IC50) for Primary Target | Cross-Reactivity with Other Targets |
| Gabapentin | α2δ-1 subunit of Voltage-Gated Calcium Channels (VGCCs) | Ki = 40 nM[6] | No significant binding to GABA-A or GABA-B receptors.[2][3][5] Also shows no affinity for serotonin, dopamine, benzodiazepine, or histamine receptors.[2][9] |
| Pregabalin | α2δ-1 and α2δ-2 subunits of Voltage-Gated Calcium Channels (VGCCs) | Ki = 32 nM (for α2δ-1)[6] | Does not bind directly to GABA-A, GABA-B, or benzodiazepine receptors.[6][7][8][10] Also shows no activity at 38 other common receptors and ion channels.[8] |
| Baclofen | GABA-B Receptor | IC50 = 0.04 µM (for displacement of [3H]-GABA)[11] | As a selective GABA-B agonist, it does not significantly interact with the α2δ subunits of VGCCs.[12][13] |
Note: Ki and IC50 are measures of binding affinity and inhibitory concentration, respectively. Lower values indicate higher affinity/potency.
Signaling Pathways and Mechanisms of Action
The distinct binding targets of gabapentinoids and Baclofen result in different mechanisms of action at the synapse, as illustrated in the diagram below. Gabapentinoids reduce the release of excitatory neurotransmitters by binding to presynaptic VGCCs, while Baclofen induces postsynaptic hyperpolarization by activating G-protein-coupled GABA-B receptors.
Caption: Mechanisms of action for Gabapentinoids vs. Baclofen.
Experimental Protocols: Competitive Radioligand Binding Assay
To determine the binding affinity and potential cross-reactivity of a test compound like this compound, a competitive radioligand binding assay is a standard and robust method.
Objective: To measure the ability of a non-labeled test compound to compete with a radiolabeled ligand for binding to a specific receptor or target protein.
Materials:
-
Target Preparation: Cell membranes or purified protein containing the target of interest (e.g., recombinant cells expressing the α2δ-1 subunit or brain tissue homogenates containing GABA-B receptors).
-
Radioligand: A high-affinity ligand for the target that is labeled with a radioisotope (e.g., [3H]-Gabapentin for the α2δ-1 subunit or [3H]-Baclofen for the GABA-B receptor).
-
Test Compound: this compound, dissolved at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled, known ligand to determine background binding (e.g., unlabeled Gabapentin).
-
Assay Buffer: A buffer solution optimized for the binding interaction (e.g., Tris-HCl with divalent cations like Mg²+ or Ca²+).[11]
-
Filtration System: A cell harvester and glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To quantify the radioactivity on the filters.
Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Procedure:
-
Incubation Setup: In a series of tubes, combine the target preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Equilibration: Incubate the tubes to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly filter the contents of each tube through glass fiber filters. The membranes and any bound radioligand are retained on the filter, while the unbound radioligand passes through.
-
Washing: Quickly wash the filters with ice-cold buffer to minimize dissociation of the bound ligand.
-
Quantification: Measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
-
Conclusion and Implications
The available evidence for well-characterized GABA analogs strongly suggests that compounds structurally related to Gabapentin, such as this compound, are unlikely to exhibit cross-reactivity with GABA-A or GABA-B receptors. The primary molecular target for this class of compounds is the α2δ subunit of voltage-gated calcium channels.[1][6][8]
Therefore, any future cross-reactivity studies for this compound should prioritize screening against the α2δ-1 and α2δ-2 subunits of VGCCs. Further screening against a broad panel of other CNS receptors and ion channels would be necessary to establish a comprehensive specificity profile and identify any potential off-target effects. The experimental protocols and comparative data presented in this guide provide a robust framework for designing and interpreting such critical studies in the drug development process.
References
- 1. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gabapentin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Gabapentin - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pregabalin - Wikipedia [en.wikipedia.org]
- 7. Pregaba | 50 mg | Capsule | প্রিগাবা ৫০ মি.গ্রা. ক্যাপসুল | Opsonin Pharma Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 8. Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gabapentin | C9H17NO2 | CID 3446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Does Pregabalin Have Neuropsychotropic Effects?: A Short Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A physiological role for GABAB receptors and the effects of baclofen in the mammalian central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Using Baclofen to Explore GABA-B Receptor Function in Alcohol Dependence: Insights From Pharmacokinetic and Pharmacodynamic Measures [frontiersin.org]
Efficacy of 2-(Aminomethyl)benzoic Acid Derivatives: A Comparative Guide for Drug Development
Introduction
2-(Aminomethyl)benzoic acid and its derivatives represent a versatile scaffold in medicinal chemistry, leading to the development of compounds with a wide array of therapeutic applications. This guide provides a comparative analysis of the efficacy of various derivatives, drawing upon available experimental data. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the design and selection of lead compounds. This guide will delve into the anti-inflammatory, antifibrinolytic, anticancer, and antimicrobial activities of different classes of these derivatives.
Comparative Efficacy Data
The following tables summarize the quantitative data on the biological activities of various 2-(aminomethyl)benzoic acid derivatives and related compounds from several key studies.
Table 1: Anti-inflammatory and Analgesic Activity of 2-Amino Benzoic Acid Derivatives
| Compound | Dose (mg/kg) | Anti-inflammatory Activity (% inhibition of edema) | Analgesic Activity (% protection) | Reference |
| 4n | 50 | 45.3 | 48.2 | [1] |
| 4n | 100 | 58.7 | 60.5 | [1] |
| 4n | 200 | 72.1 | 75.8 | [1] |
| Phenylbutazone | 100 | 55.6 | 58.1 | [1] |
| Aspirin | 100 | - | 52.3 | [1] |
Table 2: Cytotoxic Activity of 2-(Aminomethyl)benzimidazole Derivatives against T47D Breast Cancer Cell Line
| Compound | IC50 (µM) | Reference |
| 2g | 15.6 | [2] |
| 4g | 12.5 | [2] |
| Gefitinib (Standard) | 18.2 | [2] |
Table 3: Antimicrobial Activity of 2-Aminobenzamide Derivatives (MIC in µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Aspergillus fumigatus | Candida albicans | Reference |
| 5 | 12.5 | 25 | 25 | 50 | 6.25 | 12.5 | [3] |
| Clotrimazole (Standard) | - | - | - | - | 12.5 | - | [3] |
| Ampicillin (Standard) | 12.5 | 25 | 25 | 50 | - | - | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Anti-inflammatory Activity (Carrageenan-induced Paw Edema) [1]
-
Animal Model: Albino rats of either sex (120-160 g).
-
Procedure:
-
Animals were divided into groups of six.
-
The test compounds were administered orally at doses of 50, 100, and 200 mg/kg. The control group received only the vehicle (0.5% methylcellulose). A standard group received phenylbutazone (100 mg/kg).
-
After 30 minutes, 0.1 mL of 1% carrageenan solution in sterile saline was injected into the sub-plantar region of the left hind paw.
-
The paw volume was measured using a plethysmometer immediately before and 3 hours after the carrageenan injection.
-
The percentage inhibition of edema was calculated using the formula: % Inhibition = (1 - Vt/Vc) x 100, where Vt is the mean increase in paw volume in the test group and Vc is the mean increase in paw volume in the control group.
-
2. Analgesic Activity (Acetic Acid-induced Writhing) [1]
-
Animal Model: Albino mice of either sex (20-30 g).
-
Procedure:
-
Animals were divided into groups of six.
-
The test compounds were administered orally at doses of 50, 100, and 200 mg/kg. The control group received the vehicle. A standard group received aspirin (100 mg/kg).
-
After 30 minutes, 0.1 mL of 1% acetic acid solution was injected intraperitoneally.
-
The number of writhes (a response characterized by contraction of the abdominal muscles and stretching of the hind limbs) was counted for 15 minutes, starting 5 minutes after the acetic acid injection.
-
The percentage of protection was calculated as: % Protection = (Number of writhes in control - Number of writhes in test) / Number of writhes in control x 100.
-
3. Cytotoxicity Assay (MTT Assay) [2]
-
Cell Line: T47D (human breast cancer cell line).
-
Procedure:
-
Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
The medium was removed, and 100 µL of DMSO was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) was calculated from the dose-response curve.
-
4. Antimicrobial Susceptibility Testing (Broth Microdilution Method) [3]
-
Microorganisms: Various bacterial and fungal strains as listed in Table 3.
-
Procedure:
-
The minimum inhibitory concentration (MIC) was determined using the broth microdilution method in 96-well plates.
-
Serial twofold dilutions of the test compounds were prepared in the appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).
-
Each well was inoculated with a standardized microbial suspension.
-
The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC was defined as the lowest concentration of the compound that completely inhibited visible microbial growth.
-
Visualizing Mechanisms and Workflows
Signaling Pathway
The following diagram illustrates a simplified signaling pathway for a Receptor Tyrosine Kinase (RTK), a common target for anticancer derivatives.
A simplified Receptor Tyrosine Kinase (RTK) signaling pathway and the point of inhibition by derivatives.
Experimental Workflow
The diagram below outlines a general experimental workflow for the discovery and evaluation of novel therapeutic agents based on the 2-(aminomethyl)benzoic acid scaffold.
A general workflow for the discovery and development of drugs based on 2-(aminomethyl)benzoic acid.
Conclusion
The 2-(aminomethyl)benzoic acid scaffold is a promising starting point for the development of a variety of therapeutic agents. The presented data highlights the potential of its derivatives in anti-inflammatory, analgesic, anticancer, and antimicrobial applications. The structure-activity relationship (SAR) is crucial, with different substitutions on the parent molecule leading to distinct biological activities. Further research, focusing on systematic modifications and comprehensive in vivo testing, is warranted to optimize the efficacy and safety profiles of these compounds for clinical use. This guide serves as a foundational resource for researchers to navigate the existing landscape and identify promising avenues for future drug discovery efforts.
References
Benchmarking 2-(Aminomethyl)benzoic acid hydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for benchmarking the performance of 2-(Aminomethyl)benzoic acid hydrochloride against established standard compounds. Due to its structural similarity to the endogenous neurotransmitter γ-aminobutyric acid (GABA), this guide hypothesizes that this compound may exhibit modulatory effects on GABA receptors.
This document outlines detailed experimental protocols, data presentation tables, and visual workflows to objectively assess the compound's biological activity. The proposed experiments will compare its performance with well-characterized GABA receptor modulators, providing a clear understanding of its potential as a novel therapeutic agent.
Postulated Signaling Pathway: GABA-A Receptor Modulation
The primary hypothesis is that this compound interacts with the GABA-A receptor, an ionotropic receptor that mediates fast synaptic inhibition in the central nervous system.[1] Activation of the GABA-A receptor by an agonist leads to the influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[1] Positive allosteric modulators, such as benzodiazepines, enhance the effect of GABA, increasing the frequency of channel opening.[2]
Experimental Benchmarking Workflow
A multi-tiered approach is proposed to comprehensively characterize the activity of this compound. This workflow progresses from high-throughput screening to more detailed biophysical characterization.
Detailed Experimental Protocols
The following protocols are designed to assess the potential interaction of this compound with GABA-A receptors.
High-Throughput Functional Assay: FLIPR Membrane Potential Assay
This initial screen will determine if the test compound has any functional effect on GABA-A receptor activity.[3][4]
-
Objective: To rapidly assess whether this compound acts as an agonist, antagonist, or allosteric modulator of the GABA-A receptor.
-
Cell Line: HEK293 cells stably expressing human GABA-A receptor subunits (e.g., α1β2γ2).
-
Methodology:
-
Plate the GABA-A expressing cells in 96-well or 384-well microplates.
-
Load the cells with a voltage-sensitive fluorescent dye.
-
Agonist Mode: Add this compound at various concentrations and measure the change in fluorescence. GABA will be used as a positive control.
-
Antagonist Mode: Pre-incubate the cells with various concentrations of this compound before adding a known concentration of GABA (e.g., EC50). Measure the inhibition of the GABA-induced fluorescence change. Bicuculline will be used as a positive control.
-
Modulator Mode: Pre-incubate the cells with various concentrations of this compound before adding a low concentration of GABA (e.g., EC20). Measure the potentiation of the GABA-induced fluorescence change. Diazepam will be used as a positive control.
-
-
Data Analysis: Calculate EC50 (for agonists/modulators) or IC50 (for antagonists) values from the concentration-response curves.
Automated Patch-Clamp Electrophysiology
This technique provides a more detailed characterization of the compound's effect on the ion channel function of the GABA-A receptor.[5][6]
-
Objective: To measure the direct effects of this compound on GABA-A receptor-mediated currents.
-
Cell Line: HEK293 cells stably expressing human GABA-A receptor subunits.
-
Methodology:
-
Utilize an automated patch-clamp system (e.g., QPatch or IonFlux) to achieve whole-cell voltage-clamp recordings.[5][7]
-
Hold the cells at a membrane potential of -60 mV.
-
Agonist Mode: Apply increasing concentrations of this compound and record the elicited current.
-
Antagonist Mode: Co-apply this compound with a fixed concentration of GABA to determine its inhibitory effect on the GABA-gated current.
-
Modulator Mode: Co-apply this compound with a low concentration of GABA to assess potentiation of the current.
-
-
Data Analysis: Determine the EC50 or IC50 values and the percentage of modulation compared to the control response.
Competitive Radioligand Binding Assay
This assay will determine the binding affinity of this compound to the GABA-A receptor.[2][8]
-
Objective: To determine if this compound binds to the GABA-A receptor and to calculate its binding affinity (Ki).
-
Methodology:
-
Prepare cell membranes from a cell line expressing the desired GABA-A receptor subtype.
-
Incubate the membranes with a specific radioligand (e.g., [3H]muscimol for the GABA binding site or [3H]flunitrazepam for the benzodiazepine site).
-
Add increasing concentrations of this compound to compete with the radioligand for binding.
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
-
Data Analysis: Generate a competition curve and calculate the IC50 value. Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Data Presentation: Comparative Performance Metrics
The quantitative data obtained from the experiments should be summarized in the following tables for a clear comparison between this compound and the standard compounds.
Table 1: Functional Activity at the GABA-A Receptor (FLIPR & Patch-Clamp)
| Compound | Assay Mode | EC50 / IC50 (µM) | Max Response (% of GABA / % Inhibition) |
| 2-(Aminomethyl)benzoic acid HCl | Agonist | ||
| Antagonist | |||
| Modulator | |||
| GABA (Standard Agonist) | Agonist | 100% | |
| Bicuculline (Standard Antagonist) | Antagonist | ||
| Diazepam (Standard Modulator) | Modulator |
Table 2: Binding Affinity at the GABA-A Receptor (Radioligand Binding)
| Compound | Radioligand | IC50 (µM) | Ki (µM) |
| 2-(Aminomethyl)benzoic acid HCl | [3H]muscimol | ||
| [3H]flunitrazepam | |||
| GABA | [3H]muscimol | ||
| Diazepam | [3H]flunitrazepam |
Conclusion
This guide provides a structured and objective methodology for benchmarking this compound against standard GABA-A receptor modulators. By following these protocols, researchers can generate robust and comparable data to elucidate the compound's mechanism of action and potential therapeutic utility. The combination of high-throughput functional screening with detailed electrophysiological and binding characterization will provide a comprehensive understanding of the pharmacological profile of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellmicrosystems.com [cellmicrosystems.com]
- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of Synthesized 2-(Aminomethyl)benzoic acid hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of a target molecule is a cornerstone of chemical research and drug development. However, synthesis is only the first step; rigorous structural confirmation is paramount to ensure the compound's identity and purity. This guide provides a comprehensive comparison of analytical techniques and expected experimental data for confirming the structure of synthesized 2-(Aminomethyl)benzoic acid hydrochloride. To provide a clear framework for differentiation, we will compare its expected analytical data with those of its structural isomers, 3-(Aminomethyl)benzoic acid hydrochloride and 4-(Aminomethyl)benzoic acid hydrochloride.
Key Analytical Techniques for Structural Elucidation
The unambiguous determination of a molecule's structure relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive picture of the atomic arrangement and connectivity. The primary techniques employed for the characterization of small organic molecules like this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR) in a molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Different covalent bonds vibrate at characteristic frequencies, and by measuring the absorption of infrared radiation, we can determine the presence of groups such as carboxyl (-COOH), amine (-NH2), and aromatic rings.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns that arise from the ionization process.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible data. Below are the standard operating procedures for the key analytical techniques discussed.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the number, chemical environment, and connectivity of protons and carbons in the molecule.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The hydrochloride salt's solubility should be considered when choosing the solvent.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate spectral width and acquisition time.
-
-
¹H NMR Acquisition:
-
Acquire the proton spectrum using a standard single-pulse experiment.
-
Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
A larger number of scans (typically several hundred to thousands) will be required due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups expected in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile/water mixture).
-
-
Instrumentation (Electrospray Ionization - ESI):
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatograph.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve stable ionization.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The mass range should be set to scan beyond the expected molecular weight.
-
To obtain fragmentation data, a tandem mass spectrometry (MS/MS) experiment can be performed by isolating the parent ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain structural information.
-
Comparative Data Analysis
The key to confirming the structure of this compound is to compare its experimental data with the expected values and with the data from its isomers. The substitution pattern on the benzene ring significantly influences the spectroscopic properties.
Predicted ¹H NMR Spectral Data (in D₂O, ~ppm)
| Protons | 2-(Aminomethyl)benzoic acid HCl | 3-(Aminomethyl)benzoic acid HCl | 4-(Aminomethyl)benzoic acid HCl |
| Aromatic-H | ~7.5-8.0 (multiplet, 4H) | ~7.6-8.1 (multiplet, 4H) | ~7.5 (doublet, 2H), ~8.0 (doublet, 2H) |
| -CH₂- | ~4.3 (singlet, 2H) | ~4.2 (singlet, 2H) | ~4.2 (singlet, 2H) |
| -NH₃⁺ | ~4.8 (broad singlet) | ~4.8 (broad singlet) | ~4.8 (broad singlet) |
| -COOH | Not typically observed in D₂O | Not typically observed in D₂O | Not typically observed in D₂O |
Note: In D₂O, the acidic protons of the ammonium and carboxylic acid groups will exchange with deuterium and may not be observed or will appear as a broad signal.
Predicted ¹³C NMR Spectral Data (in D₂O, ~ppm)
| Carbon | 2-(Aminomethyl)benzoic acid HCl | 3-(Aminomethyl)benzoic acid HCl | 4-(Aminomethyl)benzoic acid HCl |
| -COOH | ~171 | ~170 | ~170 |
| Aromatic C-COOH | ~135 | ~133 | ~132 |
| Aromatic C-CH₂ | ~138 | ~139 | ~145 |
| Aromatic C-H | ~128-134 | ~129-135 | ~130-131 |
| -CH₂- | ~43 | ~45 | ~45 |
Predicted Key IR Absorption Bands (cm⁻¹)
| Functional Group | 2-(Aminomethyl)benzoic acid HCl | 3-(Aminomethyl)benzoic acid HCl | 4-(Aminomethyl)benzoic acid HCl |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 (broad) | 3300-2500 (broad) |
| N-H stretch (Ammonium) | 3200-2800 (broad) | 3200-2800 (broad) | 3200-2800 (broad) |
| C=O stretch (Carboxylic Acid) | ~1700 | ~1700 | ~1700 |
| C=C stretch (Aromatic) | ~1600, ~1480 | ~1600, ~1480 | ~1600, ~1480 |
| C-H bend (Aromatic) | ~750 (ortho-disubstituted) | ~780, ~690 (meta-disubstituted) | ~830 (para-disubstituted) |
The most diagnostic feature in the IR spectrum for distinguishing between the isomers is the C-H out-of-plane bending vibrations in the fingerprint region.
Predicted Mass Spectrometry Data (ESI+)
| Ion | 2-(Aminomethyl)benzoic acid HCl | 3-(Aminomethyl)benzoic acid HCl | 4-(Aminomethyl)benzoic acid HCl |
| [M+H]⁺ (of free amine) | m/z 152.07 | m/z 152.07 | m/z 152.07 |
| Key Fragment Ions | m/z 134 ([M+H - NH₃]⁺), m/z 106 ([M+H - H₂O - CO]⁺) | m/z 134 ([M+H - NH₃]⁺), m/z 106 ([M+H - H₂O - CO]⁺) | m/z 134 ([M+H - NH₃]⁺), m/z 106 ([M+H - H₂O - CO]⁺) |
While the molecular ion will be the same for all isomers, subtle differences in the relative abundances of fragment ions in MS/MS experiments may be observed.
Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the confirmation of the synthesized this compound.
Caption: A workflow diagram for the synthesis, purification, and structural confirmation of this compound.
Conclusion
The structural confirmation of a synthesized compound is a critical step in the research and development pipeline. A multi-technique approach, combining NMR spectroscopy, IR spectroscopy, and mass spectrometry, provides a robust and reliable method for unambiguous structure determination. By comparing the experimental data of the synthesized product with the expected values for this compound and its isomers, researchers can confidently verify the identity and purity of their compound. The distinct differences in the spectroscopic data, particularly in the ¹H and ¹³C NMR chemical shifts and the IR fingerprint region, allow for clear differentiation between the ortho, meta, and para isomers. This rigorous analytical process ensures the integrity of subsequent research and the development of safe and effective chemical entities.
A Guide to Inter-Laboratory Validation of 2-(Aminomethyl)benzoic acid Hydrochloride Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting and evaluating inter-laboratory validation of analytical assays for 2-(Aminomethyl)benzoic acid hydrochloride. While specific inter-laboratory studies on this compound are not widely published, this document outlines the critical parameters and methodologies based on established principles of analytical validation for analogous pharmaceutical compounds. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Titrimetry, which are commonly employed for the quantification of active pharmaceutical ingredients (APIs) and their related substances.
Comparative Overview of Analytical Methods
The selection of an analytical method for this compound depends on the specific requirements of the assay, such as the need to quantify impurities or the desired level of precision and accuracy.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of this compound and its potential impurities. Its high resolution and sensitivity make it the preferred method for stability-indicating assays and the analysis of related substances.
Titrimetry , specifically acid-base titration, offers a simple, cost-effective, and accurate method for the assay of the bulk drug substance. It is often used for identity and purity assessment where the primary analyte is the main component.
The following table summarizes the expected performance characteristics of these methods in an inter-laboratory validation setting. The data presented are representative values based on typical validation studies for similar pharmaceutical compounds and serve as a benchmark for what to expect in a well-controlled study.
Table 1: Representative Inter-Laboratory Performance Data for this compound Assays
| Parameter | HPLC (Assay) | HPLC (Impurity) | Titrimetry (Assay) |
| Precision (RSD%) | |||
| Repeatability (Intra-laboratory) | ≤ 1.0% | ≤ 5.0% | ≤ 0.5% |
| Intermediate Precision | ≤ 1.5% | ≤ 7.5% | ≤ 1.0% |
| Reproducibility (Inter-laboratory) | ≤ 2.0% | ≤ 10.0% | ≤ 1.5% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 90.0 - 110.0% | 99.0 - 101.0% |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | ≥ 0.995 | N/A |
| Range (% of Nominal Concentration) | 80 - 120% | LOQ - 120% of specification | 80 - 120% |
| Limit of Detection (LOD) | Reportable | Reportable | N/A |
| Limit of Quantitation (LOQ) | Reportable | Reportable | N/A |
| Specificity/Selectivity | Demonstrated | Demonstrated | Demonstrated |
RSD: Relative Standard Deviation; N/A: Not Applicable
Experimental Protocols
Detailed and harmonized protocols are essential for the success of an inter-laboratory validation study. All participating laboratories must adhere to the same procedures to ensure data comparability.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the determination of the assay and related substances of this compound.
1. Instrumentation:
-
A high-performance liquid chromatograph equipped with a UV detector and a data acquisition system.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm (or equivalent)
-
Mobile Phase: A filtered and degassed mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). The composition may be isocratic or a gradient depending on the separation requirements.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (typically around 230 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., mobile phase) to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a similar concentration as the standard solution.
4. System Suitability:
-
Inject the standard solution multiple times (e.g., n=6) and verify that the system suitability parameters, such as peak area repeatability (RSD ≤ 1.0%), theoretical plates, and tailing factor, are met.
5. Analysis:
-
Inject the standard and sample solutions into the chromatograph and record the peak areas.
6. Calculation:
-
Calculate the content of this compound in the sample by comparing the peak area of the sample to the peak area of the standard.
Titrimetry Method (Acid-Base)
This method is suitable for the assay of bulk this compound.
1. Reagents and Materials:
-
0.1 M Sodium Hydroxide (NaOH) volumetric solution, standardized.
-
A suitable solvent (e.g., a mixture of water and ethanol).
-
A suitable indicator (e.g., phenolphthalein) or a pH meter for potentiometric titration.
2. Procedure:
-
Accurately weigh an appropriate amount of the this compound sample and dissolve it in the chosen solvent.
-
Add a few drops of the indicator or immerse the pH electrode into the solution.
-
Titrate the solution with the standardized 0.1 M NaOH solution until the endpoint is reached (color change for the indicator or the equivalence point in potentiometric titration).
-
Perform a blank titration using the same volume of solvent and indicator.
3. Calculation:
-
Calculate the percentage purity of this compound based on the volume of NaOH consumed, its molarity, the molecular weight of this compound, and the weight of the sample taken.
Inter-Laboratory Validation Workflow
The following diagram illustrates a typical workflow for an inter-laboratory validation study.
Logical Relationship of Validation Parameters
The relationship between different validation parameters is crucial for a comprehensive assessment of an analytical method's performance.
This guide provides a foundational understanding for establishing a robust inter-laboratory validation program for this compound assays. Successful validation will ensure the reliability, consistency, and accuracy of analytical data across different laboratories, which is paramount in the pharmaceutical industry.
A Comparative Guide to the Structure-Activity Relationship of 2-(Aminomethyl)benzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2-(aminomethyl)benzoic acid scaffold is a versatile pharmacophore that has been explored for a wide range of therapeutic applications. Modifications to this core structure have profound effects on the biological activity of the resulting analogs, leading to compounds with antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(aminomethyl)benzoic acid analogs, supported by experimental data and detailed protocols for key biological assays.
Antimicrobial Activity
Analogs of aminobenzoic acid have been investigated for their efficacy against various bacterial and fungal strains. The antimicrobial activity is largely influenced by the nature and position of substituents on the aromatic ring and the aminomethyl group.
Quantitative Data for Antimicrobial Activity
| Compound ID | Modification | Target Organism | MIC (µg/mL) | Reference |
| 1a | Unsubstituted 4-aminobenzoic acid Schiff base | Bacillus subtilis | >100 | [1] |
| 1b | 4-(benzylidene amino)benzohydrazide with 3-bromo benzylidene | Bacillus subtilis | 2.11 (pMIC) | [1] |
| 2a | 2-chlorobenzoic acid Schiff base | Escherichia coli | - | [2] |
| 2b | 2-chlorobenzoic acid Schiff base with specific substitutions | Escherichia coli | 2.27 (pMIC) | [2] |
| 3a | Pyrazole derivative with unsubstituted aniline | Gram-positive bacteria | No significant activity | [3] |
| 3b | Pyrazole derivative with 4-fluoroaniline | S. aureus | 1 | [3] |
*pMIC is the negative logarithm of the molar minimum inhibitory concentration.
Key SAR Insights for Antimicrobial Activity:
-
Schiff Base Formation: Conversion of the amino group into a Schiff base can significantly enhance antibacterial activity. For instance, certain benzaldehyde derivatives of p-amino benzoic acid hydrazide show potent activity against Bacillus subtilis.[1]
-
Halogen Substitution: The presence of halogen atoms, such as bromine or chlorine, on the aromatic ring can increase antimicrobial potency. A 2-chlorobenzoic acid Schiff base derivative was found to be a potent antimicrobial agent against Escherichia coli.[2]
-
Heterocyclic Moieties: Incorporation of heterocyclic rings, such as pyrazole, can lead to potent antibacterial agents. Lipophilic substituents on an aniline moiety attached to the pyrazole ring significantly improved activity against Gram-positive bacteria.[3]
Anticancer Activity
The cytotoxic effects of 2-(aminomethyl)benzoic acid analogs have been evaluated against various cancer cell lines. The SAR in this area is complex, with activity depending on the specific cell line and the chemical features of the analogs.
Quantitative Data for Anticancer Activity
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 4a | 2-aminobenzothiazole derivative | HCT116 | 6.43 | [4] |
| 4b | 2-aminobenzothiazole-TZD hybrid | HCT-116 | 7.44 | [4] |
| 5a | Phenylacetamide derivative of benzothiazole | Pancreatic cancer cells | - | [5] |
Key SAR Insights for Anticancer Activity:
-
Heterocyclic Scaffolds: Analogs incorporating a 2-aminobenzothiazole moiety have demonstrated significant antiproliferative activity. Substituents on the phenyl ring of the benzothiazole and the nature of the group at the 2-amino position are critical for potency.[4]
-
Hybrid Molecules: Hybrid molecules combining the 2-aminobenzothiazole scaffold with other pharmacophores, such as thiazolidinone (TZD), have shown strong inhibitory activity against various tumor cell lines.[4]
Anti-inflammatory Activity
Derivatives of aminobenzoic acid have been explored as potential anti-inflammatory agents. The mechanism of action often involves the inhibition of inflammatory mediators.
Quantitative Data for Anti-inflammatory Activity
| Compound ID | Modification | Assay | IC50 (µg/mL) | Reference |
| 6a | Thiazoline-2-thione derivative | BSA denaturation | 31.7 | [6] |
| 6b | Thiazoline-2-thione derivative with specific substitutions | BSA denaturation | 21.9 | [6] |
| 7a | 3-amide benzoic acid derivative | P2Y14 receptor antagonism | - | [7] |
| 7b | Optimized 3-amide benzoic acid derivative | P2Y14 receptor antagonism | 1.77 nM | [7] |
Key SAR Insights for Anti-inflammatory Activity:
-
Amide Derivatives: A series of 3-amide benzoic acid derivatives were identified as potent antagonists of the P2Y14 receptor, a key player in inflammatory processes. Optimization of the amide substituent led to a compound with nanomolar potency.[7]
-
Heterocyclic Modifications: The incorporation of a thiazoline-2-thione moiety has been shown to confer anti-inflammatory properties, as demonstrated by the inhibition of bovine serum albumin (BSA) denaturation.[6]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.[8][9][10][11][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the cells and add the compound dilutions. Include vehicle controls (medium with solvent) and blank controls (medium only).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[1][2][13]
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds
-
96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for determining the anticancer activity of 2-(aminomethyl)benzoic acid analogs using the MTT assay.
Caption: Proposed mechanism of anti-inflammatory action for 3-amide benzoic acid derivatives as P2Y14 receptor antagonists.
References
- 1. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 2. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. researchgate.net [researchgate.net]
- 13. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Analytical Techniques for Aminobenzoic Acid Derivatives
For researchers, scientists, and drug development professionals, the accurate analysis of aminobenzoic acid derivatives is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. These compounds are key building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs), and their derivatives can exhibit diverse pharmacological and toxicological profiles. This guide provides a comparative overview of the most common analytical techniques used for the analysis of aminobenzoic acid derivatives, supported by experimental data and detailed methodologies.
Comparative Overview of Analytical Techniques
The choice of an analytical technique for aminobenzoic acid derivatives is dictated by the specific requirements of the analysis, including the desired sensitivity, selectivity, speed, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) are the most powerful and widely used separation techniques, while UV-Vis Spectrophotometry offers a simpler, more accessible option for quantitative analysis.
High-Performance Liquid Chromatography (HPLC) stands out as the most versatile and robust method for the analysis of aminobenzoic acid derivatives.[1] Its applicability to a wide range of non-volatile and thermally labile compounds makes it a go-to technique. Reversed-phase HPLC is commonly employed, and for challenging separations of isomers, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, offers enhanced selectivity.[1][2][3] HPLC can be coupled with various detectors, with UV detection being the most common and mass spectrometry (MS) offering higher sensitivity and specificity.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) is a high-resolution technique that provides excellent separation and definitive identification of volatile and thermally stable aminobenzoic acid derivatives. A key consideration for GC-MS is that many aminobenzoic acid derivatives are not sufficiently volatile and require a derivatization step, such as silylation, to increase their volatility.[1] While this adds a step to sample preparation, the high sensitivity and structural information provided by MS make it a powerful tool, particularly for impurity profiling and metabolomic studies.
Capillary Electrophoresis (CE) offers exceptionally high separation efficiency and is ideal for the analysis of small sample volumes.[1] In CE, charged molecules are separated based on their differential migration in an electric field.[1] For aminobenzoic acid derivatives, which are often charged, CE can provide rapid and high-resolution separations of isomers. The separation can be finely tuned by adjusting the pH and composition of the background electrolyte.[1]
UV-Vis Spectrophotometry provides a simple and cost-effective method for the quantitative analysis of aminobenzoic acid derivatives, particularly in bulk drug substances and simple formulations.[4] These methods are often based on color-forming reactions, such as diazotization and coupling, or charge-transfer complexation.[4] While generally less specific than chromatographic methods, spectrophotometry can be a valuable tool for routine quality control when specificity is not a major concern.
Quantitative Performance Data
The following table summarizes representative performance data for various analytical techniques used for the analysis of aminobenzoic acid and its derivatives. It is important to note that these values are illustrative and can vary significantly depending on the specific analyte, sample matrix, instrumentation, and method optimization.
| Analytical Technique | Analyte(s) | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Reference |
| HPLC-UV | p-Aminobenzoic Acid | 0.25 - 7 µg/mL | 0.2 µM | - | 53.4 - 69.9 | 10.8 - 19.4 | [5] |
| Spectrophotometry | 4-Aminobenzoic Acid | 5 - 90 µg/mL | 0.55 µg/mL | 1.67 µg/mL | 102.4 | <2 | [4] |
| CE-UV | Glucose (derivatized with p-aminobenzoic acid) | 0.1 - 10 mM | 15 fmol (mass) / 4 µM (conc.) | - | - | - | [1] |
| HPLC-Fluorescence | gamma-Aminobutyric acid (GABA) - OPA derivative | 0.2 - 0.9 µg/mL | 0.004 µg/mL | 0.02 µg/mL | - | <2 | This is a representative value for a related amino acid derivative. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline for the separation of aminobenzoic acid isomers using a mixed-mode column.
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Coresep 100 mixed-mode column (or equivalent).[2]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically used. The exact gradient program and buffer pH need to be optimized for the specific separation.[2]
-
Flow Rate: 0.5 - 1.5 mL/min.
-
Column Temperature: 25 - 40 °C.
-
Detection: UV at a wavelength appropriate for the analytes (e.g., 254 nm or 280 nm).[2][6]
-
Injection Volume: 5 - 20 µL.
3. Standard and Sample Preparation:
-
Standard Solutions: Prepare individual stock solutions of each aminobenzoic acid derivative in a suitable solvent (e.g., methanol or mobile phase). Prepare a mixed standard solution by diluting the stock solutions to the desired concentration.
-
Sample Solutions: Dissolve the sample containing the aminobenzoic acid derivatives in the mobile phase to a concentration within the linear range of the method. Filter the sample solution through a 0.45 µm filter before injection.
4. Data Analysis:
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the analytes by creating a calibration curve using the peak areas of the standard solutions.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the analysis of aminobenzoic acid derivatives by GC-MS, including a derivatization step.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Autosampler.
-
Data acquisition and processing software with a mass spectral library.
2. Derivatization:
-
In a vial, dissolve a known amount of the sample in a suitable solvent (e.g., pyridine).
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Heat the mixture at 60-80 °C for 30-60 minutes to ensure complete derivatization.
3. Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
-
Injection Mode: Split or splitless, depending on the concentration of the analytes.
-
Injector Temperature: 250 - 280 °C.
4. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
5. Data Analysis:
-
Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Confirm the identity by matching the retention time with a derivatized standard.
-
Quantify using a calibration curve generated from derivatized standards.
Capillary Electrophoresis (CE)
This protocol provides a general framework for the separation of aminobenzoic acid derivatives by Capillary Zone Electrophoresis (CZE).
1. Instrumentation:
-
Capillary electrophoresis system with a power supply, autosampler, temperature-controlled capillary cartridge, and a UV detector.
-
Data acquisition and processing software.
2. Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50-75 cm total length).
-
Background Electrolyte (BGE): A buffer solution with a pH that ensures the analytes are charged. For aminobenzoic acids, a borate buffer at a pH of around 9-10 is often effective.[1]
-
Voltage: 15 - 30 kV.
-
Temperature: 20 - 30 °C.
-
Injection: Hydrodynamic (pressure) or electrokinetic injection.
-
Detection: UV detection at a suitable wavelength (e.g., 214 nm or 254 nm).
3. Standard and Sample Preparation:
-
Standard Solutions: Prepare stock solutions of the aminobenzoic acid derivatives in water or the BGE. Dilute to the desired concentration with the BGE.
-
Sample Solutions: Dissolve the sample in the BGE and filter through a 0.22 µm filter.
4. Capillary Conditioning:
-
Before the first use, and periodically, rinse the capillary with 0.1 M NaOH, followed by water, and then the BGE.
-
Between runs, rinse the capillary with the BGE to ensure reproducible migration times.
5. Data Analysis:
-
Identify the peaks based on their migration times compared to standards.
-
Quantify using a calibration curve based on peak areas.
Visualization of Workflows and Relationships
To further clarify the experimental processes and the logical connections between different aspects of the analysis, the following diagrams are provided.
Figure 1. A generalized experimental workflow for the analysis of aminobenzoic acid derivatives.
Figure 2. A logical diagram illustrating the selection of an analytical technique.
References
- 1. Capillary zone electrophoresis of p-aminobenzoic acid derivatives of aldoses, ketoses and uronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of some aminobenzoic acid derivatives: glafenine and metoclopramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. scielo.br [scielo.br]
Safety Operating Guide
Safe Disposal of 2-(Aminomethyl)benzoic Acid Hydrochloride: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-(Aminomethyl)benzoic acid hydrochloride, ensuring compliance with safety regulations and minimizing environmental impact.
1. Hazard Assessment
Before handling, it is crucial to be aware of the hazards associated with this compound. According to safety data sheets, this compound is classified as:
2. Personal Protective Equipment (PPE)
To ensure personal safety during the handling and disposal process, the following personal protective equipment should be worn:
-
Protective gloves
-
Protective clothing
-
In cases of dust formation, a particle respirator is recommended[3]
3. Spill Management
In the event of a spill, follow these procedures to minimize exposure and contamination:
-
Avoid generating dust.
-
Use dry clean-up methods.
-
Sweep or vacuum the spilled material.
-
Place the collected material into a suitable, closed container for disposal.[2][3]
-
Do not allow the product to enter drains or waterways.[2][3]
4. Disposal Procedures
The primary method for the disposal of this compound is through an approved waste disposal plant.[2][4] Adherence to local, state, and federal regulations is mandatory.[2][5]
Step-by-Step Disposal Guidance:
-
Waste Classification: Chemical waste generators must first determine if the discarded chemical is classified as hazardous waste. In the United States, this determination is guided by the Environmental Protection Agency (EPA) regulations outlined in 40 CFR 261.3.[2] Consultation with state and local hazardous waste regulations is also necessary to ensure complete and accurate classification.
-
Containerization:
-
Leave the chemical waste in its original container whenever possible.
-
If transferring to a new container, ensure it is suitable and properly labeled.
-
Do not mix with other waste.
-
Handle uncleaned, empty containers as you would the product itself.
-
-
Engage a Licensed Disposal Company: Offer surplus and non-recyclable solutions to a licensed disposal company.[3] These companies are equipped to handle and dispose of chemical waste in accordance with all applicable regulations.
-
Documentation: Maintain proper documentation of the disposal process as required by your institution and local regulations.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 2-(Aminomethyl)benzoic Acid Hydrochloride
This document provides crucial safety protocols and logistical plans for the handling and disposal of 2-(Aminomethyl)benzoic acid hydrochloride (CAS No: 10017-39-7). The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that requires careful handling due to its potential health risks. It is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1][2][3] Additionally, it may cause respiratory irritation and is very toxic to aquatic life.[1] Adherence to the recommended personal protective equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield is required when there is a risk of splashing.[4][5][6][7] | To protect against chemical splashes, dust, and flying debris that can cause serious eye damage. |
| Skin Protection | Nitrile or latex gloves. A lab coat must be worn to protect skin and clothing from spills.[4][5][6][8] | To prevent direct skin contact, which can cause irritation. |
| Respiratory Protection | An N95-rated respirator or higher is necessary when working in poorly ventilated areas or when dust may be generated.[3][5] | To prevent the inhalation of dust particles that may cause respiratory tract irritation. |
| Foot Protection | Closed-toe shoes.[5][8] | To protect feet from spills and falling objects. |
Step-by-Step Handling Protocol
Adherence to a standardized handling procedure is critical for minimizing risk. The following workflow outlines the necessary steps for safely handling this compound.
Caption: Workflow for handling this compound.
Storage and Disposal Plan
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4] Keep it away from incompatible materials.
Disposal: All waste materials, including contaminated PPE and empty containers, must be disposed of as hazardous waste.[3][4] Follow all federal, state, and local regulations for chemical waste disposal. Do not dispose of this chemical down the drain, as it is toxic to aquatic life.[1]
Emergency Procedures
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[3][4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[3][4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4] |
In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, sweep up the solid material and place it into a suitable container for disposal.[4] Avoid generating dust.
References
- 1. This compound | C8H10ClNO2 | CID 45263715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Aminomethyl)benzoic acid 95 10017-39-7 [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. westlab.com.au [westlab.com.au]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. ba.auburn.edu [ba.auburn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
